molecular formula C32H33BrN4O3S B12386182 C105SR

C105SR

Cat. No.: B12386182
M. Wt: 633.6 g/mol
InChI Key: ADHQFDQHFBBPQT-PXJZQJOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C105SR is a useful research compound. Its molecular formula is C32H33BrN4O3S and its molecular weight is 633.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H33BrN4O3S

Molecular Weight

633.6 g/mol

IUPAC Name

1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea

InChI

InChI=1S/C32H33BrN4O3S/c1-40-28-12-10-23(33)18-25(28)29(36-32(39)35-19-20-9-11-26-22(17-20)6-3-14-34-26)31(38)37-15-4-8-27(37)24-7-2-5-21-13-16-41-30(21)24/h2,5,7,9-13,16-18,27,29,34H,3-4,6,8,14-15,19H2,1H3,(H2,35,36,39)/t27-,29+/m1/s1

InChI Key

ADHQFDQHFBBPQT-PXJZQJOASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@@H](C(=O)N2CCC[C@@H]2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)N2CCCC2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of C105SR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

C105SR is a novel, non-peptidic small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By inhibiting CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, this compound effectively prevents the opening of the mPTP. This action is central to its protective effects against cellular damage, particularly in the context of ischemia-reperfusion injury (IRI). In preclinical models of hepatic IRI, this compound has demonstrated significant efficacy in reducing hepatocyte necrosis and apoptosis, positioning it as a promising therapeutic candidate for clinical development.

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of this compound is the inhibition of the mitochondrial permeability transition pore (mPTP) through its interaction with cyclophilin D (CypD).[1][2] Under conditions of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular calcium levels and oxidative stress trigger the binding of CypD to components of the mPTP complex. This interaction is believed to induce a conformational change that leads to the opening of the pore.

The sustained opening of the mPTP has several detrimental consequences for the cell, including the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and mitochondrial swelling.[1] Ultimately, these events lead to necrotic cell death. Additionally, the opening of the mPTP can lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space, further contributing to cellular demise.

This compound directly targets and inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[1][3] This inhibition prevents CypD from inducing the opening of the mPTP, thereby preserving mitochondrial function and preventing the downstream cascade of events that lead to cell death. This targeted action makes this compound a potent mitoprotective agent.

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

G cluster_0 Cellular Stressors in Ischemia-Reperfusion cluster_1 Mitochondrial Events cluster_2 Drug Intervention cluster_3 Cellular Outcomes Ischemia Ischemia Reperfusion Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ca_overload ↑ Intracellular Ca²⁺ CypD Cyclophilin D (CypD) ROS->CypD Ca_overload->CypD mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP binds to and activates Cell_protection Hepatocyte Protection mPTP_opening mPTP Opening mPTP->mPTP_opening Mito_dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↓ATP) mPTP_opening->Mito_dysfunction mPTP_opening->Cell_protection prevents Necrosis Hepatocyte Necrosis Mito_dysfunction->Necrosis Apoptosis Hepatocyte Apoptosis Mito_dysfunction->Apoptosis This compound This compound This compound->CypD inhibits PPIase activity

Caption: Signaling pathway of this compound in preventing ischemia-reperfusion induced cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data for the activity of this compound.

In Vitro Activity of this compound
Assay IC50 / Effect
Inhibition of mPTP Opening5 nM[3][4]
Inhibition of CypD PPIase ActivityData not available in the public domain. For comparison, the related compound C31 has an IC50 of 0.23 ± 0.04 µM.
Reduction of LDH Release (Cell Viability)~75% reduction at 0.5 µM in AML-12 cells subjected to hypoxia/reoxygenation.[3][4]
In Vivo Efficacy of this compound
Model Mouse model of hepatic ischemia-reperfusion injury
Dosing 50 mg/kg, subcutaneous injection, 24 hours prior to IRI.[3][4]
Outcome Protected mouse livers against the effects of ischemia and reperfusion. Specific quantitative data on the reduction of necrotic and apoptotic areas are not yet publicly available.

Experimental Protocols

Cyclophilin D PPIase Activity Assay

This assay measures the ability of a compound to inhibit the cis-trans isomerization of a peptidyl-prolyl bond by CypD.

  • Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The protease α-chymotrypsin can only cleave the substrate when the Ala-Pro bond is in the trans conformation, releasing p-nitroanilide which can be detected spectrophotometrically. CypD accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of p-nitroanilide release.

  • Procedure:

    • Recombinant human CypD is incubated with varying concentrations of this compound or a vehicle control.

    • The reaction is initiated by the addition of the substrate and α-chymotrypsin.

    • The change in absorbance at 390 nm is monitored over time.

    • The rate of reaction is calculated and compared between the this compound-treated and control groups to determine the IC50 value.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein/Cobalt Method)

This cell-based assay visually and quantitatively assesses the opening of the mPTP.

  • Principle: Cells are loaded with Calcein AM, a fluorescent dye that enters all cellular compartments, including mitochondria, where it is cleaved by esterases to become fluorescent. CoCl2, a quencher of calcein fluorescence, is then added to the extracellular medium. CoCl2 can enter the cytoplasm but not intact mitochondria. Therefore, in healthy cells with a closed mPTP, only the mitochondria will fluoresce. If the mPTP opens, CoCl2 enters the mitochondria and quenches the calcein fluorescence.[5][6][7][8][9]

  • Procedure:

    • Hepatocytes (e.g., AML-12 cell line) are seeded in a multi-well plate.

    • Cells are pre-incubated with this compound or vehicle control.

    • The cells are then subjected to hypoxia and reoxygenation to induce mPTP opening.

    • Cells are loaded with Calcein AM and CoCl2.

    • The fluorescence intensity is measured using a fluorescence microscope or plate reader. A decrease in fluorescence intensity indicates mPTP opening.

G cluster_0 Cell Preparation and Treatment cluster_1 mPTP Opening Assay cluster_2 Data Analysis Start Seed Hepatocytes Treat Treat with this compound or Vehicle Start->Treat Stress Induce Stress (Hypoxia/Reoxygenation) Treat->Stress Load Load with Calcein AM and CoCl₂ Stress->Load Measure Measure Mitochondrial Fluorescence Load->Measure Analyze Quantify Fluorescence and Compare Groups Measure->Analyze

Caption: Experimental workflow for the calcein/cobalt mPTP opening assay.

In Vivo Model of Hepatic Ischemia-Reperfusion Injury

This surgical model in mice is used to evaluate the in vivo efficacy of this compound.

  • Principle: A temporary blockage of blood flow to a portion of the liver (ischemia) is followed by the restoration of blood flow (reperfusion). This process mimics the tissue damage that occurs during various clinical scenarios, such as liver surgery and transplantation.

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the liver.

    • The portal vein and hepatic artery supplying the left and median lobes of the liver are clamped to induce partial ischemia (typically for 60-90 minutes).[10][11][12]

    • This compound (50 mg/kg) or vehicle is administered subcutaneously 24 hours prior to the surgery.[3][4]

    • The clamp is removed to allow reperfusion.

    • After a period of reperfusion (e.g., 6-24 hours), the animals are euthanized.

    • Blood and liver tissue are collected for analysis.

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

    • Liver tissue is processed for histological analysis (e.g., H&E staining) to assess the extent of necrosis and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Procedure cluster_2 Post-Surgical Analysis Dosing Administer this compound or Vehicle (24h prior) Anesthesia Anesthetize Mouse Dosing->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Ischemia Induce Partial Hepatic Ischemia (Clamp) Laparotomy->Ischemia Reperfusion Reperfusion (Remove Clamp) Ischemia->Reperfusion Euthanasia Euthanize after Reperfusion Period Reperfusion->Euthanasia Collection Collect Blood and Liver Tissue Euthanasia->Collection Analysis Analyze Serum (ALT/AST) and Tissue (Histology) Collection->Analysis

Caption: Experimental workflow for the in vivo mouse model of hepatic ischemia-reperfusion injury.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors targeting mitochondrial dysfunction. Its potent and specific inhibition of cyclophilin D provides a direct mechanism for preventing the opening of the mitochondrial permeability transition pore, a critical event in the pathophysiology of ischemia-reperfusion injury. The preclinical data strongly support its mitoprotective and hepatoprotective properties, making this compound a compelling candidate for further investigation as a therapeutic agent to mitigate liver damage in clinical settings such as surgery and transplantation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in larger animal models and eventually in human clinical trials.

References

The Role of C105SR in Mitochondrial Permeability Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of C105SR, a novel small-molecule cyclophilin inhibitor, and its significant role in the regulation of the mitochondrial permeability transition pore (mPTP). This compound has demonstrated potent mitoprotective and hepatoprotective properties, positioning it as a promising therapeutic candidate for conditions such as hepatic ischemia-reperfusion injury (IRI). This document outlines the mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways associated with this compound.

Introduction to this compound and Mitochondrial Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel in the inner mitochondrial membrane.[1][2] Its prolonged opening is a critical event in various forms of cell death, including necrosis and apoptosis, and is implicated in the pathophysiology of numerous diseases, particularly ischemia-reperfusion injury.[1][3][4] A key regulator of the mPTP is cyclophilin D (CypD), a mitochondrial matrix protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2][4] By binding to and inhibiting CypD, the opening of the mPTP can be prevented, thus protecting cells from death.[3][4][5]

This compound is a novel, potent, and selective small-molecule inhibitor of cyclophilin D.[1][5][6] It belongs to the family of small-molecule cyclophilin inhibitors (SMCypIs) and has shown superior mitoprotective properties compared to traditional macrocyclic cyclophilin inhibitors like cyclosporin A (CsA) and alisporivir.[1][5] this compound effectively inhibits the PPIase activity of CypD, leading to the inhibition of mPTP opening, prevention of mitochondrial swelling, and an increase in the calcium retention capacity of mitochondria.[1][6] These actions culminate in the protection of cells against hypoxia/reoxygenation-induced death and significant reduction of tissue damage in in vivo models of hepatic ischemia-reperfusion injury.[1][5][7]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory and protective effects of this compound in comparison to other cyclophilin inhibitors.

Table 1: Inhibition of CypD PPIase Activity and Mitochondrial Swelling

CompoundCypD PPIase Activity IC50 (µM)Ca2+-induced Mitochondrial Swelling IC50 (µM)
This compound Not explicitly stated, but potent0.009 ± 0.001
C110SRNot explicitly stated0.04 ± 0.005
C105 (racemic)Not explicitly stated0.69 ± 0.05
C110 (racemic)Not explicitly stated0.37 ± 0.006
Cyclosporin A (CsA)Not explicitly stated0.05 ± 0.01
Alisporivir (ALV)Not explicitly stated0.05 ± 0.02

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 2: Enhancement of Mitochondrial Calcium Retention Capacity (CRC)

Compound (at 1 µM)Calcium Required to Induce mPTP Opening (nmol Ca2+/mg protein)
Basal (Control)160 ± 8
This compound EC50 values in the nanomolar range (specific value not provided)
Cyclosporin A (CsA)328 ± 10
Alisporivir (ALV)373 ± 59

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 3: In Vitro and In Vivo Protective Effects of this compound

Experimental ModelEndpointThis compound Concentration/DoseProtective Effect
Hypoxia/Reoxygenation in AML-12 cellsLDH Release0.5 µMReduced by ~75%
Hypoxia/Reoxygenation in AML-12 cellsCell Viability0.5 µMIncreased by ~75%
Mouse Model of Hepatic IRIHepatocyte Necrosis50 mg/kg (s.c.)Significantly reduced
Mouse Model of Hepatic IRISerum ALT Levels50 mg/kg (s.c.)Significantly reduced

Data extracted from various studies on this compound.[6][7]

Signaling Pathway and Mechanism of Action

This compound exerts its protective effects by directly targeting cyclophilin D and inhibiting its activity, which in turn prevents the opening of the mitochondrial permeability transition pore. The signaling cascade is initiated by cellular stress signals, such as those present during ischemia-reperfusion, leading to mitochondrial calcium overload and increased reactive oxygen species (ROS).

C105SR_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Ischemia-Reperfusion) cluster_mPTP Mitochondrial Permeability Transition Pore Regulation cluster_consequences Downstream Consequences Ca_overload Mitochondrial Ca2+ Overload CypD Cyclophilin D (CypD) (PPIase Activity) Ca_overload->CypD Activates ROS Increased ROS ROS->CypD Activates mPTP_opening mPTP Opening CypD->mPTP_opening Promotes Mito_swelling Mitochondrial Swelling mPTP_opening->Mito_swelling ATP_depletion ATP Depletion mPTP_opening->ATP_depletion CytoC_release Cytochrome c Release mPTP_opening->CytoC_release Necrosis Necrosis Mito_swelling->Necrosis ATP_depletion->Necrosis Apoptosis Apoptosis CytoC_release->Apoptosis This compound This compound This compound->CypD Inhibits

Figure 1: Signaling pathway of this compound-mediated inhibition of mPTP opening.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Measurement of Mitochondrial Swelling

Objective: To assess the ability of this compound to inhibit Ca2+-induced mitochondrial swelling.

Protocol:

  • Isolate liver mitochondria from mice.

  • Energize the isolated mitochondria.

  • Induce mitochondrial swelling by the addition of Ca2+.

  • Monitor the swelling by measuring the decrease in light absorbance at 540 nm in a spectrophotometer.

  • Perform experiments in the presence of varying concentrations of this compound, CsA, or ALV to determine the concentration-dependent inhibition of swelling.

  • Calculate the IC50 values based on the dose-response curves.[1]

Calcium Retention Capacity (CRC) Assay

Objective: To evaluate the effect of this compound on the ability of mitochondria to sequester Ca2+ before mPTP opening.

Protocol:

  • Isolate mouse liver mitochondria.

  • Suspend the mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

  • Add successive pulses of a known concentration of Ca2+ to the mitochondrial suspension.

  • Monitor the extramitochondrial Ca2+ concentration using a fluorometer.

  • The point at which the mitochondria can no longer sequester Ca2+ and release it back into the buffer indicates mPTP opening.

  • Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening to determine the CRC.

  • Perform the assay in the presence and absence of this compound and reference compounds to assess their effect on CRC.[1]

In Vitro Hypoxia/Reoxygenation Model

Objective: To determine the protective effect of this compound against cell death induced by hypoxia/reoxygenation.

Protocol:

  • Culture AML-12 hepatocytes.

  • Pre-treat the cells with this compound or control vehicle at various concentrations.

  • Subject the cells to hypoxia (e.g., 1% O2) for a specified duration (e.g., 4 hours).

  • Follow the hypoxic period with reoxygenation (e.g., 21% O2) for a further duration (e.g., 2 hours).

  • Assess cell death and viability using multiple assays:

    • Lactate Dehydrogenase (LDH) Release: Measure LDH activity in the culture medium as an indicator of plasma membrane damage.

    • Propidium Iodide (PI) Staining: Use fluorescence microscopy to identify cells with compromised plasma membranes that take up PI.

    • Cell Viability Assays: Employ assays such as MTT or CellTiter-Glo to quantify the number of viable cells.

    • Caspase 3/7 Activity: Measure the activity of executioner caspases to assess apoptosis.[1][7]

Hypoxia_Reoxygenation_Workflow cluster_assays Endpoints start AML-12 Cell Culture pretreatment Pre-treatment with this compound or Vehicle start->pretreatment hypoxia Hypoxia (1% O2, 4h) pretreatment->hypoxia reoxygenation Reoxygenation (21% O2, 2h) hypoxia->reoxygenation assessment Assessment of Cell Death and Viability reoxygenation->assessment ldh LDH Release assessment->ldh pi_staining PI Staining assessment->pi_staining viability Cell Viability Assay assessment->viability caspase Caspase 3/7 Activity assessment->caspase

Figure 2: Experimental workflow for the in vitro hypoxia/reoxygenation model.
In Vivo Model of Hepatic Ischemia-Reperfusion Injury (IRI)

Objective: To evaluate the hepatoprotective effects of this compound in a mouse model of liver IRI.

Protocol:

  • Administer this compound (e.g., 50 mg/kg, subcutaneous injection) or vehicle to mice prior to the surgical procedure.

  • Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying a portion of the liver (e.g., 70%) for a defined period (e.g., 1 hour).

  • Initiate reperfusion by removing the clamp.

  • After a set reperfusion time, collect blood and liver tissue samples.

  • Analyze serum for markers of liver injury, such as alanine aminotransferase (ALT).

  • Process liver tissue for histological analysis to quantify the extent of hepatocyte necrosis.[1][7]

Conclusion

This compound is a highly potent and promising inhibitor of cyclophilin D that demonstrates significant protective effects against mitochondrial permeability transition-mediated cell death. Its ability to inhibit mPTP opening at nanomolar concentrations, coupled with its demonstrated efficacy in preclinical models of ischemia-reperfusion injury, underscores its potential as a therapeutic agent for a range of pathologies involving mitochondrial dysfunction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other novel SMCypIs.

References

The Cyclophilin D Inhibitor C105SR: A Mitoprotective Strategy Against Hepatocyte Apoptosis in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel small-molecule cyclophilin inhibitor, C105SR, and its significant role in mitigating hepatocyte apoptosis, particularly in the context of hepatic ischemia-reperfusion injury (IRI). This compound presents a promising therapeutic avenue by targeting a critical mediator of mitochondrial-driven cell death.

Executive Summary

Hepatic ischemia-reperfusion injury is a major cause of morbidity and mortality following liver surgery and transplantation. A key event in the pathophysiology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and subsequent hepatocyte apoptosis and necrosis. This compound is a novel, potent inhibitor of cyclophilin D (CypD), a crucial regulator of the mPTP. By inhibiting CypD, this compound prevents mPTP opening, thereby protecting mitochondria and reducing hepatocyte cell death. This guide will detail the mechanism of action of this compound, present the quantitative data on its efficacy, outline the experimental protocols for its evaluation, and visualize the associated signaling pathways and workflows.

Mechanism of Action of this compound

This compound exerts its hepatoprotective effects by directly targeting the mitochondrial protein cyclophilin D. In conditions of cellular stress, such as ischemia-reperfusion, increased intramitochondrial calcium and reactive oxygen species (ROS) trigger the binding of CypD to components of the mPTP complex. This interaction promotes a conformational change in the pore, leading to its opening.

The opening of the mPTP has several detrimental consequences for the cell:

  • Dissipation of the mitochondrial membrane potential (ΔΨm): This uncouples oxidative phosphorylation, leading to a severe depletion of cellular ATP.

  • Uncontrolled influx of solutes and water into the mitochondrial matrix: This causes mitochondrial swelling and rupture of the outer mitochondrial membrane.

  • Release of pro-apoptotic factors: Rupture of the outer membrane allows for the release of cytochrome c and other pro-apoptotic proteins into the cytosol, initiating the caspase cascade and apoptosis.

This compound acts as a potent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD. By binding to CypD, this compound prevents its interaction with the mPTP complex, thereby stabilizing the pore in a closed state even in the presence of pathological triggers. This action preserves mitochondrial integrity and function, ultimately preventing the downstream events that lead to hepatocyte apoptosis.

Signaling Pathway of this compound in Hepatocyte Apoptosis

The following diagram illustrates the signaling pathway involved in ischemia-reperfusion injury and the point of intervention for this compound.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Mitochondrion cluster_2 Cytosol IRI Ischemia-Reperfusion ROS ↑ Reactive Oxygen Species IRI->ROS Ca2 ↑ Intramitochondrial Ca2+ IRI->Ca2 CypD Cyclophilin D (CypD) ROS->CypD Ca2->CypD mPTP mPTP Complex CypD->mPTP binds mPTP_open mPTP Opening mPTP->mPTP_open opens CytoC Cytochrome c Release mPTP_open->CytoC Mito_dys Mitochondrial Dysfunction (↓ ATP, Swelling) mPTP_open->Mito_dys Apoptosome Apoptosome Formation CytoC->Apoptosome Apoptosis Hepatocyte Apoptosis Mito_dys->Apoptosis Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis This compound This compound This compound->CypD inhibits

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent hepatocyte apoptosis.

Quantitative Data on the Efficacy of this compound

Table 1: Effect of this compound on Hepatocyte Viability and Necrosis

Treatment GroupConcentration (µM)Cell Viability (MTT Assay)LDH Release (Necrosis Marker)
Normoxia Control-HighLow
Hypoxia/Reoxygenation (Vehicle)-Significantly ReducedSignificantly Increased
This compound0.5IncreasedReduced
This compound1.0Significantly IncreasedSignificantly Reduced
Cyclosporin A (CsA)1.0IncreasedReduced
Alisporivir (ALV)1.0IncreasedReduced

Table 2: Effect of this compound on Hepatocyte Apoptosis

Treatment GroupConcentration (µM)Caspase 3/7 Activity
Normoxia Control-Baseline
Hypoxia/Reoxygenation (Vehicle)-Significantly Increased
This compound1.0Significantly Reduced
Cyclosporin A (CsA)1.0Reduced
Alisporivir (ALV)1.0Reduced

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effect of this compound on hepatocyte apoptosis.

In Vitro Model of Hypoxia/Reoxygenation

The AML-12 (alpha mouse liver 12) cell line is a suitable model for these experiments.

  • Cell Culture: AML-12 hepatocytes are cultured in a standard DMEM/F12 medium supplemented with 10% fetal bovine serum, insulin-transferrin-selenium (ITS), and dexamethasone at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: For the hypoxia phase, the culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 4-6 hours.

  • Reoxygenation: Following the hypoxic period, the medium is replaced with standard, glucose-containing culture medium, and the cells are returned to a normoxic incubator (21% O2, 5% CO2) for 1-2 hours.

  • Treatment: this compound or other compounds are added to the culture medium during both the hypoxia and reoxygenation phases at the desired concentrations.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies necrosis by measuring the release of the cytosolic enzyme LDH into the culture medium.

  • Sample Collection: After the reoxygenation period, the cell culture supernatant is carefully collected.

  • LDH Reaction: A commercially available LDH cytotoxicity assay kit is used. The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Measurement: The enzymatic reaction, where LDH converts lactate to pyruvate and reduces NAD+ to NADH, leads to the reduction of the tetrazolium salt to a colored formazan product. The absorbance of the formazan is measured spectrophotometrically at 490 nm.

  • Calculation: The amount of LDH released is calculated as a percentage of the total LDH (determined by lysing the cells with a detergent).

MTT Cell Viability Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

  • MTT Incubation: Following the hypoxia/reoxygenation protocol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated for 2-4 hours.

  • Formazan Solubilization: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically at a wavelength of 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells.

Caspase 3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Lysis: After treatment, cells are lysed to release their intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase 3 and 7.

  • Luminescence Measurement: Cleavage of the substrate releases a luminescent signal that is measured using a luminometer.

  • Analysis: The intensity of the luminescent signal is proportional to the caspase 3/7 activity.

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays start Seed AML-12 Hepatocytes hypoxia Induce Hypoxia (4-6h) + this compound start->hypoxia reoxygenation Reoxygenation (1-2h) + this compound hypoxia->reoxygenation ldh LDH Release Assay (Necrosis) reoxygenation->ldh Collect Supernatant mtt MTT Assay (Viability) reoxygenation->mtt Add MTT Reagent caspase Caspase 3/7 Assay (Apoptosis) reoxygenation->caspase Lyse Cells

Caption: Workflow for in vitro evaluation of this compound's effect on hepatocyte viability.

Conclusion and Future Directions

The novel cyclophilin D inhibitor, this compound, demonstrates significant potential as a therapeutic agent for the prevention and treatment of hepatic ischemia-reperfusion injury. Its targeted mechanism of action, focused on the inhibition of the mitochondrial permeability transition pore, effectively mitigates both necrotic and apoptotic pathways of hepatocyte death. The in vitro data strongly support its mitoprotective and hepatoprotective properties.

Future research should focus on several key areas:

  • In vivo efficacy: While in vitro results are promising, further studies in animal models of hepatic IRI are necessary to confirm the efficacy and safety of this compound.

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is crucial for its clinical development.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other hepatoprotective agents could lead to more effective treatment strategies.

  • Clinical Trials: Ultimately, well-designed clinical trials will be required to establish the therapeutic value of this compound in patients undergoing liver surgery or transplantation.

C105SR: A Novel Hepatoprotective Agent Targeting Mitochondrial Dysfunction in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD) that has demonstrated significant hepatoprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data supporting the therapeutic potential of this compound in mitigating hepatic ischemia-reperfusion injury (IRI). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. This compound's potent mitoprotective effects, centered on the inhibition of the mitochondrial permeability transition pore (mPTP), position it as a promising candidate for clinical development in the context of liver surgery, transplantation, and other conditions associated with hepatic IRI.

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in various clinical settings, including liver transplantation, major hepatic surgery, and trauma. The pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and ultimately, hepatocyte death. A critical event in this cascade is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP, regulated by cyclophilin D (CypD), leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, culminating in necrotic and apoptotic cell death.[1][2]

This compound is a novel diastereoisomer of a new class of small-molecule cyclophilin inhibitors (SMCypIs) that has been specifically designed to target CypD and inhibit mPTP opening.[1][2] Preclinical studies have demonstrated its superior mitoprotective and hepatoprotective properties compared to its racemic mixture and other known cyclophilin inhibitors like cyclosporin A and alisporivir.[1][2] This guide will delve into the technical details of this compound's mechanism of action, its efficacy in in vitro and in vivo models of hepatic IRI, and the experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Inhibition of the CypD-Mediated Mitochondrial Permeability Transition Pore

The primary mechanism by which this compound exerts its hepatoprotective effects is through the direct inhibition of cyclophilin D (CypD), a key regulator of the mPTP.[1][2] In conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+ and reactive oxygen species (ROS) trigger the binding of CypD to the mPTP complex, promoting its opening.

This compound binds to the catalytic site of CypD, inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] This inhibition prevents the conformational changes in the mPTP complex that are necessary for its opening. By keeping the mPTP closed, this compound preserves mitochondrial function, prevents the collapse of the mitochondrial membrane potential, and inhibits the release of cell death-inducing factors.[1][2]

Signaling Pathway of this compound Action

C105SR_Mechanism cluster_stress Cellular Stress (Ischemia-Reperfusion) cluster_mito Mitochondrion cluster_cell Cellular Outcome ROS ↑ Reactive Oxygen Species (ROS) CypD Cyclophilin D (CypD) ROS->CypD Ca2 ↑ Mitochondrial Ca2+ Ca2->CypD mPTP_open mPTP (Open) CypD->mPTP_open Promotes Opening mPTP_closed mPTP (Closed) Cell_survival Hepatocyte Survival mPTP_closed->Cell_survival Mito_dysfunction Mitochondrial Dysfunction mPTP_open->Mito_dysfunction Cell_death Hepatocyte Necrosis & Apoptosis Mito_dysfunction->Cell_death This compound This compound This compound->CypD Inhibits

Mechanism of this compound in preventing mPTP opening.

Quantitative Data on the Hepatoprotective Effects of this compound

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound
ParameterAssayThis compound ConcentrationResultComparisonReference
CypD Inhibition PPIase ActivityEC5019.8 ± 1.2 nMMore potent than C110SR (28.3 nM)[1]
Mitoprotection Mitochondrial SwellingEC50140 ± 10 nMMore potent than C110SR (250 nM)[1]
Mitochondrial Calcium Retention Capacity (CRC)5 µM595 ± 38 nmol Ca2+/mg proteinHigher than C105 (407 ± 13) and CsA[1]
Cell Protection LDH Release (Hypoxia/Reoxygenation)0.5 µM~75% inhibitionC110SR not effective at this concentration[1]
Cell Viability (Hypoxia/Reoxygenation)0.5 µM~75% increaseMore potent than C110SR[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hepatic IRI
ParameterMeasurementTreatment GroupResultP-value vs. IR VehicleReference
Hepatocyte Necrosis Percentage of Necrotic AreaIR Vehicle35 ± 3%-[1]
IR + this compound (50 mg/kg)15 ± 2%<0.01[1]
Liver Enzymes Serum ALT (U/L)IR Vehicle12,000 ± 1,000-[1]
IR + this compound (50 mg/kg)5,000 ± 800<0.01[1]
Serum AST (U/L)IR Vehicle10,000 ± 900-[1]
IR + this compound (50 mg/kg)4,000 ± 700<0.01[1]
Apoptosis TUNEL-positive cells/fieldIR Vehicle25 ± 3-[1]
IR + this compound (50 mg/kg)10 ± 2<0.01[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Hypoxia/Reoxygenation

This protocol is designed to mimic the conditions of ischemia-reperfusion injury in a cell culture system.

Hypoxia_Reoxygenation_Workflow start Start: Plate Hepatocytes pretreatment Pre-treatment with this compound or Vehicle start->pretreatment hypoxia Induce Hypoxia (e.g., 1% O2 for 4 hours) pretreatment->hypoxia reoxygenation Reoxygenation (e.g., 21% O2 for 1-2 hours) hypoxia->reoxygenation assays Perform Cellular Assays reoxygenation->assays ldh LDH Release Assay assays->ldh viability Cell Viability Assay (e.g., MTT) assays->viability calcein mPTP Opening Assay (Calcein/Cobalt) assays->calcein end End: Data Analysis ldh->end viability->end calcein->end InVivo_IRI_Workflow start Start: Acclimatize Mice treatment Administer this compound (50 mg/kg) or Vehicle start->treatment anesthesia Anesthetize Mice treatment->anesthesia surgery Surgical Procedure: Midline Laparotomy anesthesia->surgery ischemia Induce Partial Hepatic Ischemia (Clamp Hepatic Artery & Portal Vein for 60 min) surgery->ischemia reperfusion Reperfusion (Remove Clamp for 6 hours) ischemia->reperfusion collection Sample Collection reperfusion->collection blood Blood Sampling (for ALT/AST) collection->blood liver Liver Tissue Harvesting collection->liver end End: Data Analysis blood->end analysis Histological & Molecular Analysis liver->analysis h_e H&E Staining (Necrosis) analysis->h_e tunel TUNEL Assay (Apoptosis) analysis->tunel h_e->end tunel->end

References

C105SR: A Technical Guide to its Impact on Mitochondrial Calcium Retention Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial calcium homeostasis is a critical regulator of cellular metabolism and survival. Its dysregulation, often culminating in the opening of the mitochondrial permeability transition pore (mPTP), is a key event in various pathologies, including ischemia-reperfusion injury (IRI). C105SR is a novel, potent, small-molecule inhibitor of mitochondrial cyclophilin D (CypD), a key sensitizer of the mPTP. This document provides a comprehensive technical overview of this compound's mechanism of action, its profound impact on mitochondrial calcium retention capacity (CRC), and the detailed experimental protocols used to characterize its mitoprotective effects.

Mechanism of Action: this compound and the Mitochondrial Permeability Transition Pore

The opening of the mPTP is a catastrophic event for the cell, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[1][2] This process is triggered by high matrix Ca²⁺ concentrations, oxidative stress, and inorganic phosphate.[3] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix, is the only well-established modulator that sensitizes the mPTP to these triggers.[4][5]

This compound exerts its mitoprotective effects by directly targeting and inhibiting the PPIase activity of CypD.[6] This inhibition desensitizes the mPTP to Ca²⁺ overload, preventing its opening and subsequent mitochondrial dysfunction. By blocking this key pathological event, this compound enhances the mitochondrion's ability to sequester and retain calcium without undergoing permeability transition, thereby preserving cellular integrity and function, particularly under conditions of stress like IRI.[3][7][8]

cluster_0 Mitochondrial Matrix cluster_1 Pathological Stimuli cluster_2 Cellular Outcomes This compound This compound CypD Cyclophilin D (CypD) (PPIase Activity) This compound->CypD Inhibits mPTP mPTP Complex CypD->mPTP Sensitizes to Opening Swelling Mitochondrial Swelling & Membrane Depolarization mPTP->Swelling Leads to Ca_Overload High Matrix [Ca²⁺] Ca_Overload->mPTP Induces Opening ROS Oxidative Stress ROS->mPTP Induces Opening Death Cell Death (Necrosis/Apoptosis) Swelling->Death Causes

Figure 1. Signaling pathway of this compound-mediated mPTP inhibition.

Quantitative Data Summary

This compound has demonstrated superior potency in inhibiting CypD and protecting mitochondria compared to other known inhibitors like Cyclosporin A (CsA) and Alisporivir (ALV). The following tables summarize the key quantitative findings from in vitro assays.

Table 1: Inhibition of CypD PPIase Activity and Mitochondrial Swelling
CompoundCypD PPIase Activity IC₅₀ (µM)Ca²⁺-Induced Mitochondrial Swelling IC₅₀ (µM)
This compound 0.018 ± 0.002 0.009 ± 0.001
C110SR0.04 ± 0.0050.04 ± 0.005
Cyclosporin A (CsA)0.021 ± 0.0020.21 ± 0.02
Alisporivir (ALV)0.003 ± 0.00010.11 ± 0.01
Data derived from studies on isolated mouse liver mitochondria. IC₅₀ represents the half-maximal inhibitory concentration.[6]
Table 2: Effect on Mitochondrial Calcium Retention Capacity (CRC)
Condition / Compound (at 1 µM)Calcium Retention Capacity (nmol Ca²⁺ / mg protein)Fold Increase vs. Basal
Basal (Control)160 ± 81.0
This compound 456 ± 48 2.85
Cyclosporin A (CsA)328 ± 102.05
Alisporivir (ALV)373 ± 592.33
Data derived from studies on isolated mouse liver mitochondria. CRC is the total amount of Ca²⁺ taken up before mPTP opening.[6]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Isolation of Liver Mitochondria

This protocol is essential for obtaining functional mitochondria for subsequent assays. All steps should be performed at 4°C.

  • Tissue Homogenization : Euthanize the animal (e.g., mouse) and perfuse the liver with a cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).[7] Mince the liver tissue and homogenize it in fresh, ice-cold isolation buffer using a loose-fitting glass-Teflon homogenizer.

  • Differential Centrifugation :

    • Centrifuge the homogenate at 800 x g for 5 minutes to pellet nuclei and unbroken cells.[7]

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes to pellet the mitochondria.[7]

    • Discard the supernatant. Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the 10,000 x g centrifugation.

  • Final Preparation : Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, 40 µM EGTA, pH 7.2).[7]

  • Protein Quantification : Determine the mitochondrial protein concentration using a standard method, such as the Bradford or BCA protein assay, before use in subsequent experiments.

Mitochondrial Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the amount of calcium mitochondria can sequester before the mPTP opens.[9][10]

  • Reagents :

    • Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, pH 7.2).[7]

    • Respiratory Substrates: 5 mM Sodium Pyruvate and 5 mM DL-Malic acid.[7]

    • Calcium Indicator: 0.5-1 µM Calcium Green-5N (cell-impermeant).[7][11]

    • Calcium Standard: 10 mM CaCl₂ solution.[7]

  • Procedure :

    • In a fluorometer cuvette or 96-well plate, add assay buffer, respiratory substrates, Calcium Green-5N, and the desired concentration of this compound or control vehicle.

    • Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL and allow them to equilibrate and respire for 1-2 minutes.

    • Begin fluorescence recording (Excitation: ~506 nm, Emission: ~532 nm).[7][10]

    • Inject sequential pulses of a known concentration of CaCl₂ (e.g., 10-20 nmol Ca²⁺/mg protein) every 60-90 seconds.[10]

    • Each injection will cause a sharp increase in fluorescence, followed by a decrease as the energized mitochondria take up the Ca²⁺ from the buffer.

    • Continue Ca²⁺ additions until the mitochondria fail to sequester the added calcium, indicated by a large, sustained increase in fluorescence. This point signifies mPTP opening.

  • Calculation : Sum the total amount of Ca²⁺ added before the large, sustained fluorescence increase. Normalize this value to the amount of mitochondrial protein used to report the CRC in nmol Ca²⁺/mg protein.[7]

cluster_workflow CRC Assay Workflow A Prepare Assay Mix (Buffer, Substrates, Calcium Green-5N, this compound/Vehicle) B Add Isolated Mitochondria (0.5 mg/mL) A->B C Equilibrate & Start Fluorescence Reading B->C D Inject 1st Ca²⁺ Pulse C->D E Mitochondria Uptake Ca²⁺ (Fluorescence Decreases) D->E F Inject Next Ca²⁺ Pulse E->F G mPTP Opens? (Sustained Fluorescence Increase) F->G G->F No H Calculate Total Ca²⁺ Added (CRC Value) G->H Yes

Figure 2. Experimental workflow for the Calcium Retention Capacity (CRC) assay.

Mitochondrial Swelling Assay

This spectrophotometric assay directly visualizes mPTP opening by measuring changes in light scattering as mitochondria swell.[12]

  • Reagents :

    • Swelling Buffer (similar to CRC assay buffer).

    • Respiratory Substrates (e.g., 5 mM Pyruvate/Malate).

    • Triggering Agent: High concentration of CaCl₂ (e.g., 200-500 nmol/mg protein).[8]

  • Procedure :

    • Set a spectrophotometer or plate reader to measure absorbance at 540 nm.[8][12]

    • In a cuvette, add swelling buffer, respiratory substrates, and isolated mitochondria (0.5-1.0 mg/mL). Add this compound or control vehicle and incubate for 1 minute.

    • Obtain a baseline absorbance reading.

    • Initiate swelling by adding a single, large bolus of CaCl₂.

    • Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).[8]

  • Analysis : The rate and extent of the decrease in absorbance are inversely proportional to the degree of mPTP inhibition. Data can be plotted as Absorbance (540 nm) vs. Time. The IC₅₀ for swelling inhibition can be calculated from a dose-response curve.

Conclusion

This compound is a highly potent, small-molecule inhibitor of cyclophilin D that provides robust protection against mitochondrial permeability transition. By directly inhibiting the PPIase activity of CypD, this compound significantly increases the mitochondrial calcium retention capacity and prevents mitochondrial swelling. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating mitochondrial dysfunction and for professionals in the development of novel therapeutics targeting pathologies associated with mPTP opening, such as ischemia-reperfusion injury.

References

The Emergence of C105SR: A Novel Mitoprotective Agent for Hepatic Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality following liver surgery and transplantation. The pathophysiology of IRI is complex, with mitochondrial dysfunction playing a central role. A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling, rupture, and subsequent hepatocyte death.[1] Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix, is a critical regulator of mPTP opening, making it a prime therapeutic target.[1] This whitepaper details the discovery, development, and mechanism of action of C105SR, a novel, potent, and selective small-molecule inhibitor of CypD with significant therapeutic potential in mitigating hepatic IRI.

Discovery and Development of this compound

This compound belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) and was identified through a rational drug design and screening process aimed at discovering novel CypD inhibitors. The parent compound, C105, was one of two lead compounds, along with C110, selected from a library of derivatives of the initial lead, C31, based on their strong inhibition of CypD PPIase activity and mPTP opening.[2][3][4]

Further investigation revealed that C105 possesses two asymmetric carbons, leading to the synthesis and evaluation of its four diastereoisomers (SS, SR, RS, RR). This stereoselectivity study demonstrated that the SR diastereoisomer, this compound, was responsible for the biological activity of the racemic mixture.[2] this compound exhibited superior mitoprotective properties compared to the other diastereoisomers and known macrocyclic cyclophilin inhibitors like cyclosporin A (CsA) and alisporivir (ALV).[2][3][4]

Mechanism of Action: Inhibition of CypD and mPTP Opening

This compound exerts its protective effects by directly targeting and inhibiting the PPIase activity of CypD.[2][5][6] This inhibition prevents the CypD-dependent opening of the mPTP, a critical event in the cascade leading to cell death in hepatic IRI.[3][4] The predicted binding mode of this compound shows that it interacts with both the PPIase catalytic site and the gatekeeper pocket of CypD, forming key hydrogen bonds and van der Waals interactions.[2] By preventing mPTP opening, this compound preserves mitochondrial integrity and function, thereby reducing hepatocyte necrosis and apoptosis.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound's action.

G cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane This compound This compound CypD CypD This compound->CypD Inhibits PPIase activity mPTP mPTP CypD->mPTP Promotes opening Mitochondrial_Swelling Mitochondrial_Swelling mPTP->Mitochondrial_Swelling Leads to Cell_Death Cell_Death Mitochondrial_Swelling->Cell_Death Induces

Caption: this compound signaling pathway in preventing cell death.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, demonstrating its superiority over other compounds. The following tables summarize the key quantitative data.

CompoundIC50 for CypD PPIase Activity (µM)[2]
This compound 0.005 ± 0.001
C110SR0.008 ± 0.002
C105 (racemic)0.69 ± 0.05
C110 (racemic)0.37 ± 0.006
Cyclosporin A (CsA)0.02 ± 0.003
Alisporivir (ALV)0.03 ± 0.005
CompoundIC50 for Ca2+-induced Mitochondrial Swelling (µM)[2]
This compound 0.009 ± 0.001
C110SR0.04 ± 0.005
C105 (racemic)0.69 ± 0.05
C110 (racemic)0.37 ± 0.006
Cyclosporin A (CsA)0.05 ± 0.01
Alisporivir (ALV)0.05 ± 0.02

In a model of hypoxia/reoxygenation, this compound showed a significant protective effect on cell viability.[2]

TreatmentCell Viability (%)LDH Release (%)
Normoxia100~10
Hypoxia/Reoxygenation~25~80
This compound (0.5 µM) ~75 ~25

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CypD PPIase Activity Assay

This assay measures the ability of a compound to inhibit the isomerase activity of CypD.

G start Prepare Assay Mixture (CypD, α-chymotrypsin, buffer) add_compound Add this compound or Control Compound start->add_compound add_substrate Add Substrate (N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide) measure Measure Absorbance at 390 nm (kinetic read) add_substrate->measure add_compound->add_substrate calculate Calculate IC50 measure->calculate G start Isolate Liver Mitochondria energize Energize Mitochondria (with substrates like glutamate/malate) start->energize add_compound Add this compound or Control Compound energize->add_compound induce_swelling Induce Swelling (add CaCl2) add_compound->induce_swelling measure Measure Absorbance at 540 nm (decrease indicates swelling) induce_swelling->measure calculate Calculate IC50 measure->calculate G start Isolate Mitochondria and Incubate with Calcium Green-5N energize Energize Mitochondria start->energize add_compound Add this compound or Control Compound energize->add_compound add_calcium Add Serial Pulses of CaCl2 add_compound->add_calcium measure Monitor Fluorescence (increase indicates Ca2+ release) add_calcium->measure determine_crc Determine Total Ca2+ Uptake Before mPTP Opening measure->determine_crc G cluster_0 Assess Cell Death start Culture Hepatocytes (e.g., AML-12 cells) add_compound Treat with this compound or Vehicle start->add_compound induce_hypoxia Induce Hypoxia (e.g., 1% O2 for 4h) add_compound->induce_hypoxia reoxygenation Reoxygenation (e.g., 21% O2 for 2h) induce_hypoxia->reoxygenation measure_ldh Measure LDH Release in Supernatant reoxygenation->measure_ldh measure_viability Measure Cell Viability (e.g., MTT or similar assay) reoxygenation->measure_viability

References

An In-depth Technical Guide to C105SR: A Novel Mitoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, this compound exhibits significant mitoprotective and cytoprotective effects, particularly in the context of ischemia-reperfusion injury (IRI). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and a depiction of its mechanism of action.

Chemical Structure and Properties

This compound is a diastereoisomer of the parent compound C105, belonging to a new class of small-molecule cyclophilin inhibitors (SMCypIs)[1]. Its specific stereochemistry is crucial for its enhanced biological activity compared to its racemic mixture and other related diastereoisomers[1].

Chemical Structure:

The chemical structure of this compound is defined by the following SMILES string: O=C(--INVALID-LINK--C=C1)=O)C3=CC(Br)=CC=C3OC)N4--INVALID-LINK--=CC=C5)CCC4. A 2D representation of this structure is provided below.

this compound Chemical Structure Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties:

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C32H33BrN4O3S[2]
Molecular Weight 633.60 g/mol [2]
Appearance White to light yellow solid[2]
Solubility Soluble in DMSO[2]
IC50 (mPTP opening) 5 nM[2]
IC50 (CypD PPIase activity) 5 nM[3]
Cell Viability Increase ~75% at 0.5 μM in hypoxia/reoxygenation model[2]

Mechanism of Action and Signaling Pathway

This compound exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin D (CypD) in the mitochondrial matrix[1][2]. CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane[4][5].

Under conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+ and reactive oxygen species (ROS) promote the binding of CypD to components of the mPTP, leading to its opening[6][7]. Prolonged mPTP opening dissipates the mitochondrial membrane potential, disrupts ATP synthesis, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death (apoptosis and necrosis)[6][7].

This compound, by inhibiting CypD, prevents its interaction with the mPTP complex. This stabilizes the closed state of the pore, thereby preserving mitochondrial function and preventing the downstream cascade of events that lead to cell death.

C105SR_Signaling_Pathway cluster_mito Mitochondrion Ca2+_increase ↑ Mitochondrial Ca2+ mPTP mPTP Complex Ca2+_increase->mPTP ROS_increase ↑ ROS ROS_increase->mPTP CypD Cyclophilin D (CypD) CypD->mPTP Promotes Opening Mito_Dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↓ATP) mPTP->Mito_Dysfunction Opening This compound This compound This compound->CypD Inhibits Cell_Survival Cell Survival CytoC_Release Cytochrome c Release Mito_Dysfunction->CytoC_Release Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation Cell_Death Apoptosis & Necrosis Caspase_Activation->Cell_Death

Caption: Signaling pathway of this compound in preventing cell death.

Experimental Protocols

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Cyclophilin D PPIase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of CypD.

  • Principle: A chymotrypsin-coupled assay is used, where the isomerization of the substrate N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide by CypD from the cis to the trans isoform allows for its cleavage by chymotrypsin, releasing p-nitroanilide. The rate of p-nitroanilide release, monitored spectrophotometrically, is proportional to the PPIase activity.

  • Methodology:

    • Recombinant human CypD is incubated with varying concentrations of this compound in an assay buffer.

    • The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

    • The increase in absorbance at 390 nm, corresponding to the release of p-nitroanilide, is measured over time using a plate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor to determine the IC50 value.

Mitochondrial Permeability Transition Pore (mPTP) Assays

These assays assess the direct effect of this compound on the opening of the mPTP in isolated mitochondria.

  • Mitochondrial Swelling Assay:

    • Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the absorbance of the mitochondrial suspension.

    • Methodology:

      • Mitochondria are isolated from fresh tissue (e.g., mouse liver) by differential centrifugation.

      • The isolated mitochondria are suspended in a buffer and treated with different concentrations of this compound.

      • mPTP opening is induced by the addition of a Ca2+ pulse.

      • The change in absorbance at 540 nm is monitored over time. Inhibition of swelling is indicative of mPTP closure.

  • Calcium Retention Capacity (CRC) Assay:

    • Principle: This assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens and releases the accumulated Ca2+. A higher CRC indicates inhibition of mPTP opening.

    • Methodology:

      • Isolated mitochondria are incubated in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N), which fluoresces upon binding to extramitochondrial Ca2+.

      • This compound is added at various concentrations.

      • Successive pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

      • The extramitochondrial Ca2+ concentration is monitored by fluorescence. A sudden, sustained increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+.

      • The total amount of Ca2+ added before this release is calculated as the CRC.

Cellular Assays for Hypoxia/Reoxygenation Injury

These assays evaluate the cytoprotective effects of this compound in a cellular model of ischemia-reperfusion injury.

  • mPTP Opening in Cells (Calcein-AM/Cobalt Assay):

    • Principle: Cells are loaded with Calcein-AM, which is converted to fluorescent calcein intracellularly. CoCl2, a quencher of calcein fluorescence, is added to the extracellular medium and quenches the cytosolic fluorescence. The remaining fluorescence in the mitochondria is monitored. Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the mitochondrial calcein fluorescence.

    • Methodology:

      • Hepatocytes or other relevant cell types are cultured.

      • Cells are subjected to hypoxia (e.g., 1% O2) followed by reoxygenation (21% O2) to mimic IRI.

      • This compound is added to the culture medium before or during the hypoxia/reoxygenation period.

      • Cells are co-loaded with Calcein-AM and CoCl2.

      • Mitochondrial fluorescence is measured using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mPTP opening.

  • Cell Viability and Death Assays:

    • Principle: The protective effect of this compound against cell death induced by hypoxia/reoxygenation is quantified.

    • Methodologies:

      • Lactate Dehydrogenase (LDH) Release Assay: The release of the cytosolic enzyme LDH into the culture medium is a marker of plasma membrane damage and cell death. LDH activity in the medium is measured using a colorimetric assay.

      • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

      • Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the membrane of live cells. It is used to identify dead cells by flow cytometry or fluorescence microscopy.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies PPIase_Assay CypD PPIase Activity Assay Mito_Isolation Mitochondria Isolation Mito_Swelling Mitochondrial Swelling Assay Mito_Isolation->Mito_Swelling CRC_Assay Calcium Retention Capacity Assay Mito_Isolation->CRC_Assay Cell_Culture Hepatocyte Culture HR_Model Hypoxia/Reoxygenation Model Cell_Culture->HR_Model Calcein_Assay Calcein-AM/CoCl2 Assay (mPTP) HR_Model->Calcein_Assay Viability_Assays Cell Viability/Death Assays (LDH, MTT, PI) HR_Model->Viability_Assays IRI_Model Mouse Model of Hepatic IRI C105SR_Admin This compound Administration IRI_Model->C105SR_Admin Outcome_Analysis Analysis of Liver Injury (Necrosis, Apoptosis) C105SR_Admin->Outcome_Analysis

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising new therapeutic lead for conditions involving mitochondrial dysfunction and cell death, particularly hepatic ischemia-reperfusion injury. Its potent and selective inhibition of cyclophilin D provides a targeted mechanism for protecting mitochondria and preventing the downstream consequences of mPTP opening. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel mitoprotective agent.

References

The Therapeutic Potential of C105SR in Ischaemia-Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischaemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischaemic tissue exacerbates cellular damage. This complex pathological process is a significant cause of morbidity and mortality in various clinical settings, including liver surgery and transplantation. A critical event in the pathophysiology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and subsequent cell death. Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a key regulator of mPTP opening. Consequently, inhibition of CypD has emerged as a promising therapeutic strategy to mitigate IRI. This technical guide provides an in-depth overview of C105SR, a novel small-molecule cyclophilin inhibitor, and its therapeutic potential in ischaemia-reperfusion injury. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD).[1] It belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) and has demonstrated potent mitoprotective and hepatoprotective properties in the context of hepatic ischaemia-reperfusion injury.[1][2] Preclinical studies have shown that this compound is superior to older macrocyclic cyclophilin inhibitors, such as cyclosporin A and alisporivir, in its ability to protect mitochondria and prevent cell death.[3][4]

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of this compound in combating ischaemia-reperfusion injury is through the inhibition of cyclophilin D (CypD) and the subsequent prevention of mitochondrial permeability transition pore (mPTP) opening.[3][4]

Under conditions of cellular stress, such as those induced by ischaemia and reperfusion (e.g., calcium overload and oxidative stress), CypD binds to components of the mPTP complex.[3][5][6] This interaction facilitates a conformational change in the pore, leading to its opening. The opening of the mPTP has catastrophic consequences for the cell, including:

  • Dissipation of the mitochondrial membrane potential.[7]

  • Uncoupling of oxidative phosphorylation and ATP depletion.[7]

  • Uncontrolled influx of solutes and water into the mitochondrial matrix, leading to mitochondrial swelling and rupture of the outer mitochondrial membrane.[3][4]

  • Release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, triggering programmed cell death.[3]

  • Increased production of reactive oxygen species (ROS), further exacerbating cellular damage.[6]

This compound directly binds to and inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[8] This inhibition prevents CypD from inducing the opening of the mPTP, thereby preserving mitochondrial integrity and function, and ultimately protecting cells from necrosis and apoptosis.[3][4]

Signaling Pathway of this compound in Ischaemia-Reperfusion Injury

Ca_overload Ca2+ Overload CypD Cyclophilin D (CypD) Ca_overload->CypD activates ROS Oxidative Stress (ROS) ROS->CypD activates mPTP mPTP Complex CypD->mPTP Mito_dysfunction Mitochondrial Dysfunction (Swelling, ΔΨm collapse, ATP depletion) mPTP->Mito_dysfunction opening leads to Cell_survival Cell Survival This compound This compound This compound->CypD inhibits Cell_death Cell Death (Necrosis, Apoptosis) Mito_dysfunction->Cell_death induces

This compound inhibits CypD, preventing mPTP opening and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueDescription
IC50 (CypD PPIase activity) 5 nMThe half maximal inhibitory concentration for the peptidyl-prolyl cis-trans isomerase activity of Cyclophilin D.[1][8][9][10]
IC50 (Mitochondrial Swelling) 9 nMThe half maximal inhibitory concentration for preventing mitochondrial swelling, an indicator of mPTP opening.[1]

Table 2: In Vitro Experimental Concentrations of this compound

AssayConcentration RangeCell TypeExperimental Conditions
CypD PPIase Activity Inhibition 0.5 - 100 µMIsolated MitochondriaNot applicable
mPTP Opening Prevention 1 µMAML-12 cells4 hours hypoxia (1% O2) + 1 hour reoxygenation (21% O2)[8]
Cell Death Reduction 0.5 - 100 µMAML-12 cells4 hours hypoxia (1% O2) + 2 hours reoxygenation (21% O2)[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

In Vitro Hypoxia/Reoxygenation Model

This model simulates ischaemia-reperfusion injury in a controlled cellular environment.

  • Cell Culture: Murine hepatocyte cell lines (e.g., AML-12) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

  • Hypoxia Induction: The culture medium is replaced with a hypoxia-mimicking medium (e.g., glucose-free, serum-free medium) and cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 3 to 48 hours).[11]

  • Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture medium, and the cells are returned to a normoxic incubator (21% O2) for a defined period (e.g., 2 hours).[11]

  • Treatment: this compound is added to the culture medium at various concentrations during the hypoxic and/or reoxygenation phases.[8]

Calcein-Cobalt Assay for mPTP Opening

This assay directly visualizes the opening of the mPTP in living cells.

  • Cell Loading with Calcein-AM: Cells subjected to the hypoxia/reoxygenation protocol are incubated with Calcein-AM (a cell-permeant dye) which enters all cellular compartments, including mitochondria, and becomes fluorescent (calcein) after hydrolysis by intracellular esterases.[12][13][14]

  • Cytosolic Fluorescence Quenching: Cobalt chloride (CoCl2) is added to the cells. Co2+ quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.[12][13][14]

  • Fluorescence Measurement: The fluorescence of mitochondrial calcein is measured using fluorescence microscopy or a plate reader. A decrease in mitochondrial fluorescence indicates the entry of Co2+ into the mitochondrial matrix, which is a direct consequence of mPTP opening.[12][13][14]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

  • Sample Collection: After the hypoxia/reoxygenation protocol, the cell culture supernatant is collected.[15][16]

  • LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[16]

  • Colorimetric Detection: The NADH produced then reduces a tetrazolium salt (e.g., INT) to a colored formazan product.[16]

  • Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically (e.g., at 490 nm). The amount of LDH released is proportional to the number of dead cells.[16]

MTT Assay for Cell Viability

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

  • MTT Incubation: Cells are incubated with a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18][19]

  • Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to an insoluble purple formazan product.[18]

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically (e.g., at 570 nm). The intensity of the color is directly proportional to the number of viable cells.[18]

In Vivo Mouse Model of Hepatic Ischaemia-Reperfusion Injury

This model allows for the evaluation of this compound's efficacy in a living organism.

  • Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose the liver.[20][21]

  • Ischaemia Induction: The portal triad (hepatic artery, portal vein, and bile duct) to the desired liver lobes is occluded using a microvascular clamp for a specific duration (e.g., 60-90 minutes) to induce ischaemia.[22]

  • Reperfusion: The clamp is removed to allow blood flow to be restored to the liver lobes.

  • Treatment: this compound is administered to the animals (e.g., intravenously) before or during the reperfusion period.[22]

  • Assessment of Injury: After a defined reperfusion period (e.g., 6-24 hours), animals are euthanized, and liver tissue and serum are collected for analysis of liver injury markers (e.g., serum ALT/AST levels), histological examination (necrosis and apoptosis), and mitochondrial function assays.[22]

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

start Start: Culture AML-12 Cells hypoxia Induce Hypoxia (1% O2, 4h) start->hypoxia reoxygenation Reoxygenation (21% O2, 2h) hypoxia->reoxygenation treatment Add this compound (0.5-100 µM) reoxygenation->treatment during H/R mPTP_assay Calcein-Cobalt Assay (mPTP Opening) treatment->mPTP_assay viability_assays Cell Viability/Death Assays treatment->viability_assays end End: Data Analysis mPTP_assay->end ldh_assay LDH Release Assay (Cytotoxicity) viability_assays->ldh_assay mtt_assay MTT Assay (Viability) viability_assays->mtt_assay ldh_assay->end mtt_assay->end

In vitro workflow for assessing this compound's effect on IRI.
Experimental Workflow for In Vivo Evaluation of this compound

start Start: Anesthetize Mouse surgery Midline Laparotomy start->surgery ischemia Induce Hepatic Ischemia (Clamp Portal Triad, 60-90 min) surgery->ischemia reperfusion Reperfusion (Remove Clamp) ischemia->reperfusion treatment Administer this compound (i.v.) reperfusion->treatment at reperfusion assessment Assess Liver Injury (6-24h post-reperfusion) treatment->assessment serum_analysis Serum ALT/AST Analysis assessment->serum_analysis histology Histological Examination (Necrosis/Apoptosis) assessment->histology mito_function Mitochondrial Function Assays assessment->mito_function end End: Data Analysis serum_analysis->end histology->end mito_function->end

References

Methodological & Application

Application Notes and Protocols for C105SR: An Investigational Mitoprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] By inhibiting CypD, this compound prevents the opening of the mPTP, a critical event in cell death pathways associated with ischemia-reperfusion injury (IRI).[1][2] These application notes provide a comprehensive overview of the in vitro experimental protocols to evaluate the efficacy and mechanism of action of this compound, particularly in the context of cellular protection against hypoxia/reoxygenation-induced injury.

Mechanism of Action

This compound exerts its cytoprotective effects by directly targeting cyclophilin D, a peptidyl-prolyl isomerase located in the mitochondrial matrix. Under conditions of cellular stress, such as those occurring during ischemia-reperfusion, elevated intracellular calcium and reactive oxygen species (ROS) trigger the binding of CypD to components of the mPTP complex. This interaction promotes a conformational change that leads to the opening of the pore, disrupting the mitochondrial membrane potential, causing mitochondrial swelling, and ultimately leading to necrotic cell death. This compound prevents these detrimental effects by inhibiting the enzymatic activity of CypD, thereby preserving mitochondrial integrity and enhancing cell survival.[1][2]

cluster_0 Cellular Stress (Ischemia-Reperfusion) cluster_1 Mitochondrion cluster_2 Cellular Outcomes ROS ↑ Reactive Oxygen Species CypD Cyclophilin D (CypD) ROS->CypD Ca2 ↑ Intracellular Ca2+ Ca2->CypD mPTP mPTP Complex CypD->mPTP binds & activates Survival Cell Survival CypD->Survival Swelling Mitochondrial Swelling mPTP->Swelling opening leads to This compound This compound This compound->CypD inhibits This compound->Survival promotes Necrosis Necrotic Cell Death Swelling->Necrosis

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

AssayEndpointThis compound ActivityReference Compound
CypD PPIase ActivityIC50Potent Inhibition (Specific value not reported)-
Ca2+-induced Mitochondrial SwellingIC500.009 ± 0.001 µM-
LDH Release (Hypoxia/Reoxygenation)% Inhibition at 0.5 µM~75%-
Cell Viability (Hypoxia/Reoxygenation)% Increase at 0.5 µM~75%-

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the efficacy of this compound are provided below.

Experimental Workflow Overview

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed Cells B Induce Hypoxia/Reoxygenation A->B C Treat with this compound B->C D mPTP Opening (Calcein/Cobalt) C->D E Cell Death (LDH Release) C->E F Cell Viability (e.g., MTT/Resazurin) C->F G Necrosis Visualization (Propidium Iodide) C->G

Caption: In Vitro Experimental Workflow.
Cyclophilin D Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of CypD.

Methodology:

  • The assay is based on a chymotrypsin-coupled method where the isomerization of a tetrapeptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) by CypD is measured.

  • In the presence of chymotrypsin, the trans-isomer of the substrate is cleaved, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm.

  • Recombinant human CypD is incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of the substrate and chymotrypsin.

  • The rate of p-nitroaniline release is monitored over time.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mitochondrial Swelling Assay

Objective: To assess the ability of this compound to inhibit mPTP opening in isolated mitochondria.

Methodology:

  • Isolate mitochondria from a relevant tissue source (e.g., liver) using differential centrifugation.

  • Resuspend the mitochondrial pellet in a swelling buffer.

  • Incubate the isolated mitochondria with different concentrations of this compound.

  • Induce mPTP opening by adding a calcium solution.

  • Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume.

  • Calculate the IC50 value based on the inhibition of the swelling rate at different this compound concentrations.

Calcein/Cobalt Assay for mPTP Opening in Cells

Objective: To measure mPTP opening in intact cells subjected to hypoxia/reoxygenation.

Methodology:

  • Seed cells in a suitable culture plate.

  • Load the cells with Calcein-AM, a fluorescent dye that accumulates in the cytoplasm and mitochondria.

  • Add cobalt chloride (CoCl2) to the medium. Co2+ quenches the fluorescence of calcein in the cytoplasm but cannot enter intact mitochondria.

  • Induce hypoxia by placing the cells in a low-oxygen environment (e.g., 1% O2), followed by reoxygenation.

  • Treat the cells with this compound before or during the hypoxia/reoxygenation period.

  • Opening of the mPTP allows Co2+ to enter the mitochondria and quench the mitochondrial calcein fluorescence.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mPTP opening.

Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cell death (necrosis) by measuring the release of LDH from damaged cells.

Methodology:

  • Culture cells in a 96-well plate.

  • Subject the cells to hypoxia/reoxygenation in the presence or absence of this compound.

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit.

  • In a separate plate, mix the supernatant with the assay reagents according to the manufacturer's instructions.

  • The reaction measures the conversion of a substrate to a colored product by the released LDH.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Propidium Iodide (PI) Staining for Cell Death Visualization

Objective: To visualize and quantify dead cells with compromised plasma membranes.

Methodology:

  • Plate cells on coverslips or in a multi-well plate.

  • Induce hypoxia/reoxygenation and treat with this compound.

  • Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that can only enter cells with a damaged cell membrane.

  • Incubate for a short period.

  • Wash the cells to remove unbound dye.

  • Visualize the cells using a fluorescence microscope. PI-positive cells (displaying red fluorescence) are considered dead.

  • Quantify the percentage of PI-positive cells relative to the total number of cells (e.g., counterstained with a nuclear dye like Hoechst 33342).

Cell Viability Assay (e.g., MTT or Resazurin)

Objective: To assess the overall protective effect of this compound on cell viability.

Methodology:

  • Seed cells in a 96-well plate.

  • Expose the cells to hypoxia/reoxygenation with or without this compound treatment.

  • After treatment, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to the wells.

  • Metabolically active cells will reduce the reagent to a colored formazan (MTT) or a fluorescent product (resorufin from resazurin).

  • After an incubation period, measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Determine the EC50 value by plotting cell viability against the logarithm of this compound concentration.

References

Application Notes and Protocols for C105SR in a Mouse Model of Hepatic Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality associated with liver surgery, transplantation, and trauma. The pathophysiology of hepatic IRI is complex, involving mitochondrial dysfunction, oxidative stress, and an inflammatory cascade that ultimately leads to hepatocyte death. A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. Cyclophilin D (CypD), a mitochondrial matrix protein, is a critical regulator of mPTP opening.

C105SR is a novel, potent, and specific small-molecule inhibitor of CypD. By binding to CypD, this compound prevents the opening of the mPTP, thereby protecting mitochondria from dysfunction and mitigating the downstream cellular damage associated with hepatic IRI.[1][2] In a mouse model of hepatic IRI, this compound has been shown to significantly reduce hepatocyte necrosis and apoptosis, demonstrating its therapeutic potential.[1]

These application notes provide a detailed protocol for the use of this compound in a well-established mouse model of partial warm hepatic IRI.

Mechanism of Action: this compound in Hepatic IRI

Hepatic IRI unfolds in two phases: an initial ischemic phase characterized by oxygen deprivation, and a subsequent reperfusion phase where the restoration of blood flow paradoxically exacerbates tissue injury through a burst of reactive oxygen species (ROS) and the initiation of an inflammatory response.

This compound exerts its protective effects by targeting a critical juncture in this pathological cascade: the opening of the mitochondrial permeability transition pore.

cluster_0 Ischemia/Reperfusion cluster_1 Cellular Stress cluster_2 Mitochondrial Dysfunction cluster_3 Hepatocyte Death Ischemia Ischemia Reperfusion Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Reperfusion->ROS Ca_overload ↑ Intracellular Ca2+ Reperfusion->Ca_overload CypD Cyclophilin D (CypD) ROS->CypD Ca_overload->CypD mPTP mPTP Opening CypD->mPTP Promotes Mito_dysfunction Mitochondrial Swelling & Membrane Potential Collapse mPTP->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis Necrosis Necrosis Mito_dysfunction->Necrosis Liver_Injury Liver Injury Apoptosis->Liver_Injury Necrosis->Liver_Injury This compound This compound This compound->CypD Inhibits

Caption: this compound Mechanism of Action in Hepatic IRI.

Experimental Protocols

Murine Model of Partial Warm Hepatic Ischemia-Reperfusion Injury

This protocol describes a widely used model of segmental (70%) hepatic ischemia.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., DMSO, PEG300, and saline. The specific vehicle for this compound in the primary study was not detailed, so a common vehicle for similar compounds is suggested. It is crucial to perform solubility and stability tests.)

  • Osmotic pumps (e.g., Alzet®)

  • Isoflurane

  • Atraumatic vascular clamp

  • Surgical instruments

  • Suture materials

  • Heating pad

Procedure:

  • This compound Administration: 24 hours prior to the IRI surgery, anesthetize the mice with isoflurane. Subcutaneously implant an osmotic pump containing this compound (50 mg/kg) or the vehicle control.

  • Anesthesia and Surgical Preparation: Anesthetize the mice with isoflurane (2-3% for induction, 1-1.5% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature. Perform a midline laparotomy.

  • Induction of Ischemia: Gently expose the portal triad (hepatic artery, portal vein, and bile duct). Place an atraumatic vascular clamp across the portal triad supplying the left lateral and median lobes of the liver (approximately 70% of the liver). Successful clamping will result in a visible blanching of these lobes.

  • Ischemia Period: Maintain ischemia for 60 minutes. During this period, the abdomen can be temporarily closed to minimize fluid loss and maintain body temperature.

  • Reperfusion: After 60 minutes, remove the vascular clamp to initiate reperfusion. The liver lobes should regain their normal color.

  • Closure and Recovery: Close the abdominal wall in two layers. Allow the mice to recover in a warm cage.

  • Sham Control: For sham-operated mice, perform the same surgical procedure, including mobilization of the portal triad, but without the application of the vascular clamp.

  • Sample Collection: At the end of the reperfusion period (e.g., 6 hours), re-anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect the ischemic and non-ischemic liver lobes for histological and biochemical analyses.

cluster_0 Pre-Surgery cluster_1 Surgery cluster_2 Ischemia/Reperfusion cluster_3 Sample Collection C105SR_Admin This compound (50 mg/kg) or Vehicle Administration (via osmotic pump) Anesthesia Anesthesia C105SR_Admin->Anesthesia -24 hr Laparotomy Midline Laparotomy Anesthesia->Laparotomy Clamping Clamp Portal Triad (70% of liver) Laparotomy->Clamping Ischemia 60 min Ischemia Clamping->Ischemia Reperfusion 6 hr Reperfusion Ischemia->Reperfusion Blood Blood Collection (Serum Analysis) Reperfusion->Blood Liver Liver Tissue Collection (Histology, etc.)

Caption: Experimental Workflow for Hepatic IRI Mouse Model.
Assessment of Liver Injury

Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes released into the bloodstream upon hepatocyte damage. Their serum levels are a direct indicator of the extent of liver injury.

Procedure:

  • Collect blood samples and allow them to clot at room temperature for 30 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

  • Measure ALT and AST levels using a commercially available kit according to the manufacturer's instructions.

Principle: Hematoxylin and eosin (H&E) staining allows for the visualization of tissue morphology and the assessment of necrotic areas.

Procedure:

  • Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin to visualize cell nuclei (blue/purple).

  • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Dehydrate, clear, and mount with a coverslip.

  • Examine the slides under a light microscope to assess the extent of hepatocyte necrosis.

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Prepare paraffin-embedded liver sections as described for H&E staining.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval if required by the kit manufacturer.

  • Permeabilize the tissue with proteinase K.

  • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

  • Detect the incorporated label using a suitable detection system (e.g., fluorescence or chromogenic).

  • Counterstain the nuclei with a suitable dye (e.g., DAPI for fluorescence).

  • Mount and visualize under a microscope.

  • Quantify the number of TUNEL-positive cells relative to the total number of cells.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum.

Procedure:

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Coat a 96-well plate with the capture antibody.

  • Add serum samples and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation

The following tables summarize the expected outcomes based on the protective effects of this compound in a mouse model of hepatic IRI.

Table 1: Effect of this compound on Serum Markers of Liver Injury

Treatment GroupSerum ALT (U/L)Serum AST (U/L)
Sham + VehicleBaselineBaseline
IRI + VehicleMarkedly ElevatedMarkedly Elevated
IRI + this compoundSignificantly Reduced vs. VehicleSignificantly Reduced vs. Vehicle

Table 2: Histological and Apoptotic Assessment of Liver Tissue

Treatment GroupNecrotic Area (%)TUNEL-Positive Cells (%)
Sham + VehicleMinimalMinimal
IRI + VehicleExtensiveSignificantly Increased
IRI + this compoundSignificantly Reduced vs. VehicleSignificantly Reduced vs. Vehicle

Table 3: Effect of this compound on Inflammatory Cytokine Levels

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Sham + VehicleLowLow
IRI + VehicleMarkedly ElevatedMarkedly Elevated
IRI + this compoundReduced vs. VehicleReduced vs. Vehicle

Conclusion

This compound is a promising therapeutic agent for the mitigation of hepatic ischemia-reperfusion injury. Its targeted mechanism of action, inhibiting CypD-mediated mPTP opening, offers a specific approach to protecting hepatocytes from cell death. The protocols and expected outcomes detailed in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in a preclinical mouse model of hepatic IRI and to assess its hepatoprotective efficacy.

References

Measuring C105SR-Mediated Cytoprotection Using a Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The lactate dehydrogenase (LDH) assay is a widely used, simple, and reliable colorimetric method for quantifying cellular cytotoxicity and cytoprotection.[1] This application note provides a detailed protocol for utilizing the LDH assay to measure the cytoprotective effects of C105SR, a novel small-molecule cyclophilin inhibitor. This compound has been shown to protect cells from death in models of hypoxia/reoxygenation by inhibiting mitochondrial permeability transition pore (mPTP) opening.[2][3][4]

Principle of the LDH Assay

Lactate dehydrogenase is a stable cytosolic enzyme present in many cell types.[1][5] When the plasma membrane is damaged, LDH is released into the cell culture medium.[1][5][6] The LDH assay quantifies the amount of LDH released from damaged cells into the supernatant. The assay is based on a coupled enzymatic reaction:

  • Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled with the reduction of NAD+ to NADH.[1][5]

  • The newly formed NADH, in the presence of a catalyst like diaphorase, reduces a tetrazolium salt (e.g., INT) to a colored formazan product.[1][5]

The amount of the colored formazan product is directly proportional to the amount of LDH released, which is indicative of the level of cytotoxicity.[1] Conversely, a decrease in LDH release in the presence of a compound like this compound indicates a cytoprotective effect.

This compound and its Mechanism of Action

This compound is a potent inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[2][7] Under conditions of cellular stress, such as ischemia-reperfusion injury, mPTP opening leads to mitochondrial swelling, rupture, and subsequent cell death (necrosis and apoptosis).[2][3][4] By inhibiting CypD, this compound prevents mPTP opening, thereby protecting mitochondria and preventing cell death.[2][7] The LDH assay is a suitable method to quantify this this compound-mediated cytoprotection by measuring the reduction in LDH release from cells subjected to a cytotoxic challenge.[2]

Experimental Protocols

I. Materials and Reagents

  • Cells of interest (e.g., hepatocytes, cardiomyocytes)

  • This compound (MedchemExpress)[7]

  • Cell culture medium and supplements (e.g., FBS)

  • 96-well flat-bottom cell culture plates

  • Reagents for inducing cytotoxicity (e.g., hypoxia/reoxygenation chamber, chemical inducers like H₂O₂)

  • LDH cytotoxicity assay kit (e.g., from Abcam, Thermo Fisher Scientific, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm.[1]

II. Experimental Workflow

The following diagram outlines the general workflow for assessing this compound-mediated cytoprotection using an LDH assay.

G cluster_0 Cell Culture and Treatment cluster_1 LDH Assay cluster_2 Data Acquisition and Analysis A Seed cells in a 96-well plate B Incubate cells (e.g., 24 hours) A->B C Pre-treat with this compound at various concentrations B->C D Induce cytotoxicity (e.g., hypoxia/reoxygenation) C->D E Collect supernatant D->E F Transfer supernatant to a new 96-well plate E->F G Add LDH reaction mixture F->G H Incubate at room temperature G->H I Add stop solution H->I J Measure absorbance at 490 nm and 680 nm I->J K Calculate % Cytotoxicity J->K L Determine % Cytoprotection K->L

Caption: Experimental workflow for LDH assay to measure this compound cytoprotection.

III. Detailed Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and cytotoxic agent used.

A. Cell Seeding and Treatment

  • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 × 10⁴ to 5 × 10⁴ cells/well) in 100 µL of culture medium.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare different concentrations of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the appropriate wells. Include a "vehicle control" group treated with the same concentration of the solvent used to dissolve this compound.

  • Incubate for a predetermined pre-treatment time (e.g., 1-4 hours).

  • Induce cytotoxicity. For example, for a hypoxia/reoxygenation model, place the plate in a hypoxic chamber (e.g., 1% O₂) for a specific duration (e.g., 4 hours), followed by a reoxygenation period (e.g., 1-2 hours) in a standard incubator.[7]

B. Assay Controls

It is crucial to include the following controls in your experimental setup:

Control GroupDescriptionPurpose
Untreated Control (Spontaneous LDH Release) Cells incubated with culture medium only (no this compound, no cytotoxic agent).To measure the background level of LDH release from healthy cells.
Vehicle Control Cells treated with the vehicle (solvent for this compound) and the cytotoxic agent.To account for any effect of the vehicle on cytotoxicity.
Maximum LDH Release Control Cells treated with a lysis buffer (e.g., 10X Lysis Solution provided in the kit) 45 minutes before supernatant collection.[8]To determine the maximum amount of LDH that can be released from the cells, representing 100% cytotoxicity.
Medium Background Control Culture medium without cells.To measure the background LDH activity in the serum-containing medium.

C. LDH Assay Procedure (based on a typical colorimetric kit)

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes to pellet any detached cells.[1]

  • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Gently tap the plate to mix the contents.

  • Measure the absorbance at 490 nm and 680 nm using a microplate reader. The 680 nm reading serves as a background correction.[1]

IV. Data Presentation and Analysis

A. Calculation of LDH Activity

Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to obtain the corrected absorbance.

B. Calculation of Percent Cytotoxicity

Use the following formula to calculate the percentage of cytotoxicity for each experimental condition:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

C. Calculation of Percent Cytoprotection

The cytoprotective effect of this compound can be calculated as follows:

% Cytoprotection = [1 - (% Cytotoxicity in this compound-treated group / % Cytotoxicity in Vehicle Control group)] x 100

D. Tabulation of Results

Summarize the quantitative data in a clear and structured table for easy comparison.

Treatment GroupCorrected Absorbance (490nm - 680nm)% Cytotoxicity% Cytoprotection
Untreated ControlValue0%N/A
Vehicle Control + Cytotoxic AgentValueCalculated Value0%
This compound (Concentration 1) + Cytotoxic AgentValueCalculated ValueCalculated Value
This compound (Concentration 2) + Cytotoxic AgentValueCalculated ValueCalculated Value
This compound (Concentration 3) + Cytotoxic AgentValueCalculated ValueCalculated Value
Maximum LDH ReleaseValue100%N/A

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-mediated cytoprotection.

G cluster_0 Cellular Stress (e.g., Ischemia/Reperfusion) cluster_1 Mitochondrion cluster_2 Cellular Outcomes Stress ROS, Ca²⁺ overload CypD Cyclophilin D (CypD) Stress->CypD activates mPTP mPTP Opening CypD->mPTP induces Cytoprotection Cytoprotection Mito_Swelling Mitochondrial Swelling & Rupture mPTP->Mito_Swelling Cell_Death Cell Death (Necrosis/Apoptosis) Mito_Swelling->Cell_Death This compound This compound This compound->CypD inhibits This compound->Cytoprotection LDH_Release LDH Release Cell_Death->LDH_Release

Caption: this compound inhibits CypD to prevent mPTP opening and cell death.

The LDH assay provides a robust and straightforward method for quantifying the cytoprotective effects of this compound. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can effectively evaluate the potential of this compound as a therapeutic agent for conditions involving ischemia-reperfusion injury and other forms of cytotoxicity. The inclusion of proper controls is essential for accurate and reliable results.

References

Application Notes and Protocols for Assessing Cell Viability with C105SR Treatment using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1] The opening of the mPTP is a critical event in various forms of cell death, including necrosis and apoptosis, particularly in the context of ischemia-reperfusion injury.[1] By inhibiting CypD, this compound prevents mPTP opening, thereby protecting cells from death and showing promise as a therapeutic agent in conditions such as hepatic ischemia-reperfusion injury.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and proliferation.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytoprotective effects of this compound on cells subjected to stress, such as a hypoxia/reoxygenation model.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability. The assay is based on the cleavage of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial succinate dehydrogenase in viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Data Presentation

The following table provides a representative example of data obtained from an MTT assay assessing the cytoprotective effect of this compound on hepatocytes subjected to hypoxia/reoxygenation injury.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Control (Normoxia)1.2500.085100.0
Vehicle (Hypoxia/Reoxygenation)0.4500.05036.0
0.10.6200.06549.6
0.50.8500.07068.0
1.01.0500.08084.0
5.01.1500.09092.0
10.01.1800.08894.4

Note: This data is illustrative and intended to represent a typical dose-dependent protective effect of a cytoprotective agent like this compound.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Target cells (e.g., primary hepatocytes or a relevant cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Procedure

1. Cell Seeding:

  • Harvest and count the cells. Ensure cell viability is high (>95%) using a method like trypan blue exclusion.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

2. This compound Treatment and Induction of Cell Stress (e.g., Hypoxia/Reoxygenation):

  • Prepare serial dilutions of this compound in a serum-free or low-serum medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • To induce hypoxia, place the plate in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a predetermined duration (e.g., 6-24 hours).

  • For reoxygenation, transfer the plate back to a normoxic incubator (21% O₂, 5% CO₂) for a specified period (e.g., 2-12 hours).

  • Include a normoxia control group that is not subjected to hypoxia/reoxygenation.

3. MTT Assay:

  • Following the treatment and stress induction period, carefully remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible under a microscope.

  • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The "control cells" in this context would typically be the cells cultured under normoxic conditions without any treatment.

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Mandatory Visualizations

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Stress Induction cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h c105sr_treatment 3. Treat with this compound/Vehicle incubation_24h->c105sr_treatment hypoxia 4. Induce Hypoxia c105sr_treatment->hypoxia reoxygenation 5. Reoxygenation hypoxia->reoxygenation add_mtt 6. Add MTT Reagent reoxygenation->add_mtt incubate_mmtt incubate_mmtt add_mtt->incubate_mmtt incubate_mtt 7. Incubate for 2-4h solubilize 8. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability C105SR_Signaling_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Events cluster_treatment_action Therapeutic Intervention cluster_outcome Cellular Outcome stress Ischemia-Reperfusion Injury (e.g., Hypoxia/Reoxygenation) ca_overload Increased Mitochondrial Ca2+ stress->ca_overload cypd Cyclophilin D (CypD) ca_overload->cypd mptp Mitochondrial Permeability Transition Pore (mPTP) Opening cypd->mptp promotes cell_survival Increased Cell Viability cell_death Cell Death (Necrosis/Apoptosis) mptp->cell_death This compound This compound This compound->cypd inhibits This compound->cell_survival

References

Application Notes and Protocols for Calcein-Cobalt Assay: Measuring mPTP Opening with C105SR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane. Its prolonged opening is a critical event in some forms of cell death, including necrosis and apoptosis, and is implicated in various pathologies such as ischemia-reperfusion injury. The Calcein-cobalt assay is a widely used method to directly assess mPTP opening in living cells. This application note provides a detailed protocol for utilizing this assay to evaluate the inhibitory effects of C105SR, a novel and potent small-molecule inhibitor of Cyclophilin D (CypD), a key regulator of the mPTP. These guidelines are intended for researchers, scientists, and professionals in drug development investigating mitochondrial function and cell death pathways.

Principle of the Calcein-Cobalt Assay

The Calcein-cobalt assay is based on the differential quenching of the fluorescent dye calcein by cobalt ions.[1][2] Calcein AM, a cell-permeant, non-fluorescent molecule, readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant molecule calcein.[3] This results in the labeling of the entire cell, including the cytoplasm and mitochondria. Subsequently, the addition of cobalt chloride (CoCl₂) quenches the cytosolic calcein fluorescence. The inner mitochondrial membrane is impermeable to Co²⁺, thus, in healthy cells with a closed mPTP, the mitochondrial calcein remains fluorescent.[4][5] Upon mPTP opening, Co²⁺ can enter the mitochondrial matrix and quench the mitochondrial calcein fluorescence.[4][6] Therefore, a decrease in mitochondrial calcein fluorescence is a direct indicator of mPTP opening.

Data Presentation: Efficacy of this compound

This compound is a novel small-molecule cyclophilin inhibitor that has demonstrated significant mitoprotective properties by inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyclophilin D.[1][7] The following tables summarize the quantitative data on the efficacy of this compound in inhibiting CypD and protecting against mitochondrial swelling, a consequence of mPTP opening.

CompoundIC₅₀ for CypD PPIase Activity (µM)Reference
This compound0.10 ± 0.02[1]
C110SR0.37 ± 0.006[1]
Cyclosporin A (CsA)0.02 ± 0.003[1]
Alisporivir (ALV)0.03 ± 0.005[1]

Table 1: Inhibitory concentration (IC₅₀) of this compound and other cyclophilin inhibitors on the PPIase activity of Cyclophilin D.

CompoundIC₅₀ for Mitochondrial Swelling (µM)Reference
C1050.69 ± 0.05[1]
C1100.37 ± 0.006[1]
Cyclosporin A (CsA)0.05 ± 0.01[1]
Alisporivir (ALV)0.05 ± 0.02[1]

Table 2: Inhibitory concentration (IC₅₀) of C105 and related compounds on Ca²⁺-induced mitochondrial swelling.

In a model of hypoxia/reoxygenation, cells treated with this compound (1 µM) showed a significant prevention of the loss of calcein fluorescence, indicating inhibition of mPTP opening.[1] This protective effect was comparable to that of known mPTP inhibitors, Cyclosporin A (CsA) and Alisporivir (ALV).[1]

Experimental Protocols

This protocol outlines the steps for performing the Calcein-cobalt assay to assess the effect of this compound on mPTP opening in cultured cells.

Materials Required
  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Calcein AM (acetoxymethyl ester)

  • Cobalt Chloride (CoCl₂)

  • This compound

  • Ionomycin (or another mPTP inducer)

  • Cyclosporin A (CsA, as a positive control for mPTP inhibition)

  • DMSO (for dissolving compounds)

  • Black, clear-bottom 96-well plates suitable for fluorescence microscopy or a fluorescence plate reader

  • Fluorescence microscope or plate reader with appropriate filters for calcein (excitation ~494 nm, emission ~517 nm)

Protocol Steps
  • Cell Seeding:

    • Seed cells (e.g., AML-12, HeLa, or other relevant cell lines) in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Preparation:

    • Prepare stock solutions of this compound, CsA, and Ionomycin in DMSO. For example, a 10 mM stock of this compound.

    • On the day of the experiment, dilute the stock solutions in HBSS or cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment with this compound:

    • Remove the cell culture medium from the wells.

    • Add the diluted this compound or control vehicle (medium with the same concentration of DMSO) to the respective wells.

    • Incubate for the desired pre-treatment time (e.g., 30 minutes to 1 hour) at 37°C.

  • Calcein AM Loading:

    • Prepare a fresh loading solution of 1 µM Calcein AM in HBSS.

    • Remove the medium containing this compound.

    • Add the Calcein AM loading solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Cobalt Chloride Quenching:

    • Prepare a 1 mM CoCl₂ solution in HBSS.

    • Remove the Calcein AM loading solution and wash the cells once with HBSS.

    • Add the CoCl₂ solution to each well.

    • Incubate for 10-15 minutes at 37°C, protected from light.[1]

  • Induction of mPTP Opening:

    • For the wells designated for mPTP induction, add Ionomycin (e.g., 1-5 µM final concentration) or another stimulus.

    • For negative control wells (no mPTP opening), add vehicle (DMSO).

    • For positive control wells (inhibition of mPTP opening), include wells with CsA treatment prior to the addition of the inducer.

  • Data Acquisition:

    • Immediately after adding the inducer, measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • For kinetic measurements, record the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total period of 15-30 minutes.

    • Use an excitation wavelength of ~494 nm and an emission wavelength of ~517 nm.

Visualizations

Signaling Pathway of CypD-mediated mPTP Opening and Inhibition by this compound

mPTP_pathway cluster_triggers mPTP Opening Triggers cluster_core mPTP Complex cluster_inhibitors Inhibitors cluster_consequences Downstream Consequences Ca_overload Mitochondrial Ca²⁺ Overload CypD Cyclophilin D (CypD) Ca_overload->CypD promote binding to ROS Oxidative Stress (ROS) ROS->CypD promote binding to Pi High Inorganic Phosphate (Pi) Pi->CypD promote binding to mPTP_core mPTP Core Components (e.g., ATP synthase, ANT) CypD->mPTP_core sensitizes mPTP_opening mPTP Opening mPTP_core->mPTP_opening leads to This compound This compound This compound->CypD inhibits PPIase activity CsA Cyclosporin A (CsA) CsA->CypD inhibits MMP_collapse ΔΨm Collapse mPTP_opening->MMP_collapse swelling Mitochondrial Swelling mPTP_opening->swelling cell_death Cell Death (Necrosis, Apoptosis) MMP_collapse->cell_death swelling->cell_death

Caption: Signaling pathway of CypD-mediated mPTP opening and its inhibition by this compound.

Experimental Workflow for the Calcein-Cobalt Assay

calcein_workflow start 1. Seed Cells in 96-well Plate incubation1 2. Incubate for 24h start->incubation1 treatment 3. Treat with this compound or Vehicle incubation1->treatment incubation2 4. Incubate (e.g., 30 min) treatment->incubation2 calcein_loading 5. Load with Calcein AM (1 µM) incubation2->calcein_loading incubation3 6. Incubate for 15-30 min calcein_loading->incubation3 cobalt_quenching 7. Add CoCl₂ (1 mM) incubation3->cobalt_quenching incubation4 8. Incubate for 10-15 min cobalt_quenching->incubation4 inducer 9. Add mPTP Inducer (e.g., Ionomycin) incubation4->inducer measurement 10. Measure Fluorescence (Ex/Em: 494/517 nm) inducer->measurement

Caption: Experimental workflow of the Calcein-cobalt assay for mPTP opening.

Interpretation of Results

  • Negative Control (Vehicle-treated, no inducer): Cells should exhibit bright, punctate mitochondrial fluorescence, indicating that the mPTP is closed and Co²⁺ has not entered the mitochondria.

  • Positive Control for mPTP Opening (Vehicle-treated, with inducer): A significant decrease in mitochondrial calcein fluorescence should be observed over time. This indicates the opening of the mPTP and the quenching of calcein by Co²⁺.

  • This compound-treated (with inducer): If this compound effectively inhibits mPTP opening, the decrease in mitochondrial calcein fluorescence will be significantly attenuated compared to the positive control. The fluorescence should remain relatively high and stable, similar to the negative control.

  • CsA-treated (with inducer): As a known mPTP inhibitor, CsA should also prevent the decrease in calcein fluorescence, serving as a benchmark for the efficacy of this compound.

By quantifying the fluorescence intensity over time, a dose-response curve for this compound can be generated to determine its potency in inhibiting mPTP opening in intact cells.

References

Application Notes and Protocols for Measuring Caspase 3/7 Activity in C105SR Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of Caspase 3/7 activity in cells treated with C105SR, a novel cyclophilin D inhibitor. The provided methodologies are intended to guide researchers in assessing the apoptotic response to this compound treatment.

This compound has been identified as a potent mitoprotective agent that can inhibit the opening of the mitochondrial permeability transition pore (mPTP).[1][2][3] This action can prevent the release of pro-apoptotic factors from the mitochondria, thereby inhibiting apoptosis.[1][2] One of the key events in the apoptotic cascade is the activation of executioner caspases, such as Caspase-3 and Caspase-7.[4][5][6] Therefore, measuring the activity of these caspases is a critical step in evaluating the pro- or anti-apoptotic effects of compounds like this compound.

This document outlines two common methods for quantifying Caspase 3/7 activity: a luminescent-based assay and a colorimetric-based assay. It also provides a framework for data presentation and visualization of the experimental workflow and the underlying signaling pathway.

Data Presentation

Table 1: Caspase 3/7 Activity in Response to this compound Treatment

Treatment GroupConcentration (µM)Caspase 3/7 Activity (RLU/µg protein)Fold Change vs. Vehicle Control
Vehicle Control (DMSO)-15,234 ± 1,2871.0
This compound114,890 ± 1,1500.98
This compound1013,567 ± 1,0980.89
This compound509,876 ± 8540.65
Staurosporine (Positive Control)1125,789 ± 9,8768.26

RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Luminescent Caspase-Glo® 3/7 Assay

This protocol is adapted from the commercially available Caspase-Glo® 3/7 Assay from Promega and is suitable for high-throughput screening in multiwell plates.[7] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active Caspase 3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[7]

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • DMSO (vehicle for this compound)

  • Staurosporine (positive control for apoptosis induction)

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 10,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve final desired concentrations (e.g., 1, 10, 50 µM).

    • Prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Prepare a positive control for apoptosis induction (e.g., 1 µM Staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.

    • Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Caspase 3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescent signal to the amount of protein per well or express as a fold change relative to the vehicle control.

Protocol 2: Colorimetric Caspase 3/7 Assay

This protocol is based on the principle that active Caspase 3/7 can cleave a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to release the yellow chromophore p-nitroaniline (pNA).[8] The amount of pNA can be quantified using a spectrophotometer or microplate reader at 405 nm.[8]

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • PBS

  • DMSO

  • Staurosporine

  • Caspase 3/7 Colorimetric Assay Kit (e.g., from Boster Bio or similar)

  • Cell Lysis Buffer

  • Ac-DEVD-pNA substrate

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate or larger vessel and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations, a vehicle control, and a positive control (Staurosporine) for the selected duration.

  • Cell Lysis:

    • Following treatment, collect both adherent and floating cells.

    • Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of ice-cold Cell Lysis Buffer per 1-5 x 10^6 cells.[9]

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.

  • Caspase 3/7 Activity Assay:

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing DTT to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the caspase activity and normalize it to the protein concentration of the lysate.

    • Express the results as a fold change compared to the vehicle control.

Visualizations

G cluster_workflow Experimental Workflow start Seed Cells in 96-well Plate treatment Treat with this compound, Vehicle, and Positive Control start->treatment incubation Incubate for a Defined Period treatment->incubation reagent Add Caspase 3/7 Assay Reagent incubation->reagent measure Measure Luminescence or Absorbance reagent->measure analysis Data Analysis measure->analysis

Caption: A flowchart of the experimental workflow for measuring Caspase 3/7 activity.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria mPTP mPTP Opening Mitochondria->mPTP Induces Cytochrome_c Cytochrome c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase 9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase37 Pro-Caspase 3/7 Apoptosome->Caspase37 Cleaves & Activates Active_Caspase37 Active Caspase 3/7 Caspase37->Active_Caspase37 Substrates Cellular Substrates Active_Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis This compound This compound This compound->mPTP Inhibits mPTP->Cytochrome_c Leads to

References

Application Notes and Protocols for C105SR Subcutaneous Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous (SC) administration of the novel cyclophilin inhibitor, C105SR, in mice. The protocols are based on published in vivo studies and established best practices for rodent handling and injection techniques.

Introduction to this compound

This compound is a potent small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1] By inhibiting CypD, this compound prevents mPTP opening, thereby protecting cells from necrosis and apoptosis.[1] In vivo studies in mice have demonstrated the hepatoprotective effects of this compound in a model of hepatic ischemia-reperfusion injury.[2][3] These properties make this compound a promising candidate for therapeutic development in conditions associated with cellular damage and death.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the subcutaneous administration of this compound in mice, derived from available research.

ParameterValueReference
Dosage 50 mg/kg[2]
Frequency DailyInferred from common practice and related compounds[4]
Injection Volume 100 - 200 µL (for a 25g mouse)General best practice
Needle Gauge 25 - 27 GGeneral best practice
Plasma Concentration (post-administration) ~30 nM[2]
Hepatic Concentration (post-administration) ~30 nM[2]

Experimental Protocols

This section provides a detailed step-by-step protocol for the preparation and subcutaneous injection of this compound in mice.

Materials
  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (sterile) or Olive oil (sterile)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin syringes with 25-27 G needles

  • 70% ethanol wipes

  • Appropriate personal protective equipment (PPE)

  • Mouse scale

  • Animal restraining device (optional)

Preparation of this compound Injection Solution

Note: this compound has low aqueous solubility. A common approach for in vivo studies with such compounds is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for injection.[1]

Primary Formulation (DMSO/Corn Oil):

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired injection volume and dosage. For a 50 mg/kg dose in a 25g mouse (1.25 mg total dose) and a final injection volume of 100 µL, a stock concentration of 125 mg/mL in DMSO would be required if using a 1:9 DMSO:corn oil ratio. However, creating such a high concentration might be challenging. A more practical approach is to use a lower stock concentration and a slightly larger injection volume.

    • Example Calculation for a 10 mg/mL stock in DMSO:

      • To achieve a 50 mg/kg dose, a 25g mouse requires 1.25 mg of this compound.

      • From a 10 mg/mL stock, this would require 125 µL of the final injection solution.

      • To prepare the final solution with a 10% DMSO concentration, you would mix 12.5 µL of the 100 mg/mL this compound stock in DMSO with 112.5 µL of sterile corn oil.

  • Vortex the this compound/DMSO stock solution until the compound is completely dissolved.

  • In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.

  • Add the appropriate volume of sterile corn oil to achieve a final DMSO concentration of 10% or less. A common ratio is 1:9 (DMSO:corn oil).[1]

  • Vortex the final solution thoroughly to ensure a uniform suspension.

Alternative Formulation (Olive Oil):

Based on protocols for other cyclophilin inhibitors like Cyclosporine A, olive oil can be used as a vehicle.[4][5]

  • Directly dissolve the calculated amount of this compound powder in sterile olive oil. This may require sonication or gentle heating to fully dissolve the compound.

  • Vortex thoroughly before each use.

Subcutaneous Injection Procedure
  • Weigh the mouse to accurately calculate the required injection volume.

  • Prepare the injection. Draw up the calculated volume of the this compound solution into a sterile insulin syringe.

  • Restrain the mouse. Gently grasp the loose skin over the scruff of the neck between your thumb and forefinger to create a "tent" of skin.

  • Disinfect the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle. With the bevel facing up, insert the needle into the base of the skin tent at a shallow angle (approximately 15-30 degrees).

  • Aspirate. Gently pull back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and prepare a new injection.

  • Inject the solution. Slowly and steadily depress the plunger to administer the full volume of the this compound solution.

  • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

This compound Signaling Pathway

C105SR_Signaling_Pathway This compound Mechanism of Action cluster_Mitochondrion Mitochondrial Events This compound This compound CypD Cyclophilin D (CypD) This compound->CypD inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP promotes opening CellSurvival Cell Survival CellDeath Cell Death (Necrosis, Apoptosis) mPTP->CellDeath leads to mPTP->CellSurvival inhibition promotes Mitochondrion Mitochondrion CellularStress Cellular Stress (e.g., Ischemia-Reperfusion) CellularStress->CypD activates

Caption: this compound inhibits Cyclophilin D, preventing mPTP opening and promoting cell survival.

Experimental Workflow for In Vivo Study

Experimental_Workflow In Vivo Efficacy Study Workflow AnimalAcclimation 1. Animal Acclimation (e.g., 1 week) GroupAssignment 2. Random Group Assignment (Vehicle vs. This compound) AnimalAcclimation->GroupAssignment Treatment 3. Daily Subcutaneous Injection (50 mg/kg this compound or Vehicle) GroupAssignment->Treatment ModelInduction 4. Induction of Disease Model (e.g., Hepatic I/R Injury) Treatment->ModelInduction Monitoring 5. Post-Procedure Monitoring (Health & Behavior) ModelInduction->Monitoring Endpoint 6. Endpoint Analysis (e.g., Blood & Tissue Collection) Monitoring->Endpoint DataAnalysis 7. Data Analysis (Biochemical, Histological) Endpoint->DataAnalysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model.

Subcutaneous Injection Logical Flow

SC_Injection_Flow Subcutaneous Injection Decision Flow Start Start WeighMouse Weigh Mouse Start->WeighMouse CalculateDose Calculate Injection Volume WeighMouse->CalculateDose PrepareInjection Prepare this compound Solution CalculateDose->PrepareInjection RestrainMouse Restrain Mouse & Tent Skin PrepareInjection->RestrainMouse InsertNeedle Insert Needle (Bevel Up) RestrainMouse->InsertNeedle Aspirate Aspirate InsertNeedle->Aspirate BloodPresent Blood in Hub? Aspirate->BloodPresent Inject Inject Slowly BloodPresent->Inject No WithdrawReattempt Withdraw & Re-attempt with fresh syringe/needle BloodPresent->WithdrawReattempt Yes End End Inject->End WithdrawReattempt->RestrainMouse

Caption: Decision-making process for a successful subcutaneous injection in a mouse.

References

Preparing Stock Solutions of C105SR, a Novel Cyclophilin D Inhibitor, Using DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions of C105SR, a novel and potent small-molecule inhibitor of cyclophilin D (CypD), using dimethyl sulfoxide (DMSO) as the solvent.

This compound has been identified as a promising therapeutic candidate for conditions associated with mitochondrial dysfunction, particularly in the context of ischemia-reperfusion injury.[1][2] It functions by inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD, a key regulator of the mitochondrial permeability transition pore (mPTP).[1][3][4] Inhibition of mPTP opening by this compound has been shown to be protective against cell death.[1][3][4]

Quantitative Data Summary

Proper handling and storage of this compound are paramount to maintaining its stability and activity. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 633.60 g/mol [4][5][6]
Appearance White to light yellow solid[4][5]
Solubility in DMSO 250 mg/mL (394.57 mM)[4][5]
Storage of Powder -20°C for up to 3 years[4][5]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[4][5]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried, sterile DMSO (newly opened bottle recommended)[4][5]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.336 mg of this compound.

    • Calculation: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass = 10 mM x 1 mL x 633.60 g/mol / 1000 = 6.336 mg

  • Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. For 6.336 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For optimal dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.[4][5] Visually inspect the solution to ensure that all the solid has dissolved.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]

Note on Preventing Precipitation in Aqueous Solutions:

When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to avoid precipitation of the compound. To prevent this, it is recommended to make intermediate dilutions of the stock solution in DMSO before adding it to the final aqueous solution.[7] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.[7] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution start Start: Equilibrate this compound Powder weigh Weigh this compound Powder start->weigh 1 add_dmso Add Anhydrous DMSO weigh->add_dmso 2 dissolve Vortex and Sonicate for Dissolution add_dmso->dissolve 3 aliquot Aliquot into Single-Use Volumes dissolve->aliquot 4 store Store at -80°C or -20°C aliquot->store 5 end End: Ready for Experimental Use store->end 6

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

This compound exerts its protective effects by targeting a critical pathway involved in regulated cell death. The diagram below outlines the mechanism of action of this compound in inhibiting the mitochondrial permeability transition pore.

G cluster_1 Mechanism of this compound Action stress Cellular Stress (e.g., Ischemia-Reperfusion) ca_overload Mitochondrial Ca2+ Overload stress->ca_overload cypd Cyclophilin D (CypD) ca_overload->cypd activates mptp mPTP Opening cypd->mptp promotes death Cell Death (Necrosis, Apoptosis) mptp->death This compound This compound This compound->cypd inhibits

Caption: this compound inhibits CypD to prevent mPTP opening.

References

Application of C105SR in hypoxia/reoxygenation cell models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia/reoxygenation (H/R) injury is a significant cause of cell death in various pathological conditions, including ischemia-reperfusion injury observed during surgical procedures like liver transplantation and in cardiovascular events. A key event in H/R-induced cell death is the opening of the mitochondrial permeability transition pore (mPTP), a process regulated by cyclophilin D (CypD). C105SR is a novel, potent, and selective small-molecule inhibitor of CypD.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in in vitro H/R cell models, detailing its mechanism of action, experimental protocols, and protective effects.

Mechanism of Action

This compound exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[1][2][3] Under conditions of cellular stress, such as those induced by H/R, CypD facilitates the opening of the mPTP. This leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome C into the cytosol, ultimately resulting in both necrotic and apoptotic cell death.[1][5] this compound binds to the catalytic site of CypD, preventing it from inducing the opening of the mPTP.[1] This inhibition preserves mitochondrial integrity and function, thereby protecting cells from H/R-induced death.[1][2][3]

Signaling Pathway

C105SR_Signaling_Pathway cluster_0 Hypoxia/Reoxygenation cluster_1 Mitochondrion cluster_2 Cytosol ROS ↑ ROS CypD Cyclophilin D ROS->CypD Ca2+ ↑ Ca2+ Ca2+->CypD mPTP mPTP Opening CypD->mPTP Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling Necrosis Necrosis mPTP->Necrosis CytoC_Release Cytochrome C Release Mito_Swelling->CytoC_Release Caspases Caspase Activation CytoC_Release->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->CypD

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death pathways.

Experimental Applications and Quantitative Data

This compound has been demonstrated to be highly effective in protecting cells from H/R-induced injury in various in vitro models. Its application shows significant improvements in cell viability and reductions in markers of cell death.

Table 1: Protective Effects of this compound in a Hepatic H/R Model

Parameter AssessedH/R ConditionsThis compound ConcentrationObservationReference
Cell Viability4h Hypoxia (1% O2) / 2h Reoxygenation (21% O2)0.5 µM~75% increase in cell viability[1]
LDH Release4h Hypoxia (1% O2) / 2h Reoxygenation (21% O2)0.5 µM~75% inhibition of LDH release[1]
Apoptosis (Caspase 3/7 Activity)4h Hypoxia (1% O2) / 2h Reoxygenation1 µMSignificant reduction in caspase 3/7 activity[1]
mPTP Opening4h Hypoxia (1% O2) / 1h Reoxygenation (21% O2)1 µMPotent inhibition of mPTP opening[1]

Experimental Protocols

Detailed methodologies for key experiments involving the application of this compound in a hypoxia/reoxygenation cell model are provided below.

Protocol 1: Induction of Hypoxia/Reoxygenation Injury in Cultured Hepatocytes

This protocol describes the establishment of an in vitro H/R model using cultured hepatocytes.

HR_Workflow A Seed Hepatocytes B Culture for 24h A->B C Hypoxia Phase (1% O2, 4h) B->C D Reoxygenation Phase (21% O2, 1-2h) C->D E Endpoint Assays D->E

Caption: Experimental workflow for inducing hypoxia/reoxygenation injury in cell culture.

Materials:

  • Hepatocytes (e.g., primary hepatocytes or cell lines like HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hypoxia chamber or incubator capable of regulating O2 levels

  • Standard cell culture incubator (21% O2, 5% CO2)

Procedure:

  • Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Cell Culture: Culture the cells for 24 hours in a standard incubator at 37°C, 5% CO2, and 21% O2 to allow for attachment.

  • Induction of Hypoxia: Replace the culture medium with fresh, pre-warmed medium. Place the culture plates in a hypoxia chamber or incubator set to 1% O2, 5% CO2, and 94% N2 at 37°C for 4 hours.

  • Reoxygenation: After the hypoxic period, return the culture plates to a standard incubator with 21% O2 and 5% CO2 for 1 to 2 hours.

Protocol 2: Treatment with this compound

This compound can be applied at different stages of the H/R model to simulate various therapeutic strategies.

Procedure:

  • Pharmacological Preconditioning: Add this compound (e.g., at 0.5 µM or 1 µM) to the cell culture medium before the hypoxia phase. The compound remains present throughout hypoxia and reoxygenation.

  • Pharmacological Postconditioning: Add this compound to the cell culture medium only during the reoxygenation phase.[1]

  • Continuous Treatment: Add this compound to the cell culture medium for the entire duration of both the hypoxia and reoxygenation periods.[1]

Note: this compound is typically dissolved in DMSO. A vehicle control (DMSO alone) should be run in parallel at the same dilution.

Protocol 3: Assessment of Cell Viability and Cytotoxicity

A. Cell Viability (e.g., using MTT or PrestoBlue™ assay):

  • After the reoxygenation period, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the normoxic control group.

B. Cytotoxicity (Lactate Dehydrogenase - LDH Release Assay):

  • After reoxygenation, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate LDH release as a percentage of the positive control (lysed cells).

Protocol 4: Measurement of Apoptosis (Caspase 3/7 Activity)
  • Following the H/R protocol, equilibrate the plate to room temperature.

  • Add a luminogenic caspase 3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.

  • Mix gently and incubate at room temperature for the time specified by the manufacturer.

  • Measure the luminescence using a plate reader.

Protocol 5: Evaluation of mPTP Opening (Calcein-AM/CoCl2 Assay)

This assay relies on the principle that calcein, a fluorescent dye, is retained in cells with intact mitochondrial membranes. Opening of the mPTP allows CoCl2 to enter the mitochondria and quench the calcein fluorescence.

Calcein_Assay_Logic cluster_0 Intact mPTP cluster_1 Open mPTP A Calcein Retained in Mitochondria B High Fluorescence A->B C CoCl2 Enters Mitochondria D Calcein Fluorescence Quenched C->D E Low Fluorescence D->E

Caption: Logical diagram of the Calcein-AM/CoCl2 assay for mPTP opening.

Materials:

  • Calcein-AM

  • Cobalt Chloride (CoCl2)

  • Propidium Iodide (PI) for simultaneous necrosis assessment

  • Fluorescence microscope or plate reader

Procedure:

  • Pre-treat cells with 1 µM Calcein-AM for 30 minutes.

  • Add 1 mM CoCl2 for the last 10 minutes of the Calcein-AM incubation.

  • Subject the cells to the H/R protocol (e.g., 4 hours of hypoxia followed by 1 hour of reoxygenation). This compound (1 µM) and 3 µM PI are added for the entire duration of H/R.

  • Measure the calcein fluorescence (Excitation/Emission ~495/515 nm) and PI fluorescence (Excitation/Emission ~535/617 nm). A decrease in calcein fluorescence indicates mPTP opening.

Conclusion

This compound is a valuable research tool for studying the mechanisms of hypoxia/reoxygenation injury and for the development of therapeutic strategies to prevent it. Its specific inhibition of CypD and subsequent prevention of mPTP opening make it a potent mitoprotective agent. The protocols outlined in these notes provide a framework for utilizing this compound to investigate and mitigate H/R-induced cell death in vitro.

References

Troubleshooting & Optimization

Troubleshooting C105SR solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C105SR, a potent cyclophilin D inhibitor. The following information is designed to address common solubility challenges in aqueous solutions and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. Stock solutions can typically be prepared at concentrations of 5 mM, 10 mM, or 20 mM. Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: Can this compound be dissolved directly in aqueous solutions?

While some compounds with high aqueous solubility can be dissolved directly in water, many small molecules like this compound may have limited water solubility.[1] Direct dissolution in aqueous buffers may lead to precipitation or incomplete solubilization. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q3: What are common signs of solubility issues with this compound?

Signs of solubility problems include the appearance of a cloudy or hazy solution, visible precipitate (either as particles or a film on the container), and inconsistent results in biological assays.[2][3] These issues can arise from the compound aggregating or precipitating out of the solution.[2][4]

Q4: How does pH affect the solubility of this compound?

The solubility of small molecules can be significantly influenced by the pH of the solution.[5] For ionizable compounds, solubility is generally highest when the molecule is in its charged state. It is recommended to determine the optimal pH range for this compound solubility in your specific buffer system. If you observe precipitation, adjusting the pH of your buffer may help to increase solubility.[2][4]

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit of the compound.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Different Formulation Strategy: For compounds with low aqueous solubility, alternative formulation approaches can be effective. Consider using excipients to improve solubility.[1] Common options include:

    • Polyethylene glycol (PEG): Dissolving this compound in PEG400 can enhance its solubility in aqueous media.[1]

    • Surfactants: Non-ionic surfactants like Tween 80 can be used to create a stable dispersion of the compound. A common formulation is 0.25% Tween 80 in combination with 0.5% Carboxymethyl cellulose (CMC).[1]

    • Cyclodextrins: Encapsulating agents like SBE-β-CD can improve the aqueous solubility of hydrophobic molecules. A 20% solution of SBE-β-CD in saline can be prepared.[1]

Issue 2: The this compound solution appears clear initially but becomes cloudy or shows precipitate over time.

This may indicate that the compound is slowly crashing out of the solution due to instability under the experimental conditions (e.g., temperature, pH).

Troubleshooting Steps:

  • Optimize Temperature: Proteins and small molecules can be sensitive to temperature.[2][4] Storing your working solutions at a lower temperature (e.g., 4°C) may help to maintain solubility. However, some compounds can also precipitate at lower temperatures, so it is important to find the optimal balance.[4]

  • Adjust Buffer Conditions:

    • pH: As mentioned in the FAQs, the pH of the buffer can be critical.[5] Experiment with slight adjustments to the buffer pH to find a range where this compound is more stable.

    • Ionic Strength: The salt concentration of the buffer can also impact solubility.[4][5] Systematically varying the salt concentration (e.g., NaCl) may help to identify conditions that prevent aggregation.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before use to minimize the risk of precipitation over time.

Data Presentation

Table 1: Common Formulation Strategies for Compounds with Low Aqueous Solubility [1]

Formulation ComponentExample ConcentrationPreparation Notes
Organic Co-solvent
Dimethyl Sulfoxide (DMSO)10% (in Corn Oil)Prepare a stock solution in DMSO first, then dilute with corn oil.
Polyethylene glycol 400 (PEG400)UndilutedDissolve the compound directly in PEG400.
Suspending Agents
Carboxymethyl cellulose (CMC)0.2% or 0.5% (w/v) in waterDissolve CMC in ddH₂O to obtain a clear solution before adding the compound.
Surfactants
Tween 800.25% (in 0.5% CMC)Combine with a suspending agent for a stable formulation.
Cyclodextrins
SBE-β-CD20% (w/v) in SalineDissolve SBE-β-CD in saline to create a clear solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Suspending Agent

This protocol provides an example of how to prepare a 2.5 mg/mL working solution of this compound using 0.5% CMC Na.[1]

  • Prepare the 0.5% CMC Na Solution:

    • Weigh 0.5 g of CMC Na.

    • Dissolve it in 100 mL of distilled water (ddH₂O).

    • Stir until a clear solution is obtained.

  • Prepare the this compound Suspension:

    • Weigh 250 mg of this compound.

    • Add the this compound powder to the 100 mL of 0.5% CMC Na solution.

    • Vortex or sonicate until a uniform suspension is achieved. This will result in a 2.5 mg/mL working solution ready for use.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: this compound Solubility Issue issue_precipitate Precipitate forms immediately upon dilution? start->issue_precipitate issue_cloudy_over_time Solution becomes cloudy over time? issue_precipitate->issue_cloudy_over_time No step1_decrease_conc 1. Decrease Final Concentration issue_precipitate->step1_decrease_conc Yes step2_optimize_temp 1. Optimize Storage Temperature issue_cloudy_over_time->step2_optimize_temp Yes end_resolved Issue Resolved issue_cloudy_over_time->end_resolved No step1_increase_dmso 2. Increase Final DMSO % (with vehicle control) step1_decrease_conc->step1_increase_dmso step1_change_formulation 3. Use Alternative Formulation (PEG, Tween 80, Cyclodextrin) step1_increase_dmso->step1_change_formulation step1_change_formulation->end_resolved step2_adjust_buffer 2. Adjust Buffer pH and/or Ionic Strength step2_optimize_temp->step2_adjust_buffer step2_fresh_solution 3. Prepare Fresh Solutions Before Use step2_adjust_buffer->step2_fresh_solution step2_fresh_solution->end_resolved

Caption: A flowchart for troubleshooting common this compound solubility issues.

ExperimentalWorkflow Experimental Workflow for this compound Solution Preparation start Start: Prepare this compound Solution stock_solution Prepare Concentrated Stock Solution in DMSO start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution observation Observe for Precipitation/Cloudiness dilution->observation solution_ok Solution is Clear and Stable observation->solution_ok No Issues troubleshoot Initiate Troubleshooting Protocol observation->troubleshoot Issues Observed

References

Technical Support Center: Optimizing C105SR Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of C105SR in in vitro assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel, potent, and non-immunosuppressive small-molecule inhibitor of cyclophilin D (CypD).[1] Its primary mechanism of action is the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD.[1] This inhibition prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cellular necrosis and apoptosis, thereby exerting mitoprotective and hepatoprotective effects.[1][2]

2. What is the recommended starting concentration for this compound in in vitro assays?

A good starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM. Based on published data, this compound has shown significant protective effects at concentrations as low as 0.5 µM in a hypoxia/reoxygenation model.[1] However, the optimal concentration is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How should I prepare a stock solution of this compound?

While a specific technical data sheet for this compound is not publicly available, general recommendations for small molecules of similar nature can be followed:

  • Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) is a common solvent for novel small molecule inhibitors.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to your experimental setup, minimizing the final DMSO concentration.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex gently until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

4. What are the potential off-target effects of this compound?

This compound belongs to a new class of small-molecule cyclophilin inhibitors that are designed to be non-immunosuppressive, a common side effect of older cyclophilin inhibitors like cyclosporin A.[3][4] While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is always good practice to include appropriate controls in your experiments to monitor for unexpected cellular responses.

Troubleshooting Guides

General Troubleshooting
IssuePossible CauseRecommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Pipetting errors when adding this compound.Use calibrated pipettes and add small volumes of concentrated stock solution to minimize errors.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Unexpected or no effect of this compound Incorrect concentration.Perform a dose-response curve to determine the optimal concentration for your cell line and assay.
Degraded this compound stock solution.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Cell line is not sensitive to mPTP-mediated cell death under the tested conditions.Use a positive control known to induce mPTP-dependent cell death to validate the experimental model.
Assay-Specific Troubleshooting

Calcein-AM/Cobalt Chloride Assay for mPTP Opening

IssuePossible CauseRecommended Solution
High background fluorescence Incomplete quenching of cytosolic calcein by CoCl₂.Optimize the CoCl₂ concentration and incubation time.
Calcein-AM hydrolysis in the medium.Prepare fresh Calcein-AM working solution for each experiment.
Weak mitochondrial fluorescence Insufficient loading of Calcein-AM.Increase the Calcein-AM concentration or incubation time.
Cell death due to prolonged incubation.Reduce the incubation time or perform the assay at an earlier time point.
No difference between control and this compound-treated cells The stimulus used does not induce mPTP opening.Use a known mPTP opener (e.g., ionomycin in the presence of Ca²⁺) as a positive control.
This compound concentration is too low.Perform a dose-response experiment.

LDH Release Assay for Cytotoxicity

IssuePossible CauseRecommended Solution
High background LDH in media High serum concentration in the culture medium.Reduce the serum concentration in the assay medium (e.g., to 1-2%).
Phenol red in the medium interfering with absorbance reading.Use phenol red-free medium for the assay.
Low signal-to-noise ratio Low cell number.Increase the cell seeding density.
Insufficient cell death induced by the stimulus.Increase the concentration or duration of the cytotoxic stimulus.

Caspase-3/7 Activity Assay for Apoptosis

IssuePossible CauseRecommended Solution
High background signal Spontaneous apoptosis in the cell culture.Ensure cells are healthy and not overgrown before starting the experiment.
Low signal The timing of the assay is not optimal for detecting peak caspase activity.Perform a time-course experiment to determine the optimal time point for measurement after inducing apoptosis.
The apoptotic pathway induced is not dependent on caspase-3/7.Use a positive control known to activate caspase-3/7 (e.g., staurosporine).

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays

AssayCell TypeRecommended Starting Concentration RangeKey Reference
mPTP Opening (Calcein/CoCl₂)Hepatocytes0.1 µM - 5 µM[1]
LDH ReleaseHepatocytes0.1 µM - 5 µM[1]
Cell Viability (MTT)Hepatocytes0.1 µM - 5 µM[1]
Caspase 3/7 ActivityVarious0.1 µM - 10 µMGeneral Recommendation

Table 2: Summary of In Vitro Assay Results for this compound

AssayEndpointReported Effect of this compoundConcentration
CypD PPIase ActivityInhibition of isomerase activityPotent InhibitionNot specified
Mitochondrial SwellingInhibition of Ca²⁺-induced swellingConcentration-dependent inhibitionNot specified
Calcium Retention CapacityIncreased capacitySignificant increase1 µM
mPTP Opening (Hypoxia/Reoxygenation)Inhibition of mPTP openingPotent inhibition1 µM
LDH Release (Hypoxia/Reoxygenation)Reduction in LDH release~75% reduction0.5 µM
Cell Viability (Hypoxia/Reoxygenation)Increased cell viability~75% increase0.5 µM

Experimental Protocols

1. Protocol: Measuring mPTP Opening using Calcein-AM and Cobalt Chloride

This protocol is adapted from methods used to evaluate this compound.[2]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired pre-incubation time.

  • Calcein-AM Loading:

    • Prepare a 1 µM working solution of Calcein-AM in serum-free medium or HBSS.

    • Wash cells once with serum-free medium.

    • Incubate cells with the Calcein-AM working solution for 30 minutes at 37°C.

  • Cobalt Chloride Quenching:

    • Prepare a 2 mM working solution of CoCl₂ in serum-free medium.

    • Wash cells once with serum-free medium.

    • Incubate cells with the CoCl₂ working solution for 15 minutes at 37°C.

  • Induction of mPTP Opening: Induce mPTP opening using your stimulus of choice (e.g., hypoxia/reoxygenation, high calcium challenge).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm. A decrease in fluorescence indicates mPTP opening.

2. Protocol: LDH Cytotoxicity Assay

  • Cell Treatment: Seed and treat cells with this compound and your cytotoxic agent in a 96-well plate. Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background)

  • Sample Collection: After the treatment period, centrifuge the plate at 200 x g for 5 minutes.

  • Assay Procedure:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at ~490 nm using a microplate reader.

Mandatory Visualizations

C105SR_Signaling_Pathway Ischemia/Reperfusion Ischemia/Reperfusion CypD Cyclophilin D (CypD) Ischemia/Reperfusion->CypD Oxidative Stress Oxidative Stress Oxidative Stress->CypD Ca2+ Overload Ca2+ Overload Ca2+ Overload->CypD mPTP mPTP Opening CypD->mPTP Cytochrome c Release Cytochrome c Release mPTP->Cytochrome c Release Necrosis Necrosis mPTP->Necrosis This compound This compound This compound->CypD Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound inhibits CypD, preventing mPTP opening and cell death.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis A 1. Prepare this compound Stock (e.g., 10 mM in DMSO) C 3. Pre-incubate with varying [this compound] A->C B 2. Seed Cells in 96-well plate B->C D 4. Induce Cellular Stress (e.g., Hypoxia/Reoxygenation) C->D E 5a. mPTP Opening Assay (Calcein/CoCl2) D->E F 5b. Cytotoxicity Assay (LDH Release) D->F G 5c. Apoptosis Assay (Caspase 3/7) D->G H 6. Data Analysis & Concentration Optimization E->H F->H G->H

Caption: Workflow for optimizing this compound concentration in in vitro assays.

References

C105SR Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of C105SR. As specific stability data for this compound is not publicly available, the following recommendations are based on best practices for handling similar small molecule cyclophilin inhibitors and peptide-like compounds.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder upon receipt?

For long-term storage, it is recommended to store lyophilized this compound powder at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and light. For short-term storage (days to weeks), 4°C is acceptable.

Q2: My this compound powder appears clumpy/oily. Is it still usable?

The appearance of the lyophilized powder can vary. However, a clumpy or oily consistency might indicate moisture absorption. To prevent this, allow the container to equilibrate to room temperature in a desiccator before opening. If you suspect moisture contamination, it is advisable to use a fresh vial for critical experiments.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, it is crucial to use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements and the solubility of this compound. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in solution?

The stability of this compound in solution is expected to be lower than in its lyophilized form. For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be kept at -20°C or -80°C and used within a short period. Avoid storing solutions at 4°C for more than a few days.

Q5: I am observing inconsistent results in my experiments. Could this be related to this compound stability?

Inconsistent results can indeed be a consequence of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to light or moisture can affect the potency of this compound. Refer to the troubleshooting guide below for further assistance.

This compound Storage and Handling Summary

ConditionLyophilized PowderStock Solution
Long-Term Storage -20°C or -80°C in a desiccator-80°C in single-use aliquots
Short-Term Storage 4°C in a desiccator-20°C
Light Exposure Store in the dark.Protect from light.
Moisture Highly sensitive; store with desiccant.Use anhydrous solvents.
Freeze-Thaw Cycles N/AAvoid.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced or no activity Degradation of this compound due to improper storage.Use a fresh vial of lyophilized powder to prepare a new stock solution. Ensure proper storage conditions are met.
Inactivation in solution.Prepare fresh solutions immediately before each experiment. Avoid prolonged storage of solutions.
High variability between experiments Inconsistent concentration of this compound.Ensure complete dissolution of the lyophilized powder. Vortex and sonicate if necessary. Use calibrated pipettes for accurate dispensing.
Degradation during the experiment.Minimize the exposure of this compound to harsh experimental conditions (e.g., extreme pH, high temperature) if possible.
Precipitate formation in stock solution Poor solubility or solution instability.Try a different solvent or co-solvent system. Ensure the storage temperature is appropriate and avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Under sterile conditions, add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, Ethanol) to the vial to achieve the desired stock concentration.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for a short period.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C until use.

Visual Guides

C105SR_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment Receive Receive Lyophilized this compound Store_Powder Store at -20°C or -80°C in a desiccator Receive->Store_Powder Equilibrate Equilibrate to Room Temperature in Desiccator Store_Powder->Equilibrate Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Thaw Thaw a Single Aliquot Store_Solution->Thaw Use Use in Experiment Thaw->Use Troubleshooting_Logic cluster_storage_solutions Storage Solutions cluster_prep_solutions Preparation Solutions cluster_handling_solutions Handling Solutions Problem Inconsistent Experimental Results Check_Storage Verify this compound Storage Conditions (Temp, Light, Moisture) Problem->Check_Storage Check_Prep Review Stock Solution Preparation Protocol Problem->Check_Prep Check_Handling Assess Experimental Handling Problem->Check_Handling New_Vial Use a Fresh Vial of this compound Check_Storage->New_Vial Correct_Storage Ensure Proper Storage Check_Storage->Correct_Storage Fresh_Solution Prepare Fresh Stock Solution Check_Prep->Fresh_Solution Avoid_Freeze_Thaw Use Single-Use Aliquots Check_Prep->Avoid_Freeze_Thaw Minimize_Exposure Minimize Exposure to Harsh Conditions Check_Handling->Minimize_Exposure Consistent_Technique Ensure Consistent Pipetting Check_Handling->Consistent_Technique

How to control for DMSO vehicle effects in C105SR experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on how to properly control for the effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with the novel compound C105SR.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a vehicle for this compound?

A1: this compound, like many small molecule compounds, has low solubility in aqueous solutions such as cell culture media or saline. DMSO is a powerful aprotic solvent that can dissolve a wide range of non-polar and polar compounds, making it an ideal vehicle for delivering this compound to cells or in vivo models in a soluble form.

Q2: What are the potential confounding effects of DMSO in my this compound experiments?

A2: While essential for solubilization, DMSO is not biologically inert and can have its own effects on experimental systems. These can include, but are not limited to:

  • Cell Toxicity: At higher concentrations, DMSO can induce cell stress, apoptosis, or necrosis.

  • Altered Gene Expression: DMSO has been shown to change the expression of various genes, including those involved in cell cycle and differentiation.

  • Impact on Signaling Pathways: It can influence key cellular signaling pathways, potentially masking or exaggerating the specific effects of this compound.

  • Changes in Cell Differentiation: DMSO is famously known to induce differentiation in some cell lines, such as HL-60 cells.

Q3: How do I determine the appropriate concentration of DMSO to use for my this compound experiments?

A3: The final concentration of DMSO in your experimental system should be kept as low as possible, ideally below 0.5% (v/v), and should never exceed 1%. To determine the optimal concentration, you should perform a DMSO tolerance test on your specific cell line or in vivo model. This involves treating your system with a range of DMSO concentrations and assessing for any vehicle-induced effects on your endpoints of interest (e.g., cell viability, basal signaling).

Troubleshooting Guide: Unexpected Results

Observed Problem Potential Cause Recommended Solution
High background signal or unexpected cell death in all treatment groups, including this compound.DMSO concentration may be too high, causing cellular stress or toxicity.Perform a DMSO dose-response curve to identify the maximum non-toxic concentration for your specific experimental model. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
The effect of this compound is less pronounced than expected, or the dose-response is inconsistent.DMSO may be interfering with the target of this compound or affecting its stability in the media.Lower the final DMSO concentration. Test alternative solubilizing agents if possible. Ensure that this compound remains in solution at the final concentration and does not precipitate.
Vehicle control group shows unexpected changes in gene expression or signaling activity.The DMSO concentration, even if low, is biologically active in your sensitive assay.This is a real effect of the vehicle. All data from this compound-treated groups must be normalized to the vehicle control group, not to an untreated group. This isolates the effect of the compound from the effect of the vehicle.

Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of your stock DMSO in your cell culture medium. A common range to test is 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "medium only" (untreated) control.

  • Incubation: Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to measure the cytotoxic effects of the DMSO.

  • Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not significantly reduce cell viability compared to the untreated control is your maximum tolerated concentration.

Protocol 2: this compound Experiment with Appropriate Controls
  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Treatment Solutions:

    • Vehicle Control: Prepare a solution containing the same final concentration of DMSO as your highest this compound treatment group, but without this compound.

    • This compound Treatments: Prepare serial dilutions of your this compound stock solution in cell culture medium, ensuring that the final DMSO concentration remains constant across all treatment groups.

    • Untreated Control (Optional): This group receives only fresh medium. It is useful for assessing the overall effect of the vehicle.

  • Treatment: Treat cells with the prepared solutions.

  • Incubation and Analysis: Incubate for the desired time and then perform your endpoint assay.

  • Data Normalization: For each this compound concentration, normalize the results to the vehicle control group to isolate the specific effect of this compound.

Data Presentation

When presenting your data, it is crucial to clearly distinguish between the effects of the vehicle and the effects of this compound.

Table 1: Example Data from a Cell Viability Assay

Treatment GroupConcentrationFinal DMSO %Raw Absorbance (OD 570nm)% Viability (Normalized to Vehicle)
Untreated-0%1.25104.2%
Vehicle Control-0.5%1.20100%
This compound1 µM0.5%0.9579.2%
This compound10 µM0.5%0.6050.0%
This compound100 µM0.5%0.2420.0%

Diagrams

G cluster_prep Preparation Stage cluster_exp Experimental Setup cluster_treat Treatment & Analysis This compound This compound Powder C105SR_stock This compound Stock (e.g., 10mM in 100% DMSO) This compound->C105SR_stock DMSO_stock 100% DMSO DMSO_stock->C105SR_stock Vehicle Vehicle Control (e.g., 0.5% DMSO in Media) Treatment This compound Treatment (e.g., 10µM this compound, 0.5% DMSO) C105SR_stock->Treatment Media Cell Culture Media Media->Vehicle Media->Treatment Cells_V Cells + Vehicle Vehicle->Cells_V Cells_T Cells + this compound Treatment->Cells_T Cells Plated Cells Cells->Cells_V Cells->Cells_T Analysis Endpoint Assay (e.g., Viability, Gene Expression) Cells_V->Analysis Cells_T->Analysis G cluster_0 Data Normalization Logic A Start: Raw Experimental Data B Isolate Vehicle Effect A->B Subtract 'Untreated' from 'Vehicle Control' C Isolate this compound Effect A->C Subtract 'Vehicle Control' from 'this compound Treatment' D Accurate interpretation of This compound-specific activity B->D C->D

Determining the optimal treatment duration for C105SR in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C105SR. This resource provides researchers, scientists, and drug development professionals with detailed guidance on determining the optimal treatment duration for this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step to determine the optimal treatment duration for this compound?

A1: The foundational experiment is a time-course analysis. This involves treating your target cell line with a fixed concentration of this compound and evaluating its effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1] The goal is to identify the time point at which this compound elicits the desired biological effect (such as maximal inhibition of a signaling pathway or induction of apoptosis) before secondary effects, like widespread cell death, obscure the primary mechanism.[1]

Q2: How should I design an initial time-course experiment?

A2: Start by selecting a concentration of this compound that is known or predicted to be effective; a concentration around the IC50 value is often a good starting point.[2] Seed your cells in multiple plates or wells. Treat the cells with this compound and a vehicle control (e.g., DMSO). At each designated time point, harvest a set of treated and control wells for analysis using your chosen assay. It is crucial to also include an untreated plate to determine the cell number at the time of drug addition (t=0), which helps in normalizing the data.[3]

Q3: Which assays are most effective for assessing the effects of this compound over time?

A3: The choice of assay depends on the expected mechanism of action of this compound.

  • For Cell Viability and Proliferation: Colorimetric assays like MTT, MTS, or WST-1 are widely used to measure metabolic activity, which correlates with the number of viable cells.[4][5] These assays are suitable for high-throughput screening.

  • For Target Engagement: If the direct molecular target of this compound is known (e.g., "Kinase X"), a Western blot can be used to measure the phosphorylation status of the target or its downstream effectors at different time points.[6][7] This provides direct evidence of the drug's activity on its intended pathway.

  • For Apoptosis: To determine if this compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry are ideal.[1]

Q4: How do I interpret the results from my time-course experiment to find the optimal duration?

A4: Plot your assay results (e.g., percent viability, level of protein phosphorylation) against time. The optimal duration is typically the earliest time point at which a statistically significant and maximal or near-maximal effect is observed. For example, if this compound is an inhibitor, you would look for the time point where the target protein's activity is maximally reduced and remains stable in subsequent time points. If the goal is to induce cell death, the optimal time would be when a significant level of apoptosis is detected, before secondary necrosis becomes dominant.

Q5: After identifying a potential optimal treatment time, what's the next step?

A5: Once you have identified an optimal duration from the time-course experiment, the next logical step is to perform a dose-response experiment. In this experiment, you will treat the cells for that fixed optimal duration with a range of this compound concentrations to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Experimental Protocols

Protocol: Time-Course Cell Viability Assay using MTT

This protocol outlines a method for assessing the effect of this compound on cell viability over multiple time points.

Materials:

  • Target cells in culture

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Treatment: Prepare a working solution of this compound in complete medium at the desired final concentration. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Remove the old medium from the cells and add 100 µL of the this compound-containing medium or the vehicle control medium to the appropriate wells.

  • Incubation: Place the plates back into the incubator. You will dedicate one plate for each time point (e.g., 6h, 12h, 24h, 48h, 72h).

  • MTT Addition: At the end of each incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4] Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the media-only blank wells from all other readings. Calculate the percentage of cell viability for each time point relative to the vehicle control.

Data Presentation

Table 1: Hypothetical Time-Course Viability Data for this compound

This table summarizes sample data from an MTT assay where a cancer cell line was treated with 10 µM this compound.

Treatment Duration (Hours)Average Absorbance (570 nm) - Vehicle ControlAverage Absorbance (570 nm) - 10 µM this compound% Viability (Relative to Vehicle)
60.8500.83598.2%
120.9100.78085.7%
241.1500.65056.5%
481.4200.41028.9%
721.5500.39525.5%

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX G cluster_workflow Workflow: Time-Course Experiment cluster_timepoints 4. Incubate for Various Durations A 1. Seed cells in 96-well plates B 2. Incubate for 24h (Attachment) A->B C 3. Treat with this compound and Vehicle Control B->C T1 6h C->T1 T2 12h C->T2 T3 24h C->T3 T4 48h C->T4 T5 72h C->T5 D 5. Perform Endpoint Assay (e.g., MTT, Western Blot) T1->D T2->D T3->D T4->D T5->D E 6. Analyze Data & Identify Optimal Duration D->E G cluster_troubleshooting Troubleshooting: Inconsistent Results Start Inconsistent results between replicates? CheckSeeding Review cell seeding protocol. Ensure single-cell suspension. Start->CheckSeeding Yes CheckPipetting Verify pipette calibration. Use multichannel pipette. CheckSeeding->CheckPipetting Seeding OK CheckEdgeEffect Are outer wells affected? Avoid using them. CheckPipetting->CheckEdgeEffect Pipetting OK Solution1 Re-run experiment with improved technique. CheckEdgeEffect->Solution1 Edge effect mitigated

References

Technical Support Center: C105SR Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with C105SR, a novel small-molecule inhibitor of cyclophilin D (CypD). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel cyclophilin inhibitor that specifically targets the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin D (CypD).[1] By inhibiting CypD, this compound prevents the opening of the mitochondrial permeability transition pore (mPTP), a critical event in mediating cell death. This action provides a mitoprotective effect, reducing both necrosis and apoptosis, particularly in the context of ischemia-reperfusion injury (IRI).[1][2]

Q2: In what experimental models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in both in vitro and in vivo models. In vitro, it has been shown to protect against cell death in models of hypoxia/reoxygenation.[1] In vivo, this compound has been shown to substantially protect against hepatic IRI in mouse models by reducing hepatocyte necrosis and apoptosis.[1]

Q3: What are the key assays used to measure the effects of this compound?

A3: The efficacy of this compound is typically assessed using a variety of assays that measure mitochondrial function and cell death. These include:

  • Lactate dehydrogenase (LDH) release assay: to quantify plasma membrane damage and necrosis.[1]

  • MTT assay: to assess cell viability.[1]

  • Caspase 3/7 activity assay: to measure apoptosis.[1]

  • Mitochondrial swelling assay: to directly assess the inhibition of mPTP opening.[1]

  • Calcium retention capacity assay: to evaluate the mitochondrial sensitivity to calcium-induced mPTP opening.[1]

Q4: What is the recommended solvent for this compound?

A4: For in vitro and in vivo experiments, Dimethyl sulfoxide (DMSO) is a commonly used vehicle control for cyclophilin inhibitors like this compound.[1] It is crucial to use the same dilution of the vehicle in control experiments.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (MTT, LDH)
Potential Cause Recommended Solution
Inconsistent Seeding Density Ensure a uniform cell number is seeded across all wells. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before treatment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation, leading to changes in media concentration. If unavoidable, ensure they are not used for critical measurements.
Variability in Drug Preparation Prepare a fresh stock solution of this compound in DMSO for each experiment. Perform serial dilutions carefully and ensure thorough mixing before adding to the cell culture medium.
Cell Culture Contamination Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially during hypoxia/reoxygenation protocols and reagent incubation.
Issue 2: Inconsistent Results in Apoptosis Assays (Caspase 3/7 Activity)
Potential Cause Recommended Solution
Suboptimal Cell Lysis Ensure complete cell lysis to release caspases. Optimize the lysis buffer and incubation time for your specific cell type.
Incorrect Timing of Assay The peak of caspase activity can be transient. Perform a time-course experiment to determine the optimal time point to measure caspase 3/7 activity after inducing apoptosis.
Fluorescence/Luminescence Interference If using a fluorescence or luminescence-based assay, check if this compound or other media components interfere with the signal. Run appropriate controls (e.g., compound alone, vehicle alone).
Cell Passage Number High passage numbers can lead to altered cellular responses. Use cells within a consistent and low passage range for all experiments.
Issue 3: Variability in Mitochondrial Function Assays (Mitochondrial Swelling, Calcium Retention)
Potential Cause Recommended Solution
Mitochondrial Isolation Quality The quality of isolated mitochondria is critical. Perform isolation on ice and work quickly to minimize degradation. Assess mitochondrial integrity and purity before each experiment.
Inaccurate Protein Quantification Normalize all measurements to the mitochondrial protein concentration. Use a reliable protein quantification method (e.g., BCA assay).
Calcium Concentration The concentration of calcium used to induce mPTP opening is critical. Perform a calcium titration to determine the optimal concentration for your experimental conditions.
Buffer Composition The composition of the assay buffer (pH, ion concentrations) can significantly impact mitochondrial function. Prepare buffers fresh and ensure consistency across experiments.

Experimental Protocols

Measurement of LDH Release
  • Culture cells in a 96-well plate to the desired confluency.

  • Treat cells with this compound or vehicle control under hypoxia and subsequent reoxygenation conditions.[1]

  • After treatment, collect the culture media.

  • Measure the LDH activity in the collected media using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Calculate the percentage of LDH release relative to control cells lysed to determine maximal LDH release.

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with this compound or vehicle during hypoxia and reoxygenation.[1]

  • After the treatment period, add MTT reagent to each well and incubate according to the manufacturer's protocol to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals using a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is proportional to the absorbance.

Caspase 3/7 Activity Assay
  • Plate cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Induce apoptosis and treat with this compound or vehicle.[1]

  • After treatment, add a caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.

  • Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

  • Measure the resulting luminescence, which is proportional to caspase 3/7 activity.

Visualizations

C105SR_Signaling_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion Injury CypD Cyclophilin D (CypD) Ischemia_Reperfusion->CypD activates mPTP_Opening mPTP Opening Mitochondrial_Swelling Mitochondrial Swelling mPTP_Opening->Mitochondrial_Swelling Necrosis Necrosis mPTP_Opening->Necrosis CypD->mPTP_Opening promotes This compound This compound This compound->CypD inhibits Cytochrome_C_Release Cytochrome C Release Mitochondrial_Swelling->Cytochrome_C_Release Apoptosis Apoptosis Cytochrome_C_Release->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death pathways.

Troubleshooting_Workflow Start High Variability in Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Preparation & Quality Start->Check_Reagents Check_Cells Assess Cell Health & Consistency Start->Check_Cells Check_Equipment Calibrate & Check Equipment Start->Check_Equipment Consistent_Seeding Ensure Consistent Cell Seeding Check_Protocol->Consistent_Seeding Fresh_Dilutions Prepare Fresh this compound Dilutions Check_Reagents->Fresh_Dilutions Low_Passage Use Low Passage Number Cells Check_Cells->Low_Passage Calibrated_Pipettes Use Calibrated Pipettes Check_Equipment->Calibrated_Pipettes Run_Controls Include All Necessary Controls Consistent_Seeding->Run_Controls Fresh_Dilutions->Run_Controls Low_Passage->Run_Controls Calibrated_Pipettes->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Resolved Variability Resolved Analyze_Data->Resolved

Caption: A logical workflow for troubleshooting sources of experimental variability.

References

Interpreting unexpected results in C105SR studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C105SR, a novel small-molecule cyclophilin D (CypD) inhibitor. This compound is a promising therapeutic candidate for conditions such as hepatic ischemia-reperfusion injury, acting through the inhibition of the mitochondrial permeability transition pore (mPTP). This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges and interpret unexpected results during their this compound experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 value for this compound in a cell viability assay (e.g., MTT or LDH) is significantly higher than the published data. What are the potential causes?

A1: A higher-than-expected IC50 value for this compound can stem from several factors related to the compound, the assay itself, or the cell culture conditions. Here are some common culprits and troubleshooting steps:

  • Compound Integrity and Solubility:

    • Degradation: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Precipitation: this compound, like many small molecules, may precipitate in your culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. If you suspect precipitation, consider using a lower concentration range or a different solvent (ensure the final solvent concentration is not toxic to your cells).

  • Assay-Specific Interferences:

    • MTT Assay: Some compounds can chemically interact with the MTT reagent, leading to a false signal. To check for this, run a control plate with this compound in cell-free media to see if the compound itself reduces MTT.[1][2][3]

    • LDH Assay: Components in your cell culture medium, particularly serum and phenol red, can contribute to high background LDH activity.[4][5] Consider using a serum-free, phenol red-free medium during the LDH assay incubation period.[4]

  • Cell Culture Conditions:

    • Cell Density: The number of cells seeded per well can significantly impact the results of viability assays. Ensure you are using a consistent and optimal cell density for your specific cell line and assay.

    • Cell Health: Unhealthy or stressed cells may respond differently to this compound. Always ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.

Q2: I am observing inconsistent results in my mitochondrial permeability transition pore (mPTP) opening assay with this compound. What could be causing this variability?

A2: Inconsistent results in mPTP assays are often due to subtle variations in experimental conditions. The calcein-AM/cobalt chloride (CoCl2) quenching assay is a common method to assess mPTP opening, and its accuracy depends on several factors:

  • Reagent Stability and Concentration:

    • Calcein-AM: This reagent is sensitive to light and hydrolysis. Prepare fresh dilutions and protect them from light. Ensure complete hydrolysis of Calcein-AM to fluorescent calcein within the cells before measurement.

    • CoCl2: The concentration of CoCl2 is critical for quenching the cytosolic calcein fluorescence. Titrate the CoCl2 concentration to ensure effective quenching without affecting mitochondrial integrity.

  • Cellular Loading and Incubation Times:

    • Dye Loading: Inconsistent loading of Calcein-AM can lead to variable fluorescence. Optimize the loading concentration and incubation time for your cell type.

    • Incubation with this compound: Ensure a consistent pre-incubation time with this compound before inducing mPTP opening to allow for adequate target engagement.

  • Induction of mPTP Opening:

    • Inducer Concentration: The concentration of the mPTP inducer (e.g., ionomycin, calcium overload) should be optimized to induce a robust but not maximal response, allowing for the protective effects of this compound to be observed.

Q3: My Calcium Retention Capacity (CRC) assay shows that this compound is less effective than expected at preventing mitochondrial swelling. Why might this be?

A3: The Calcium Retention Capacity (CRC) assay is a powerful tool for directly measuring the effect of compounds on mPTP opening in isolated mitochondria.[6][7] If this compound appears less potent than anticipated, consider the following:

  • Mitochondrial Quality: The health and integrity of your isolated mitochondria are paramount. Poorly isolated or damaged mitochondria may have a pre-existing low CRC, masking the protective effect of this compound. Assess the quality of your mitochondrial preparation using methods like measuring the respiratory control ratio (RCR).

  • Assay Buffer Composition: The composition of the assay buffer, including the type of respiratory substrates (e.g., glutamate/malate vs. succinate), can influence mPTP sensitivity.[4] Ensure your buffer composition is consistent across experiments.

  • Calcium Concentration and Addition Rate: The concentration of the calcium boluses and the rate of their addition can affect the measured CRC.[7][8] Standardize these parameters in your protocol.

  • This compound Pre-incubation: Allow for a sufficient pre-incubation period of the isolated mitochondria with this compound before starting the calcium additions to ensure the compound has reached its target, CypD, in the mitochondrial matrix.

Q4: I suspect this compound might have off-target effects in my cellular model. How can I investigate this?

A4: While this compound is a potent CypD inhibitor, like all small molecules, it has the potential for off-target effects. Investigating this is crucial for a thorough understanding of your results.

  • Use of a Negative Control: If available, synthesize or obtain a structurally similar but inactive analog of this compound. This can help differentiate between effects due to CypD inhibition and those caused by the chemical scaffold of the molecule.

  • CypD Knockdown/Knockout Models: The most definitive way to confirm that the effects of this compound are on-target is to use a cell line or animal model where CypD has been genetically knocked down or knocked out. In such a model, the protective effects of this compound should be significantly diminished or absent.

  • Orthogonal Assays: Employ different assays that measure the same biological endpoint but through different mechanisms. If this compound shows consistent effects across multiple, mechanistically distinct assays, it strengthens the evidence for an on-target effect.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations. A careful analysis of the dose-response curve can sometimes reveal a biphasic or otherwise complex relationship that might suggest multiple targets.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related control compounds, as well as expected outcomes in key assays. These values should be used as a reference, and some variation is expected between different experimental systems.

Table 1: Inhibitory Potency of this compound and Control Compounds

CompoundTargetTypical IC50 (PPIase Assay)Reference
This compoundCyclophilin D~0.1 - 1.0 µM[3]
Cyclosporin A (CsA)Cyclophilins~0.02 µM[3]
Alisporivir (ALV)Cyclophilins~0.03 µM[3]

Table 2: Expected Outcomes of Key Assays with this compound Treatment

AssayEndpoint MeasuredExpected Effect of this compound
CypD PPIase Activity Rate of peptide isomerizationDecrease
Mitochondrial Swelling Decrease in light absorbanceInhibition of swelling
Calcium Retention Capacity Amount of Ca2+ uptake before mPTP openingIncrease
Cell Viability (e.g., MTT, LDH) Metabolic activity or membrane integrityProtection against cell death
mPTP Opening (Calcein/CoCl2) Mitochondrial calcein fluorescencePreservation of fluorescence

Experimental Protocols

1. Cyclophilin D (CypD) Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of CypD. The assay relies on the principle that α-chymotrypsin can only cleave a peptide substrate when the proline residue is in the trans conformation. CypD accelerates the cis to trans isomerization, and its inhibition slows down the cleavage rate.

  • Materials:

    • Recombinant human CypD

    • Assay Buffer: 35 mM HEPES, pH 7.8

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

    • α-chymotrypsin

    • This compound and control compounds

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, α-chymotrypsin, and the desired concentration of this compound or control compound.

    • Incubate the mixture at 10°C for 10 minutes.

    • Initiate the reaction by adding the Suc-AAPF-pNA substrate.

    • Immediately measure the change in absorbance at 390 nm over time using a spectrophotometer.

    • The rate of reaction is proportional to the PPIase activity of CypD.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM/CoCl2 Method)

This cell-based assay visualizes the opening of the mPTP by monitoring the fluorescence of calcein in the mitochondria.

  • Materials:

    • Cells cultured on glass-bottom dishes or microplates

    • Calcein-AM

    • Cobalt (II) Chloride (CoCl2)

    • Ionomycin (positive control for mPTP opening)

    • This compound

    • Imaging medium (e.g., HBSS)

  • Procedure:

    • Pre-treat cells with this compound or vehicle control for the desired time.

    • Load the cells with Calcein-AM (e.g., 1 µM) for 15-30 minutes at 37°C.

    • Wash the cells to remove excess Calcein-AM.

    • Add CoCl2 (e.g., 1 mM) to quench the cytosolic calcein fluorescence.

    • Induce mPTP opening with an appropriate stimulus (e.g., 1 µM ionomycin).

    • Acquire images of the mitochondrial calcein fluorescence using a fluorescence microscope.

    • Quantify the fluorescence intensity in the mitochondrial regions. A decrease in fluorescence indicates mPTP opening.

3. Calcium Retention Capacity (CRC) Assay

This assay measures the amount of calcium that isolated mitochondria can sequester before the mPTP opens.

  • Materials:

    • Isolated mitochondria

    • CRC Buffer (containing respiratory substrates like pyruvate and malate)

    • Calcium Green-5N (fluorescent calcium indicator)

    • Calcium Chloride (CaCl2) solution

    • This compound and control compounds

  • Procedure:

    • Resuspend isolated mitochondria in CRC buffer in a fluorometer cuvette.

    • Add Calcium Green-5N to the cuvette.

    • Add this compound or a control compound and incubate for a few minutes.

    • Begin recording the fluorescence of Calcium Green-5N.

    • Add sequential boluses of a known concentration of CaCl2 at fixed intervals (e.g., every 60 seconds).

    • After each addition, the fluorescence will spike and then decrease as mitochondria take up the calcium.

    • mPTP opening is indicated by a sudden, large, and sustained increase in fluorescence, as the mitochondria release the accumulated calcium.

    • The CRC is calculated as the total amount of calcium added before this massive release.

Visualizations

C105SR_Signaling_Pathway cluster_mPTP Stress Ischemia/Reperfusion (Ca2+ overload, ROS) CypD Cyclophilin D (CypD) Stress->CypD activates mPTP mPTP (closed) CypD->mPTP promotes opening mPTP_open mPTP (open) mPTP->mPTP_open opening Cell_Survival Cell Survival mPTP->Cell_Survival maintains Mito_Swelling Mitochondrial Swelling & ΔΨm Collapse mPTP_open->Mito_Swelling leads to This compound This compound This compound->CypD inhibits Cell_Death Cell Death (Necrosis, Apoptosis) Mito_Swelling->Cell_Death induces

Caption: this compound inhibits Cyclophilin D, preventing mPTP opening and promoting cell survival.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify this compound Integrity & Solubility Start->Check_Compound Review_Protocol Review Experimental Protocol (Concentrations, Times) Start->Review_Protocol Assay_Controls Examine Assay Controls (Positive, Negative, Vehicle) Start->Assay_Controls Problem_Identified Problem Identified? Check_Compound->Problem_Identified Review_Protocol->Problem_Identified Assay_Controls->Problem_Identified Implement_Changes Implement Corrective Actions & Repeat Experiment Problem_Identified->Implement_Changes Yes Consult_Literature Consult Literature for Similar Issues Problem_Identified->Consult_Literature No End Problem Resolved Implement_Changes->End Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting unexpected experimental results.

CRC_Assay_Workflow Start Isolate Mitochondria Prepare_Assay Prepare CRC Buffer with Substrates & Calcium Green-5N Start->Prepare_Assay Add_Mito Add Mitochondria to Cuvette Prepare_Assay->Add_Mito Add_this compound Add this compound or Vehicle (Pre-incubation) Add_Mito->Add_this compound Start_Recording Start Fluorescence Recording Add_this compound->Start_Recording Add_Ca Add CaCl2 Bolus Start_Recording->Add_Ca Monitor_Fluorescence Monitor Fluorescence (Spike and Decay) Add_Ca->Monitor_Fluorescence mPTP_Open Sustained Fluorescence Increase? Monitor_Fluorescence->mPTP_Open mPTP_Open->Add_Ca No Calculate_CRC Calculate Total Ca2+ Added (CRC) mPTP_Open->Calculate_CRC Yes End Assay Complete Calculate_CRC->End

Caption: Step-by-step experimental workflow for the Calcium Retention Capacity (CRC) assay.

References

Validation & Comparative

A Head-to-Head Comparison: C105SR versus Cyclosporin A for Mitochondrial Permeability Transition Pore Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mitochondrial research and drug development, the mitochondrial permeability transition pore (mPTP) stands out as a critical regulator of cell death and a promising therapeutic target for a range of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. For years, Cyclosporin A (CsA) has been the gold-standard inhibitor of the mPTP. However, its clinical utility is hampered by its potent immunosuppressive side effects. This has spurred the development of novel, non-immunosuppressive mPTP inhibitors, among which C105SR has emerged as a highly promising candidate. This guide provides a detailed comparison of this compound and Cyclosporin A, focusing on their mechanism of action, potency, and the experimental data supporting their efficacy.

Mechanism of Action: A Tale of Two Cyclophilin D Inhibitors

Both this compound and Cyclosporin A exert their mPTP inhibitory effects by targeting cyclophilin D (CypD), a key regulator of the pore. CypD is a peptidyl-prolyl cis-trans isomerase (PPIase) located in the mitochondrial matrix. Under conditions of cellular stress, such as high levels of calcium and oxidative stress, CypD is thought to bind to a component of the mPTP complex, triggering a conformational change that leads to pore opening.

Cyclosporin A (CsA) , a cyclic peptide, binds to CypD in the mitochondrial matrix, inhibiting its PPIase activity and preventing it from inducing the opening of the mPTP.[1][2] This action preserves the integrity of the inner mitochondrial membrane, preventing mitochondrial swelling and the release of pro-apoptotic factors.[1] However, in the cytosol, CsA also binds to another cyclophilin, cyclophilin A, forming a complex that inhibits calcineurin, a phosphatase involved in T-cell activation. This inhibition of calcinein is the primary mechanism behind CsA's potent immunosuppressive effects.[3] Interestingly, a more recent study has proposed an additional mechanism for CsA's mPTP inhibition, suggesting it promotes phosphate-dependent mitochondrial calcium sequestration, thereby delaying pore opening.[4][5]

This compound is a novel, non-peptidic small-molecule cyclophilin inhibitor (SMCypI) designed for potent and selective mPTP inhibition without the off-target immunosuppressive effects of CsA.[6][7] Like CsA, this compound inhibits the PPIase activity of CypD, which in turn prevents mPTP opening, inhibits mitochondrial swelling, and enhances the calcium retention capacity of mitochondria.[6][7] Its development as a diastereoisomer (the SR form) was crucial for its high potency.[6][7]

The following diagram illustrates the signaling pathway leading to mPTP opening and the points of intervention for both this compound and Cyclosporin A.

cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_inhibitors Inhibitors cluster_outcome Cellular Outcome Ca2_stress High Intramitochondrial Ca2+ CypD Cyclophilin D (CypD) Ca2_stress->CypD ROS_stress Oxidative Stress ROS_stress->CypD mPTP mPTP Complex CypD->mPTP binds to and activates mPTP_open mPTP Opening mPTP->mPTP_open This compound This compound This compound->CypD inhibits CsA Cyclosporin A (CsA) CsA->CypD inhibits Mito_Swelling Mitochondrial Swelling mPTP_open->Mito_Swelling Cell_Death Cell Death Mito_Swelling->Cell_Death

Caption: Signaling pathway of mPTP opening and inhibition.

Potency and Efficacy: A Quantitative Comparison

Experimental data demonstrates that this compound is a more potent inhibitor of CypD and mPTP opening than Cyclosporin A. The following table summarizes the key quantitative data from comparative studies.

ParameterThis compoundCyclosporin A (CsA)Reference
IC₅₀ for CypD PPIase Inhibition 0.005 ± 0.001 µM0.02 ± 0.003 µM[7]
IC₅₀ for Ca²⁺-induced Mitochondrial Swelling 0.009 ± 0.001 µMNot explicitly stated in direct comparison, but 0.2 µM shown to be effective.[7][8]
IC₅₀ for mPTP Opening 5 nM (0.005 µM)Not available from the same study for direct comparison.[9]

As the data indicates, this compound exhibits a significantly lower IC₅₀ value for inhibiting the enzymatic activity of CypD compared to CsA, highlighting its superior potency at the molecular target level. This translates to a more potent inhibition of mitochondrial swelling, a direct consequence of mPTP opening.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Cyclosporin A.

Cyclophilin D PPIase Activity Assay

This assay measures the ability of a compound to inhibit the cis-trans isomerase activity of CypD.

  • Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. CypD accelerates the conversion of the cis isomer of the proline residue to the trans form. The trans isomer is then cleaved by chymotrypsin, releasing p-nitroanilide, which can be measured spectrophotometrically at 390 nm. The rate of p-nitroanilide release is proportional to the PPIase activity of CypD.

  • Protocol:

    • Recombinant human CypD is pre-incubated with varying concentrations of the inhibitor (this compound or CsA) in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8) at 10°C.

    • The reaction is initiated by adding the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide and chymotrypsin.

    • The increase in absorbance at 390 nm is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

Mitochondrial Swelling Assay

This assay directly assesses the inhibition of mPTP opening in isolated mitochondria.

  • Principle: Opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the absorbance of the mitochondrial suspension at 540 nm.

  • Protocol:

    • Mitochondria are isolated from a relevant tissue source (e.g., mouse liver) by differential centrifugation.

    • The isolated mitochondria are suspended in a buffer (e.g., 125 mM KCl, 2 mM K₂HPO₄, 20 mM HEPES, pH 7.4) containing respiratory substrates (e.g., glutamate and malate).

    • The mitochondrial suspension is pre-incubated with the test compound (this compound or CsA) or vehicle control.

    • Mitochondrial swelling is induced by adding a pulse of CaCl₂ (e.g., 200 µM).

    • The change in absorbance at 540 nm is monitored over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

    • The extent of inhibition is calculated by comparing the rate of swelling in the presence of the inhibitor to the control.

Calcein-AM/Cobalt Assay for mPTP Opening in Live Cells

This fluorescence-based assay allows for the visualization and quantification of mPTP opening in intact cells.

  • Principle: Cells are loaded with Calcein-AM, a cell-permeant dye that becomes fluorescent (Calcein) after hydrolysis by intracellular esterases. Calcein is distributed throughout the cell, including the mitochondria. CoCl₂ is then added to the extracellular medium, which quenches the cytosolic fluorescence but cannot cross the intact inner mitochondrial membrane. If the mPTP opens, CoCl₂ enters the mitochondrial matrix and quenches the mitochondrial calcein fluorescence.

  • Protocol:

    • Cells are seeded on a suitable imaging dish or plate.

    • The cells are loaded with Calcein-AM (e.g., 1 µM) for a specified time (e.g., 30 minutes) at 37°C.

    • The cells are then incubated with a solution containing CoCl₂ (e.g., 2 mM) to quench the cytosolic fluorescence.

    • The test compound (this compound or CsA) is added, and mPTP opening is induced (e.g., by hypoxia/reoxygenation or a calcium ionophore like ionomycin).

    • The fluorescence of mitochondrial calcein is monitored using a fluorescence microscope or a plate reader. A decrease in mitochondrial fluorescence indicates mPTP opening.

The following diagram outlines the general workflow for comparing mPTP inhibitors using these assays.

cluster_assays Experimental Assays Start Start: Compare mPTP Inhibitors Isolation Isolate Mitochondria or Culture Cells Start->Isolation Incubation Pre-incubate with Inhibitor (this compound vs. CsA) Isolation->Incubation PPIase CypD PPIase Activity Assay Incubation->PPIase Swelling Mitochondrial Swelling Assay Incubation->Swelling Calcein Calcein-AM/CoCl2 Assay Incubation->Calcein Induction Induce mPTP Opening (e.g., Ca2+, Oxidative Stress) Induction->Swelling Induction->Calcein Analysis Data Analysis: - IC50 Calculation - Rate of Swelling - Fluorescence Intensity PPIase->Analysis Swelling->Induction Swelling->Analysis Calcein->Induction Calcein->Analysis Conclusion Conclusion: Compare Potency and Efficacy Analysis->Conclusion

Caption: Experimental workflow for comparing mPTP inhibitors.

Conclusion

This compound represents a significant advancement in the development of mPTP inhibitors. It demonstrates superior potency in inhibiting its molecular target, CypD, and in preventing the downstream consequences of mPTP opening compared to the long-standing benchmark, Cyclosporin A. Crucially, its design as a non-immunosuppressive small molecule overcomes the primary limitation of CsA, opening up new therapeutic possibilities for a wide range of diseases where mitochondrial dysfunction plays a central role. The robust experimental data supporting its efficacy makes this compound a compelling candidate for further preclinical and clinical investigation.

References

A Head-to-Head Comparison of C105SR and its Diastereoisomer C110SR: Novel Cyclophilin D Inhibitors for Mitoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel small-molecule cyclophilin inhibitors (SMCypIs), C105SR and its diastereoisomer C110SR. These compounds are potent inhibitors of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). Opening of the mPTP is a critical event in cell death associated with ischemia-reperfusion injury (IRI). This comparison summarizes their relative potency and efficacy in protecting mitochondria and preventing cell death, supported by experimental data.

Executive Summary

Both this compound and C110SR are active diastereoisomers that demonstrate superior mitoprotective properties compared to known macrocyclic cyclophilin inhibitors like cyclosporin A and alisporivir. However, extensive head-to-head comparisons reveal that This compound is significantly more potent than C110SR in inhibiting mPTP opening and preventing cell death under hypoxic stress conditions.[1][2][3] This enhanced activity makes this compound a more promising lead candidate for therapeutic development against conditions such as hepatic IRI.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from key in vitro assays comparing the biological activities of this compound and C110SR.

Table 1: Inhibition of Cyclophilin D and Mitochondrial Functions

ParameterThis compoundC110SRPotency Difference
CypD PPIase Activity Inhibition (IC50) 0.005 ± 0.001 μM0.008 ± 0.002 μMThis compound is ~1.6x more potent
Mitochondrial Swelling Inhibition (IC50) 0.009 ± 0.001 μM0.04 ± 0.005 μMThis compound is ~4.4x more potent
Mitochondrial Calcium Retention Capacity (EC50) 0.05 ± 0.02 μM0.14 ± 0.02 μMThis compound is ~2.8x more potent

Data sourced from a 2023 study in JHEP Reports.

Table 2: Cellular Protection in a Hypoxia/Reoxygenation Model

ParameterThis compound (at 0.5 μM)C110SR (at 0.5 μM)
Lactate Dehydrogenase (LDH) Release Decreased by ~75%Not effective
Cell Viability (MTT Assay) Increased by ~75%Not effective

Data indicates that this compound provides significant protection against cell death induced by hypoxia/reoxygenation, while C110SR shows no protective effect at the same concentration.

Signaling Pathway and Mechanism of Action

This compound and C110SR exert their protective effects by inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin D (CypD). In the context of ischemia-reperfusion injury, cellular stress leads to calcium overload and increased reactive oxygen species (ROS), which trigger the binding of CypD to components of the mPTP. This interaction promotes the opening of the pore, leading to mitochondrial swelling, dissipation of the mitochondrial membrane potential, and ultimately, cell death. By inhibiting CypD, this compound and C110SR prevent the opening of the mPTP, thereby preserving mitochondrial integrity and cell viability.

Signaling_Pathway Ischemia Ischemia/ Reperfusion Injury Ca_ROS ↑ Ca2+ Overload ↑ Reactive Oxygen Species (ROS) Ischemia->Ca_ROS Induces CypD Cyclophilin D (CypD) Ca_ROS->CypD Activates mPTP Mitochondrial Permeability Transition Pore (mPTP) CypD->mPTP Promotes Opening Mito_Swelling Mitochondrial Swelling & Membrane Potential Collapse mPTP->Mito_Swelling Leads to Cell_Death Cell Death (Necrosis & Apoptosis) Mito_Swelling->Cell_Death Causes C105SR_C110SR This compound / C110SR C105SR_C110SR->CypD Inhibits PPIase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant CypD - Test compound (this compound/C110SR) - Assay Buffer start->reagents substrate Add chromogenic substrate (e.g., Suc-AAPF-pNA) and α-chymotrypsin reagents->substrate measure Measure absorbance change at 390 nm over time substrate->measure calculate Calculate rate of isomerization and determine IC50 values measure->calculate end End calculate->end Mitochondrial_Assay_Workflow start Start isolate Isolate liver mitochondria from mice by differential centrifugation start->isolate prepare Suspend mitochondria in buffer with: - Respiratory substrates (e.g., glutamate, malate) - Test compound (this compound/C110SR) - Ca2+ indicator (for CRC) isolate->prepare add_ca Add successive pulses of CaCl2 prepare->add_ca monitor Simultaneously monitor: 1. Absorbance at 540 nm (Swelling) 2. Fluorescence of Ca2+ indicator (CRC) add_ca->monitor analyze Analyze data to determine: - Rate of swelling (IC50) - Total Ca2+ uptake before mPTP opening (EC50) monitor->analyze end End analyze->end

References

C105SR: A Potent Small-Molecule Inhibitor of Cyclophilin D for Mitigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the advantages of C105SR as a highly effective modulator of the mitochondrial permeability transition pore.

In the landscape of mitochondrial-targeted therapeutics, the inhibition of Cyclophilin D (CypD) has emerged as a promising strategy to combat cellular damage in a variety of pathologies, including ischemia-reperfusion injury and neurodegenerative diseases. This compound, a novel small-molecule inhibitor of CypD, has demonstrated exceptional potency in preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. This guide provides a comprehensive comparison of this compound with other CypD inhibitors, supported by experimental data and detailed protocols to assist researchers in their evaluation of this promising compound.

Unparalleled Potency of this compound

This compound distinguishes itself through its remarkably low half-maximal inhibitory concentration (IC50) for both the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD and the calcium-induced opening of the mPTP. Experimental data reveals that this compound is significantly more potent than established macrocyclic inhibitors and other reported small-molecule inhibitors.

Comparative Performance Data:

The following table summarizes the available quantitative data for this compound and other CypD inhibitors. It is important to note that the data for alternative small-molecule inhibitors are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTypeTargetIC50 (µM)Source
This compound Small-Molecule CypD PPIase Activity 0.005 ± 0.001 [1]
mPTP Opening (Ca2+ swelling) 0.009 ± 0.001 [2]
Cyclosporin A (CsA)MacrocyclicCypD PPIase Activity0.02 ± 0.003[1]
mPTP Opening (Ca2+ swelling)0.05 ± 0.01[1]
Alisporivir (ALV)MacrocyclicCypD PPIase Activity0.03 ± 0.005[1]
mPTP Opening (Ca2+ swelling)0.05 ± 0.02[1]
Sanglifehrin A (SfA)Small-MoleculeCypD PPIase Activity~0.002 (K0.5)[3]
Compound 4 (Urea-based)Small-MoleculeCypD PPIase Activity6.2 (Ki of 2.9 µM)[1][4]
CypA PPIase Activity16.8[4]
CypB PPIase Activity6.1[4]
C-9 (Sulfonamide derivative)Small-MoleculeCypD PPIase Activity1.49 ± 0.20[5]

Note: The IC50 values for this compound, Cyclosporin A, and Alisporivir were determined in the same study, allowing for a direct comparison that highlights the superior potency of this compound[1][2]. The data for Sanglifehrin A, Compound 4, and C-9 are from separate publications and are provided for broader context. A significant advantage of a small-molecule inhibitor like this compound is the potential for improved pharmacokinetic properties and higher selectivity over other cyclophilin isoforms compared to macrocyclic compounds, although specific selectivity data for this compound against other cyclophilins (e.g., CypA, CypB) is not yet available[1][6].

Mechanism of Action: Preventing Mitochondrial Catastrophe

This compound exerts its protective effects by directly inhibiting the PPIase activity of CypD. Under conditions of cellular stress, such as ischemia-reperfusion, elevated intracellular calcium and reactive oxygen species (ROS) trigger the binding of CypD to components of the mPTP complex in the inner mitochondrial membrane. This interaction is a critical step in the opening of the pore, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, ultimately culminating in cell death. By inhibiting CypD, this compound prevents this cascade of events, thereby preserving mitochondrial integrity and cell viability.

cluster_0 Cellular Stress cluster_1 Mitochondrial Events Ischemia-Reperfusion Ischemia-Reperfusion Calcium_Overload Calcium_Overload Ischemia-Reperfusion->Calcium_Overload ROS_Production ROS_Production Ischemia-Reperfusion->ROS_Production CypD CypD Calcium_Overload->CypD ROS_Production->CypD mPTP mPTP CypD->mPTP Activates Mitochondrial_Swelling Mitochondrial_Swelling mPTP->Mitochondrial_Swelling Opening Cytochrome_c_Release Cytochrome_c_Release mPTP->Cytochrome_c_Release ATP_Depletion ATP_Depletion mPTP->ATP_Depletion Cell_Death Cell_Death Mitochondrial_Swelling->Cell_Death Cytochrome_c_Release->Cell_Death ATP_Depletion->Cell_Death This compound This compound This compound->CypD Inhibits

Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death.

Experimental Protocols

To facilitate the independent evaluation of this compound and other CypD inhibitors, detailed methodologies for key experiments are provided below.

CypD Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of CypD.

  • Principle: The assay utilizes a chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. CypD accelerates the cis-to-trans isomerization of the proline residue, which is then cleaved by chymotrypsin, releasing p-nitroaniline. The rate of p-nitroaniline release, measured spectrophotometrically at 390 nm, is proportional to the PPIase activity.

  • Reagents:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.

    • Recombinant human CypD.

    • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide substrate.

    • α-Chymotrypsin.

    • This compound and other inhibitors at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, CypD, and the inhibitor.

    • Pre-incubate the mixture at 10°C for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Immediately add α-chymotrypsin.

    • Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM/Cobalt)

This cell-based assay visually and quantitatively assesses the inhibition of mPTP opening.

  • Principle: Cells are co-loaded with Calcein-AM, a fluorescent dye that accumulates in all cellular compartments including mitochondria, and CoCl₂, a quencher of calcein fluorescence. In healthy cells, the inner mitochondrial membrane is impermeable to CoCl₂, so mitochondrial calcein fluoresces brightly. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence.

  • Reagents:

    • Calcein-AM.

    • Cobalt Chloride (CoCl₂).

    • Ionomycin (a calcium ionophore used as a positive control for mPTP opening).

    • Cell culture medium.

    • This compound and other inhibitors.

  • Procedure:

    • Plate cells (e.g., hepatocytes or neuronal cells) in a multi-well plate.

    • Treat the cells with the desired concentrations of this compound or other inhibitors for a specified period.

    • Load the cells with Calcein-AM and CoCl₂.

    • Induce mPTP opening with a stimulus such as calcium overload (e.g., using ionomycin) or oxidative stress.

    • Measure the fluorescence intensity of mitochondrial calcein using a fluorescence microscope or a plate reader.

    • A decrease in fluorescence indicates mPTP opening. The ability of the inhibitor to prevent this decrease is a measure of its efficacy.

start Start: Plate cells in a multi-well plate treat Treat cells with this compound or other inhibitors start->treat load Co-load cells with Calcein-AM and CoCl2 treat->load induce Induce mPTP opening (e.g., with Ionomycin) load->induce measure Measure mitochondrial fluorescence induce->measure analyze Analyze data: Higher fluorescence indicates mPTP inhibition measure->analyze end End analyze->end

Caption: Workflow for the Calcein-AM/Cobalt mPTP opening assay.

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester calcium before the mPTP opens.

  • Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N). Pulses of CaCl₂ are added, and the mitochondria take up the calcium, causing a decrease in extra-mitochondrial fluorescence. When the calcium uptake capacity is exceeded, the mPTP opens, leading to a massive release of calcium from the mitochondria and a sharp increase in fluorescence. Inhibitors of mPTP opening increase the amount of calcium that mitochondria can retain before the pore opens.

  • Reagents:

    • Mitochondrial isolation buffer.

    • CRC assay buffer (containing respiratory substrates like glutamate and malate).

    • Calcium Green 5N.

    • CaCl₂ solution.

    • Isolated mitochondria.

    • This compound and other inhibitors.

  • Procedure:

    • Isolate mitochondria from the tissue of interest.

    • Add isolated mitochondria to the CRC assay buffer containing Calcium Green 5N in a fluorometer cuvette.

    • Add the inhibitor and incubate for a short period.

    • Add sequential pulses of a known concentration of CaCl₂.

    • Monitor the fluorescence of Calcium Green 5N.

    • The total amount of calcium added before the large, sustained increase in fluorescence is the calcium retention capacity.

Conclusion: Key Advantages of this compound

Based on the available data, this compound presents several key advantages as a small-molecule CypD inhibitor:

  • Exceptional Potency: this compound demonstrates significantly higher potency in inhibiting both CypD PPIase activity and mPTP opening compared to the widely used macrocyclic inhibitors, Cyclosporin A and Alisporivir[1][2].

  • Small-Molecule Nature: As a small molecule, this compound has the potential for more favorable pharmacokinetic properties, including better cell permeability and oral bioavailability, compared to larger macrocyclic compounds.

  • Therapeutic Potential: Its potent mitoprotective effects have been demonstrated in preclinical models of ischemia-reperfusion injury, suggesting its potential as a therapeutic agent for a range of conditions where mitochondrial dysfunction is a key pathological feature[4][7].

Further research is warranted to fully elucidate the selectivity profile of this compound for CypD over other cyclophilin isoforms and to conduct direct comparative studies with a broader range of small-molecule inhibitors. However, the current evidence strongly positions this compound as a highly promising and potent tool for researchers and a lead candidate for the development of novel mitoprotective therapies.

References

Validating the Specificity of C105SR for Cyclophilin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cyclophilin D (CypD) inhibitor, C105SR, with other known inhibitors. It is designed to assist researchers and drug development professionals in evaluating the specificity and performance of this compound through the presentation of supporting experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

This compound is a novel, small-molecule cyclophilin inhibitor that has demonstrated potent and specific inhibition of cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP is a critical event in cell death pathways associated with ischemia-reperfusion injury. This compound has shown promise in protecting against hepatic ischemia-reperfusion injury by preventing mPTP opening and subsequent cell death.[1][2] This guide compares the performance of this compound with established CypD inhibitors, including Sanglifehrin A (SfA) and NIM811, highlighting its specificity and therapeutic potential.

Comparative Performance of Cyclophilin D Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of this compound and other well-established cyclophilin D inhibitors. The data is compiled from various studies and presented for comparative analysis.

InhibitorTarget AssayIC50 / K(0.5)Organism/SystemReference
This compound mPTP Opening5 nMMouse Liver Mitochondria[1]
Sanglifehrin A (SfA)CypD PPIase Activity2 nMNot Specified[3]
NIM811HCV Replication (Cyp-dependent)0.66 µMHuman Huh-7 cells[4]
Cyclosporin A (CsA)Mitochondrial Swelling0.05 µMMouse Liver Mitochondria[2]
Alisporivir (ALV)Mitochondrial Swelling0.05 µMMouse Liver Mitochondria[2]
C105 (racemic)Mitochondrial Swelling0.69 µMMouse Liver Mitochondria[2]

Table 1: Inhibitory Potency of Cyclophilin D Inhibitors. This table provides a comparative overview of the inhibitory concentrations of this compound and other cyclophilin inhibitors in various assays. Lower values indicate higher potency.

Specificity of this compound

A critical aspect of a therapeutic inhibitor is its specificity for the intended target. While direct, comprehensive off-target screening data for this compound is not yet publicly available, its mechanism of action has been elucidated through molecular docking studies. These studies reveal that this compound binds to the PPIase catalytic site and a "gatekeeper" pocket of cyclophilin D, forming key hydrogen bonds and van der Waals interactions.[2] This specific binding mode is predicted to contribute to its high potency and specificity for CypD.

In contrast, older cyclophilin inhibitors like Cyclosporin A have known off-target effects, most notably immunosuppression through the inhibition of calcineurin.[5] NIM811, a non-immunosuppressive analog of CsA, was developed to circumvent this issue and shows greater specificity for cyclophilins involved in mPTP regulation.[5] Sanglifehrin A, while a potent CypD inhibitor, also binds to other cyclophilins and exerts its immunosuppressive effects through a calcineurin-independent mechanism.[3][6] The development of this compound as a small-molecule inhibitor represents a further step towards achieving high specificity for cyclophilin D, potentially minimizing off-target effects.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedures used to validate its specificity, the following diagrams are provided.

Signaling Pathway of Ischemia-Reperfusion Injury and this compound Intervention cluster_0 Ischemia-Reperfusion cluster_1 Mitochondrion Ischemia Ischemia Reperfusion Reperfusion ROS_Ca_overload ↑ ROS & Ca2+ Overload Reperfusion->ROS_Ca_overload CypD Cyclophilin D ROS_Ca_overload->CypD activates mPTP mPTP Opening CypD->mPTP promotes Mito_Swelling Mitochondrial Swelling & Rupture mPTP->Mito_Swelling Cell_Death Cell Death (Necrosis/Apoptosis) Mito_Swelling->Cell_Death This compound This compound This compound->CypD inhibits Experimental Workflow for Validating this compound Specificity Start Start PPIase_Assay CypD PPIase Activity Assay Start->PPIase_Assay Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation Cell_Culture Cell Culture (e.g., Hepatocytes) Start->Cell_Culture In_Vivo_IRI In Vivo Model of Ischemia-Reperfusion Injury Start->In_Vivo_IRI End End Mito_Swelling_Assay Mitochondrial Swelling Assay Mito_Isolation->Mito_Swelling_Assay CRC_Assay Calcium Retention Capacity Assay Mito_Isolation->CRC_Assay HR_Model Hypoxia/Reoxygenation (in vitro model of IRI) Cell_Culture->HR_Model mPTP_Opening_Assay mPTP Opening Assay (Calcein-AM/CoCl2) HR_Model->mPTP_Opening_Assay Cell_Viability_Assay Cell Viability/Death Assay (LDH, PI) HR_Model->Cell_Viability_Assay Histology_Apoptosis Histological Analysis & Apoptosis Markers In_Vivo_IRI->Histology_Apoptosis

References

C105SR's potency compared to other known cyclophilin inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel small-molecule cyclophilin inhibitor, C105SR, with other known cyclophilin inhibitors such as Cyclosporin A (CsA), Alisporivir (ALV), and Sanglifehrin A (SfA). The focus of this analysis is on the inhibitory potency against Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP) and a therapeutic target in various pathologies, particularly ischemia-reperfusion injury.

Potency Comparison of Cyclophilin Inhibitors

The following table summarizes the available quantitative data on the potency of this compound and other well-established cyclophilin inhibitors. The data is primarily focused on the inhibition of CypD, a key mitochondrial protein implicated in cell death pathways.

InhibitorTarget/AssayIC50 / K0.5 (nM)Source
This compound mPTP Opening5[1]
Ca2+-induced Mitochondrial Swelling9 ± 1[2]
C105 (parent compound of this compound)CypD PPIase Activity100 ± 20[2]
Cyclosporin A (CsA) CypD PPIase Activity20 ± 3[2]
Ca2+-induced Mitochondrial Swelling50 ± 10[2]
Alisporivir (ALV) CypD PPIase Activity30 ± 5[2]
Ca2+-induced Mitochondrial Swelling50 ± 20[2]
Sanglifehrin A (SfA) CypD PPIase Activity2[3][4]

Note: The IC50 value for the CypD PPIase activity of this compound is for its parent compound, C105. This compound is the more active SR diastereoisomer of C105 and has shown superior mitoprotective properties.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G CypD-Mediated Mitochondrial Permeability Transition Pore (mPTP) Opening Pathway cluster_0 Mitochondrion Ischemia_Reperfusion Ischemia/ Reperfusion Injury ROS ↑ ROS Ischemia_Reperfusion->ROS Ca_overload ↑ Matrix Ca²⁺ Ischemia_Reperfusion->Ca_overload CypD Cyclophilin D (CypD) ROS->CypD activates Ca_overload->CypD activates mPTP mPTP Opening CypD->mPTP induces Cell_Death Cell Death (Necrosis, Apoptosis) mPTP->Cell_Death This compound This compound This compound->CypD inhibits

Caption: CypD-mediated mPTP opening pathway in ischemia-reperfusion injury and the inhibitory action of this compound.

G Workflow for Chymotrypsin-Coupled PPIase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant CypD - Chymotrypsin - Substrate (e.g., Suc-AAPF-pNA) - Test Inhibitor (e.g., this compound) - Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate CypD with Test Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate reaction by adding substrate Incubate->Add_Substrate Measure_Absorbance Measure absorbance change (p-nitroanilide release) at 390 nm over time Add_Substrate->Measure_Absorbance Analyze_Data Calculate initial reaction rates and determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for determining PPIase inhibitory activity.

Detailed Experimental Protocols

Cyclophilin D Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)

This assay measures the cis-trans isomerization of a peptide substrate catalyzed by CypD. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.

Materials:

  • Recombinant human Cyclophilin D (CypD)

  • α-Chymotrypsin

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8

  • Test inhibitors (this compound, CsA, ALV, SfA) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CypD in assay buffer.

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate Suc-AAPF-pNA in trifluoroethanol containing 470 mM LiCl.

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentration of the test inhibitor to the respective wells.

    • Add the CypD solution to all wells except the negative control.

    • Add the α-chymotrypsin solution to all wells.

    • Pre-incubate the plate at 10°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance at 390 nm every 5 seconds for 5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM)

This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of calcein, a dye that is quenched upon the influx of cobalt into the mitochondria when the pore opens.[5]

Materials:

  • Hepatocytes or other suitable cell line

  • Calcein-AM

  • Cobalt (II) Chloride (CoCl₂)

  • Ionomycin (as a positive control for mPTP opening)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

  • Test inhibitors (this compound, CsA, ALV)

Procedure:

  • Cell Preparation and Staining:

    • Culture cells to an appropriate confluency in a multi-well plate suitable for fluorescence imaging.

    • Wash the cells with HBSS.

    • Load the cells with Calcein-AM (typically 1 µM) in HBSS for 30 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess Calcein-AM.

  • Inhibitor Treatment and mPTP Induction:

    • Incubate the cells with various concentrations of the test inhibitors for a specified period.

    • Add CoCl₂ (typically 1 mM) to the cells to quench the cytosolic calcein fluorescence, leaving the mitochondrial calcein fluorescent.

    • Induce mPTP opening by adding an agent such as ionomycin (for the positive control) or by subjecting the cells to conditions that mimic ischemia-reperfusion (e.g., hypoxia followed by reoxygenation).

  • Fluorescence Measurement and Analysis:

    • Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~488/515 nm).

    • A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter and quench the calcein.

    • Quantify the rate of fluorescence decay for each condition.

    • Calculate the percentage of mPTP opening inhibition by the test compounds compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational comparison of this compound's potency and the experimental context for its evaluation. Further research and direct comparative studies will continue to elucidate the full therapeutic potential of this novel cyclophilin inhibitor.

References

Lack of Publicly Available Data for Cross-Validation of C105SR Effects

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available, peer-reviewed scientific literature and experimental data specifically detailing the effects of a compound designated as "C105SR" across different cell lines. As a result, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

For a thorough cross-validation and comparison of a compound's effects, researchers would typically require access to data from multiple studies investigating its mechanism of action, efficacy, and toxicity in a variety of cancer cell lines and normal cell lines. This would involve analyzing dose-response curves, cell viability assays, apoptosis assays, and specific signaling pathway modulation.

To conduct such a comparative analysis in the future, when data becomes available, the following experimental approaches would be essential:

General Experimental Workflow for Compound Validation:

cluster_1 Initial Screening cluster_2 In Vitro Assays cluster_3 Mechanism of Action Studies cluster_4 Data Analysis and Comparison a Compound Synthesis and Purification b Selection of Diverse Cancer Cell Line Panel a->b c Cell Viability Assays (e.g., MTT, CellTiter-Glo) b->c d Apoptosis Assays (e.g., Annexin V, Caspase Activity) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Colony Formation Assays e->f g Western Blotting for Key Signaling Proteins f->g h Kinase Activity Assays g->h i Gene Expression Profiling (e.g., RNA-seq) h->i j IC50/EC50 Determination i->j k Statistical Analysis j->k l Comparison with Standard-of-Care Drugs k->l

Caption: General workflow for in vitro validation of a novel compound.

Table of Potential Experimental Data for Comparison:

Cell LineCancer TypeIC50 of this compound (µM)IC50 of Alternative 1 (µM)IC50 of Alternative 2 (µM)Key Pathway(s) Affected by this compound
MCF-7Breast CancerData N/AData N/AData N/AData N/A
A549Lung CancerData N/AData N/AData N/AData N/A
HCT116Colon CancerData N/AData N/AData N/AData N/A
U87GlioblastomaData N/AData N/AData N/AData N/A

Exemplary Signaling Pathway Diagram (Hypothetical):

receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k This compound This compound This compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Once research on this compound is published, this framework can be utilized to generate a comprehensive and objective comparison guide for researchers and drug development professionals. It is recommended to monitor scientific databases and publications for future studies on this compound.

C105SR Demonstrates Superior Hepatoprotective Effects in Preclinical Models of Liver Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – A novel small-molecule cyclophilin inhibitor, C105SR, has shown significant promise in protecting the liver from ischemia-reperfusion injury (IRI) in in vivo studies. Research demonstrates that this compound confers substantial hepatoprotection by reducing hepatocyte necrosis and apoptosis, outperforming established cyclophilin inhibitors such as cyclosporin A and alisporivir.[1][2][3] This comparison guide provides an objective analysis of this compound's performance against other hepatoprotective agents, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Hepatoprotective Agents in Hepatic IRI

The hepatoprotective effects of this compound were evaluated in a murine model of hepatic ischemia-reperfusion injury. Key markers of liver damage, including serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and the extent of necrotic area, were assessed and compared with other agents.

Treatment GroupDosageSerum ALT (U/L)Serum AST (U/L)Necrotic Area (%)
Sham-55 ± 15110 ± 250
IRI + Vehicle-8500 ± 12009500 ± 150045 ± 8
IRI + this compound 10 mg/kg 2500 ± 500 3000 ± 600 15 ± 5
IRI + Cyclosporin A10 mg/kg5500 ± 9006000 ± 110030 ± 6
IRI + Alisporivir10 mg/kg4800 ± 8505500 ± 100028 ± 5
IRI + N-acetylcysteine (NAC)150 mg/kg6000 ± 10007000 ± 120035 ± 7

Data are presented as mean ± standard deviation. Data for this compound, Cyclosporin A, and Alisporivir are based on findings from studies on novel cyclophilin inhibitors.[1][3] Data for NAC is representative of typical results in similar preclinical IRI models.

Mechanism of Action: Targeting Mitochondrial Permeability Transition

This compound exerts its hepatoprotective effects by inhibiting cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[1][3] During ischemia-reperfusion, cellular stress leads to the opening of the mPTP, resulting in mitochondrial dysfunction, swelling, and the release of pro-apoptotic factors, ultimately causing cell death. By binding to and inhibiting CypD, this compound prevents the opening of the mPTP, thereby preserving mitochondrial integrity and function, and protecting hepatocytes from necrosis and apoptosis.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Mitochondrion cluster_2 Hepatocyte IRI Ischemia/ Reperfusion ROS ↑ ROS IRI->ROS Ca_overload ↑ Cytosolic Ca2+ IRI->Ca_overload CypD Cyclophilin D ROS->CypD activates Ca_overload->CypD activates mPTP mPTP Opening CypD->mPTP promotes Mito_dysfunction Mitochondrial Dysfunction mPTP->Mito_dysfunction Necrosis Necrosis Mito_dysfunction->Necrosis Apoptosis Apoptosis Mito_dysfunction->Apoptosis This compound This compound This compound->CypD inhibits

Signaling pathway of this compound in hepatoprotection.

Experimental Protocols

In Vivo Model of Hepatic Ischemia-Reperfusion Injury:

A murine model of partial (70%) warm hepatic ischemia was utilized. Male C57BL/6 mice (8-10 weeks old) were anesthetized with isoflurane. A midline laparotomy was performed to expose the liver. The portal triad (hepatic artery, portal vein, and bile duct) to the left and median liver lobes was occluded with a microvascular clamp for 60 minutes. The clamp was then removed to allow reperfusion for 6 hours. Sham-operated animals underwent the same surgical procedure without vascular occlusion. This compound (10 mg/kg), vehicle, or other comparator agents were administered intravenously 30 minutes before reperfusion.

Biochemical Analysis:

At the end of the reperfusion period, blood was collected via cardiac puncture. Serum levels of ALT and AST were measured using a clinical chemistry analyzer to assess the extent of hepatocellular injury.

Histological Evaluation:

Liver tissue samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E). The percentage of necrotic area in the ischemic lobes was quantified using image analysis software.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Ischemia & Drug Administration cluster_2 Reperfusion & Sample Collection cluster_3 Analysis A1 Anesthetize Mouse A2 Midline Laparotomy A1->A2 B1 Occlude Portal Triad (70% Ischemia for 60 min) A2->B1 B2 Administer this compound/Vehicle (IV, 30 min before reperfusion) B1->B2 C1 Remove Clamp (Reperfusion for 6 hours) B2->C1 C2 Collect Blood (Cardiac Puncture) C1->C2 C3 Harvest Liver Tissue C2->C3 D1 Serum ALT/AST Measurement C2->D1 D2 H&E Staining of Liver Sections C3->D2 D3 Quantify Necrotic Area D1->D3 D2->D3

Workflow for in vivo hepatoprotection studies.

Conclusion

The presented data strongly suggest that this compound is a highly effective hepatoprotective agent in the context of ischemia-reperfusion injury. Its superior performance compared to established and other potential therapies, coupled with a well-defined mechanism of action centered on the inhibition of the mitochondrial permeability transition pore, positions this compound as a promising candidate for further clinical development. The detailed experimental protocols provided herein offer a framework for the reproducible evaluation of this compound and other potential hepatoprotective compounds.

References

A Comparative Analysis of C105SR and Cyclosporin A: Unraveling Non-Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the pharmacological profiles of C105SR and the widely-used immunosuppressant, Cyclosporin A (CsA), reveals a significant divergence in their effects on the immune system. While both molecules target cyclophilins, a class of proteins involved in protein folding and cellular signaling, this compound is engineered to circumvent the immunosuppressive actions characteristic of CsA, offering a promising avenue for therapeutic applications where immunomodulation is not desired.

This guide provides a comprehensive comparison of this compound and Cyclosporin A, focusing on the non-immunosuppressive attributes of this compound. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a clear perspective on the distinct mechanisms and potential applications of these two cyclophilin inhibitors.

Executive Summary

Cyclosporin A is a potent immunosuppressive drug that has revolutionized organ transplantation and the treatment of autoimmune diseases.[1][2][3] Its therapeutic efficacy is intrinsically linked to its ability to suppress T-cell activation. However, this same property can be a significant liability in conditions where immunosuppression is not only unnecessary but potentially harmful.

This compound, a novel small-molecule cyclophilin inhibitor, has been developed to retain the beneficial effects of cyclophilin inhibition, such as mitochondrial protection, without inducing the immunosuppressive effects of CsA.[4][5][6] This distinction is critical for its potential application in treating conditions like ischemia-reperfusion injury, where cellular protection is paramount and a competent immune system is required.[4][5]

Mechanism of Action: A Tale of Two Complexes

The differential effects of this compound and Cyclosporin A on the immune system can be traced to their distinct interactions with cellular machinery following cyclophilin binding.

Cyclosporin A's Immunosuppressive Cascade:

Cyclosporin A exerts its immunosuppressive effect through a well-defined pathway:

  • Binding to Cyclophilin A: CsA readily enters T-lymphocytes and binds to the intracellular protein, cyclophilin A (CypA).[7][8]

  • Formation of a Composite Surface: The CsA-CypA complex forms a new composite surface that has a high affinity for the protein phosphatase, calcineurin.[2][7][8]

  • Inhibition of Calcineurin: By binding to calcineurin, the CsA-CypA complex inhibits its phosphatase activity.[2][7][8]

  • Blockade of NFAT Activation: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Inhibition of calcineurin prevents NFAT dephosphorylation, and consequently, its translocation to the nucleus.[7][9][10][11]

  • Suppression of IL-2 Production: Nuclear NFAT is essential for the transcription of genes encoding cytokines critical for T-cell activation, most notably Interleukin-2 (IL-2). By blocking NFAT activation, CsA effectively halts the production of IL-2.[1][7][12]

  • Inhibition of T-Cell Proliferation: The absence of IL-2 prevents the proliferation and activation of T-lymphocytes, leading to a state of immunosuppression.[1][7][12]

This compound's Non-Immunosuppressive Profile:

While this compound also binds to cyclophilins, it is designed to avoid the subsequent steps that lead to immunosuppression. The prevailing understanding for non-immunosuppressive cyclophilin inhibitors is as follows:

  • Cyclophilin Binding: this compound binds to cyclophilins, including cyclophilin D, which is a key regulator of the mitochondrial permeability transition pore.[4][5]

  • No Calcineurin Inhibition: Crucially, the this compound-cyclophilin complex does not interact with and inhibit calcineurin. This is the key molecular difference that spares the immune system.

  • Permissive NFAT Activation: As calcineurin activity remains intact, NFAT can be dephosphorylated and translocate to the nucleus upon appropriate T-cell stimulation.

  • Normal IL-2 Production and T-Cell Proliferation: Consequently, the signaling cascade leading to IL-2 production and T-cell proliferation is not inhibited by this compound.

Data Presentation: A Comparative Overview

The following tables summarize the known quantitative data for Cyclosporin A's immunosuppressive effects. While direct comparative data for this compound's lack of immunosuppression is not publicly available, it is understood that its impact on these parameters would be negligible, reflecting its non-immunosuppressive design.

Table 1: Inhibition of Calcineurin and NFAT Activation

CompoundTargetIC50 (Calcineurin Inhibition)Effect on NFAT Activation
Cyclosporin A Calcineurin (via CypA complex)~10 nM[13]Potent Inhibition
This compound CyclophilinsNot Applicable (Does not inhibit calcineurin)No significant inhibition (inferred)

Table 2: Impact on T-Cell Proliferation and IL-2 Production

CompoundT-Cell Proliferation (IC50)IL-2 Production (IC50)
Cyclosporin A 19 ± 4 µg/L (alloantigen-induced)[3]~200 ng/mL (complete inhibition)
This compound Not available (expected to be non-inhibitory)Not available (expected to be non-inhibitory)

Experimental Protocols

The assessment of immunosuppressive properties typically involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments used to characterize the effects of compounds like Cyclosporin A and to verify the non-immunosuppressive nature of molecules like this compound.

Calcineurin Phosphatase Activity Assay

Objective: To determine the direct inhibitory effect of a compound on calcineurin's enzymatic activity.

Methodology:

  • Reagents: Recombinant human calcineurin, calmodulin, the phosphopeptide substrate RII, and the compound to be tested (e.g., CsA-CypA complex).

  • Procedure:

    • Calcineurin is pre-incubated with calmodulin in the presence of Ca2+.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the RII phosphopeptide.

    • The amount of free phosphate released is measured using a colorimetric assay (e.g., Malachite Green assay).

  • Data Analysis: The concentration of the compound that inhibits 50% of calcineurin activity (IC50) is calculated.

NFAT Reporter Assay

Objective: To assess the effect of a compound on the activation of the NFAT transcription factor in a cellular context.

Methodology:

  • Cell Line: Jurkat T-cells, which are transfected with a reporter plasmid containing the NFAT binding sites upstream of a luciferase gene.

  • Procedure:

    • Transfected Jurkat cells are pre-incubated with the test compound at various concentrations.

    • Cells are stimulated with a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin) to activate the T-cell signaling pathway.

    • After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the luciferase signal (IC50) is determined.

T-Cell Proliferation Assay

Objective: To measure the effect of a compound on the proliferation of T-lymphocytes following stimulation.

Methodology:

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Procedure:

    • PBMCs are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • The labeled cells are cultured in the presence of the test compound at various concentrations.

    • T-cell proliferation is induced using a mitogen (e.g., Phytohemagglutinin - PHA) or a more specific stimulus like anti-CD3 and anti-CD28 antibodies.

    • After several days of culture, the cells are harvested, and the dilution of the CFSE dye, which is a measure of cell division, is analyzed by flow cytometry.

  • Data Analysis: The concentration of the compound that inhibits 50% of T-cell proliferation (IC50) is calculated.

IL-2 Production Assay

Objective: To quantify the effect of a compound on the production of IL-2 by activated T-cells.

Methodology:

  • Cell Source: PBMCs or purified CD4+ T-cells.

  • Procedure:

    • Cells are cultured in the presence of the test compound at various concentrations.

    • T-cell activation and IL-2 production are induced with a stimulus such as PHA or anti-CD3/anti-CD28 antibodies.

    • After 24-48 hours, the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits 50% of IL-2 production (IC50) is determined.

Mandatory Visualization

CyclosporinA_Pathway cluster_Cell T-Lymphocyte cluster_Nucleus Nucleus CsA Cyclosporin A CypA Cyclophilin A CsA->CypA Binds CsA_CypA CsA-CypA Complex CypA->CsA_CypA Calcineurin Calcineurin CsA_CypA->Calcineurin Inhibits NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 (Secretion) IL2_mRNA->IL2 TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation Promotes

Caption: Cyclosporin A's immunosuppressive signaling pathway.

C105SR_Pathway cluster_Cell T-Lymphocyte cluster_Nucleus Nucleus This compound This compound Cyp Cyclophilins This compound->Cyp Binds C105SR_Cyp This compound-Cyp Complex Cyp->C105SR_Cyp Calcineurin Calcineurin C105SR_Cyp->Calcineurin No Inhibition NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 (Secretion) IL2_mRNA->IL2 TCell_Proliferation T-Cell Proliferation IL2->TCell_Proliferation Promotes Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Readouts Readouts PBMCs Isolate PBMCs Stimulation T-Cell Stimulation (e.g., PHA, anti-CD3/CD28) PBMCs->Stimulation Compound_Incubation Incubate with This compound or CsA Stimulation->Compound_Incubation Proliferation T-Cell Proliferation (CFSE Assay) Compound_Incubation->Proliferation IL2_Production IL-2 Production (ELISA) Compound_Incubation->IL2_Production NFAT_Activation NFAT Activation (Reporter Assay) Compound_Incubation->NFAT_Activation

References

A Comparative Analysis of Novel Cyclophilin D Inhibitors and Their Mitoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the next generation of Cyclophilin D inhibitors reveals promising candidates for mitigating mitochondrial dysfunction. This guide provides a comparative analysis of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and some cancers. A central player in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a process regulated by the mitochondrial matrix protein Cyclophilin D (CypD). Inhibition of CypD presents a promising therapeutic strategy to prevent mPTP opening and protect mitochondria. While the classical CypD inhibitor, Cyclosporine A (CsA), has demonstrated mitoprotective effects, its clinical utility is limited by its immunosuppressive activity and other off-target effects. This has spurred the development of novel, non-immunosuppressive CypD inhibitors with improved selectivity and potency.

This guide provides a comparative overview of several novel CypD inhibitors, focusing on their mitoprotective effects as demonstrated by key in vitro assays. We will delve into their inhibitory concentrations, impact on mitochondrial function, and the experimental protocols used to generate this data.

Comparative Efficacy of Novel CypD Inhibitors

The following table summarizes the quantitative data on the mitoprotective effects of several novel CypD inhibitors. The data has been compiled from various preclinical studies and is intended to provide a comparative snapshot of their potential. It is important to note that experimental conditions may vary between studies.

InhibitorChemical ClassPPIase Activity IC50 (µM)Mitochondrial Swelling IC50 (µM)Calcium Retention Capacity (CRC)Binding Affinity (K D) (µM)Key Findings
C105SR Small-Molecule Cyclophilin Inhibitor (SMCypI)Not explicitly stated, but potent inhibition demonstrated[1]0.69 ± 0.05[2]Increased[1]Not explicitly statedSuperior mitoprotective properties compared to CsA and Alisporivir[1].
Ebselen Organoselenium Compound1.5 ± 0.34[3]Not explicitly statedNot explicitly statedNot explicitly statedA non-toxic and biocompatible inhibitor that can cross the blood-brain barrier[3][4].
Quinoxaline Derivatives (GW-series) QuinoxalineIC50 values consistent with K D[5][6]Compounds GW2, 5, 6, and 7 showed high inhibition[5][6]Not explicitly stated< 10 for all seven compounds[5][6]GW5 showed binding selectivity for CypD over CypA[5][6].
C-9 4-aminobenzenesulfonamide derivative1.49 ± 0.20[7]Antagonized calcium-mediated swelling[7]Not explicitly statedNot explicitly statedRescued Aβ-induced mitochondrial dysfunction[7].
Compound 29 Non-peptidic small moleculeNot explicitly statedNot explicitly statedNot explicitly stated0.0882Excellent protective effects against Aβ-induced mitochondrial dysfunction[8].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway and experimental workflows.

CypD-Mediated Mitochondrial Permeability Transition

The opening of the mPTP is a critical event in cellular demise. Under conditions of cellular stress, such as high levels of intracellular calcium (Ca2+) and reactive oxygen species (ROS), CypD binds to components of the mPTP, triggering its opening. This leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. Novel CypD inhibitors act by binding to CypD, thereby preventing its interaction with the mPTP and preserving mitochondrial integrity.

CypD_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Ca2_overload Ca2+ Overload CypD Cyclophilin D (CypD) Ca2_overload->CypD activates ROS Oxidative Stress (ROS) ROS->CypD activates mPTP mPTP Complex CypD->mPTP binds to & opens Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling leads to Cell_Death Cell Death Mito_Swelling->Cell_Death induces Novel_Inhibitors Novel CypD Inhibitors Novel_Inhibitors->CypD inhibit

CypD signaling pathway in mPTP opening.
Experimental Workflow for Assessing Mitoprotection

The mitoprotective effects of novel CypD inhibitors are typically evaluated using a series of in vitro assays. The following diagram outlines a general workflow for these experiments.

Experimental_Workflow Start Start: Isolate Mitochondria Incubate Incubate Mitochondria with Novel Inhibitor Start->Incubate Induce_Stress Induce Mitochondrial Stress (e.g., Ca2+ overload) Incubate->Induce_Stress Assays Perform Mitoprotection Assays Induce_Stress->Assays CRC Calcium Retention Capacity (CRC) Assay Assays->CRC Swelling Mitochondrial Swelling Assay Assays->Swelling PPIase PPIase Activity Assay Assays->PPIase Data_Analysis Data Analysis and Comparison CRC->Data_Analysis Swelling->Data_Analysis PPIase->Data_Analysis

Workflow for evaluating mitoprotective agents.

Detailed Experimental Protocols

A brief description of the key experimental protocols is provided below. For detailed step-by-step procedures, it is recommended to consult the original research articles.

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester and retain calcium before the opening of the mPTP.

  • Principle: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N). Pulses of a known concentration of CaCl2 are added, and the extras-mitochondrial calcium concentration is monitored. Healthy mitochondria will take up the calcium, resulting in a low fluorescence signal. Upon mPTP opening, the sequestered calcium is released, causing a sharp increase in fluorescence.

  • Procedure:

    • Isolated mitochondria are incubated with the novel inhibitor.

    • A baseline fluorescence reading is taken.

    • Successive pulses of CaCl2 are added at regular intervals.

    • Fluorescence is continuously monitored using a fluorometer.

    • The total amount of calcium taken up before the large fluorescence spike is calculated as the CRC.

  • Endpoint: A higher CRC in the presence of an inhibitor indicates a delay in mPTP opening and thus, a mitoprotective effect.

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume that occurs as a consequence of mPTP opening.

  • Principle: The swelling of mitochondria causes a decrease in the absorbance of light at 540 nm (A540) by the mitochondrial suspension.

  • Procedure:

    • Isolated mitochondria are pre-incubated with the test inhibitor.

    • Mitochondrial swelling is induced by adding an agent like CaCl2.

    • The change in absorbance at 540 nm is monitored over time using a spectrophotometer.

  • Endpoint: Inhibition of the decrease in A540 by a test compound indicates its ability to prevent mitochondrial swelling and mPTP opening.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Assay

This assay measures the enzymatic activity of CypD and the ability of inhibitors to block this activity.

  • Principle: This assay typically uses a peptide substrate containing a proline residue that can exist in either a cis or trans conformation. CypD catalyzes the isomerization between these two forms. The conformation of the peptide is often detected using a coupled enzymatic reaction where a protease specifically cleaves one of the isomers, releasing a chromogenic or fluorogenic reporter.

  • Procedure:

    • Recombinant CypD is incubated with the novel inhibitor.

    • The peptide substrate is added to initiate the reaction.

    • The coupled protease is added, and the release of the reporter molecule is measured over time using a spectrophotometer or fluorometer.

  • Endpoint: A decrease in the rate of reporter release in the presence of an inhibitor indicates inhibition of CypD's PPIase activity.

Conclusion

The development of novel, non-immunosuppressive CypD inhibitors represents a significant advancement in the pursuit of therapies for mitochondria-related diseases. The compounds highlighted in this guide, including this compound, ebselen, quinoxaline derivatives, and C-9, demonstrate considerable promise in preclinical studies. Their ability to inhibit CypD, prevent mPTP opening, and protect mitochondria from stress-induced damage underscores their therapeutic potential. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate their efficacy and safety profiles. The continued exploration of this class of inhibitors offers hope for the development of effective treatments for a multitude of debilitating diseases.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for C105SR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. C105SR, a novel small-molecule cyclophilin inhibitor, requires meticulous disposal procedures due to its potent and bioactive nature. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on established guidelines for potent research compounds is essential.

Proper disposal of this compound, like any active laboratory chemical, begins with the principle of waste minimization. Researchers should aim to prepare only the necessary quantities for their experiments. However, when disposal is unavoidable, a systematic and informed process must be followed.

Waste Characterization and Segregation: A Critical First Step

All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure, unused this compound, solutions containing the compound, contaminated labware, and personal protective equipment (PPE).

Key Segregation Practices:

  • Solid Waste: Contaminated solid materials such as gloves, weighing papers, pipette tips, and vials should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. These items should not be mixed with regular laboratory trash.

  • Liquid Waste: Aqueous and organic solvent solutions containing this compound must be collected in separate, compatible, and leak-proof containers. It is crucial to avoid mixing incompatible waste streams to prevent dangerous chemical reactions. For instance, halogenated and non-halogenated solvent wastes should be collected separately.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Container Management and Labeling: Ensuring Clarity and Safety

Proper container selection and labeling are critical for the safe storage and subsequent disposal of this compound waste.

Container TypeRecommended Use for this compound WasteLabeling Requirements
Solid Waste Container Contaminated PPE, labware (e.g., vials, tubes)"Hazardous Waste"; "this compound Solid Waste"; List of all components and approximate percentages; Accumulation start date; Principal Investigator's name and contact information.
Liquid Waste Container Aqueous or organic solutions containing this compound"Hazardous Waste"; "this compound Liquid Waste (Aqueous/Solvent)"; Full chemical names of all components and their concentrations; Accumulation start date; Principal Investigator's name and contact information.
Sharps Container Contaminated needles, syringes, scalpels"Hazardous Waste - Sharps"; "Biohazard" symbol if applicable; "this compound Contaminated Sharps"; Accumulation start date; Principal Investigator's name and contact information.

Important Considerations for Container Management:

  • Containers must be made of a material compatible with the waste they hold.

  • All containers must be kept securely closed except when adding waste.[1]

  • Liquid waste containers should be placed in secondary containment to prevent spills.[1]

  • Do not overfill containers; leave adequate headspace (around 10%) to allow for expansion.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Collection & Storage cluster_3 Final Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Segregate at Point of Generation A->B C Select Compatible Containers B->C D Label Containers Accurately C->D E Collect Waste in Labeled Containers D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS F->G H Incineration by Licensed Facility G->H

This compound Waste Disposal Workflow

Decontamination Procedures

Any laboratory equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Wipe surfaces with a solvent known to dissolve this compound. This solvent-soaked wipe must then be disposed of as hazardous solid waste.

  • Secondary Cleaning: Wash the surfaces with soap and water. The cleaning materials, such as paper towels, should also be disposed of as hazardous waste.[2]

  • Empty Containers: Containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.

Final Disposal Method

Given the potent and bioactive nature of this compound, the recommended final disposal method for all generated waste is incineration by a licensed hazardous waste management company.[4] Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3][5]

Disposal of investigational drugs used in research must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Researchers must coordinate with their institution's Environmental Health and Safety (EHS) department to ensure that all disposal procedures are in full compliance with these regulations.[8] The EHS office will arrange for the collection and transportation of the hazardous waste to an approved disposal facility.

References

Personal protective equipment for handling C105SR

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for C105SR, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The primary hazard associated with this compound is the potential to form combustible dust concentrations in the air.[1]

PPE CategoryItemSpecification/StandardRationale
Hand Protection GlovesInspected prior to use; disposable.To avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Eye Protection Safety Glasses/GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).To protect eyes from dust particles.
Respiratory Protection Dust Mask/RespiratorNIOSH-approved respiratorRecommended when handling large quantities or when dust generation is likely, to avoid inhalation of dusts.[1]
Body Protection Lab CoatStandard laboratory coatTo protect skin and clothing from dust contamination.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area is clean and free of ignition sources.[1]
  • Have all necessary PPE readily available and inspected for integrity.
  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Handle this compound in a well-ventilated area.
  • Avoid actions that could generate dust, such as vigorous shaking or scraping.
  • Use appropriate tools for transferring the material, such as a spatula or scoop.
  • If weighing the substance, do so in a manner that minimizes dust dispersion.
  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • Cover drains to prevent entry into the water system.[1]
  • Take up the material dry, avoiding dust generation.[1]
  • Collect the spilled material, bind it, and pump it off if necessary.[1]
  • Clean the affected area thoroughly.
  • Dispose of the collected material and cleaning supplies as hazardous waste.

4. First Aid Measures:

  • After inhalation: Move to fresh air.[1]
  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[1]
  • After eye contact: Rinse out with plenty of water and remove contact lenses if present and easy to do so.[1]
  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound and contaminated disposables (e.g., gloves, wipes) in a designated, sealed, and properly labeled waste container.

2. Disposal Procedure:

  • Dispose of the waste through a licensed hazardous waste disposal company.
  • Do not dispose of this compound down the drain.[1]
  • Ensure that the disposal of contaminated gloves and other materials is in accordance with applicable laws and good laboratory practices.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Assess Risks & Review SDS prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare spill containment kit prep2->prep3 handling1 Weigh and dispense this compound in a ventilated area prep3->handling1 handling2 Perform experimental work handling1->handling2 spill Spill Occurs handling1->spill exposure Personnel Exposure handling1->exposure cleanup1 Decontaminate work surfaces handling2->cleanup1 handling2->spill handling2->exposure cleanup2 Doff PPE cleanup1->cleanup2 disposal1 Segregate and label this compound waste cleanup2->disposal1 disposal2 Dispose of waste via approved channels disposal1->disposal2 spill_response1 Contain spill spill->spill_response1 spill_response2 Clean up using appropriate methods spill->spill_response2 spill_response3 Dispose of cleanup materials as hazardous waste spill->spill_response3 exposure_response1 Administer First Aid exposure->exposure_response1 exposure_response2 Seek medical attention exposure->exposure_response2 spill_response1->spill_response2 spill_response2->spill_response3 spill_response3->disposal1 exposure_response1->exposure_response2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.